Iodine heptafluoride
Description
Properties
IUPAC Name |
heptafluoro-λ7-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F7I/c1-8(2,3,4,5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURPHMPXJDCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FI(F)(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F7I | |
| Record name | iodine fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_heptafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066133 | |
| Record name | Iodine fluoride (IF7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8933 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas with a moldy, acrid odor; Forms crystals when cooled; Melting point = 6.45 deg C; Sublimes at 4.77 deg C; [Merck Index] | |
| Record name | Iodine heptafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16921-96-3 | |
| Record name | Iodine heptafluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16921-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodine heptafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine fluoride (IF7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine fluoride (IF7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine heptafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODINE HEPTAFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M080M03ILM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Bonding of Iodine Heptafluoride (IF₇)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry and bonding of iodine heptafluoride (IF₇), a hypervalent interhalogen compound that serves as a key example of heptacoordination. This document details the theoretical frameworks used to describe its structure, presents key quantitative data, outlines experimental protocols for its characterization, and provides visualizations of its molecular structure and bonding schemes.
Molecular Geometry
This compound adopts a pentagonal bipyramidal molecular geometry, a prediction supported by both Valence Shell Electron Pair Repulsion (VSEPR) theory and experimental evidence.[1][2][3] The central iodine atom is surrounded by seven fluorine atoms, with no lone pairs of electrons on the iodine.[4] This arrangement results in a molecule with D₅h symmetry.[1][3]
The structure consists of two distinct types of fluorine atoms:
-
Axial Fluorines: Two fluorine atoms are positioned along the principal axis, directly opposite each other.
-
Equatorial Fluorines: Five fluorine atoms are arranged in a pentagon in the plane perpendicular to the principal axis.[1]
This geometry minimizes electron-electron repulsion among the seven bonding pairs.[2] The molecule can undergo a pseudorotational rearrangement known as the Bartell mechanism, which is analogous to the Berry mechanism in pentacoordinated systems.[3]
Quantitative Structural Data
The structural parameters of IF₇ have been determined experimentally, primarily through gas-phase electron diffraction. The key quantitative data are summarized in the table below.
| Parameter | Value | Experimental Method |
| I-F Axial Bond Length | 1.786 Å (± 0.007 Å) | Gas Electron Diffraction |
| I-F Equatorial Bond Length | 1.858 Å (± 0.004 Å) | Gas Electron Diffraction |
| F(axial)-I-F(equatorial) Bond Angle | 90° | VSEPR Theory & Experiment |
| F(equatorial)-I-F(equatorial) Bond Angle | 72° | VSEPR Theory & Experiment |
| F(axial)-I-F(axial) Bond Angle | 180° | VSEPR Theory & Experiment |
Table 1: Experimentally determined structural parameters for this compound.
Bonding in this compound
The bonding in IF₇ is a subject of significant interest due to the hypervalent nature of the central iodine atom, which appears to exceed the octet rule. Two primary theoretical models are used to describe the bonding: Valence Bond Theory (incorporating VSEPR) and Molecular Orbital Theory.
Valence Bond Theory and VSEPR
According to Valence Bond Theory, the central iodine atom in its ground state has an electronic configuration of 5s²5p⁵. To form seven covalent bonds with fluorine, electrons are promoted from the 5s and 5p orbitals to the empty 5d orbitals. This allows for the formation of seven unpaired electrons, which then participate in bonding with the seven fluorine atoms. The hybridization scheme proposed for IF₇ is sp³d³.[4] This hybridization results in seven equivalent hybrid orbitals that overlap with the 2p orbitals of the fluorine atoms to form seven sigma bonds.
VSEPR theory predicts the pentagonal bipyramidal geometry based on the minimization of repulsion between the seven electron pairs in the valence shell of the central iodine atom.[1][3]
Molecular Orbital Theory
A more sophisticated description of the bonding in IF₇ is provided by Molecular Orbital (MO) theory. This model does not necessitate the involvement of d-orbitals in the bonding of the central atom to the same extent as Valence Bond Theory. Instead, it involves the formation of multi-center bonds. The electronic structure is described in terms of delocalized molecular orbitals formed from the linear combination of atomic orbitals (LCAO) of the central iodine and the surrounding fluorine atoms.[5]
The formation of molecular orbitals involves the combination of symmetry-adapted linear combinations (SALCs) of the fluorine atomic orbitals with the appropriate atomic orbitals of the central iodine atom.[6][7] While a detailed quantitative MO diagram requires complex calculations, a qualitative representation illustrates the key bonding interactions. Advanced calculations suggest that the bonding in IF₇ has significant ionic character.[5]
Experimental Protocols
Synthesis and Purification
This compound is typically synthesized by the direct fluorination of iodine pentafluoride (IF₅).[1][2][3]
Protocol for Synthesis:
-
Liquid IF₅ is maintained at a temperature of 90 °C.
-
Elemental fluorine gas (F₂) is passed through the heated IF₅.
-
The resulting vapor mixture is then heated to 270 °C to drive the reaction to completion. Reaction: IF₅ + F₂ → IF₇
-
This method typically yields a product with 85-90% purity, with the primary impurity being unreacted IF₅.[1]
Purification:
-
Fractional Condensation or Vacuum Distillation: The crude product is purified by taking advantage of the different boiling points of IF₇ and IF₅.[1]
An alternative synthesis route that minimizes oxygen-containing impurities involves the fluorination of palladium iodide (PdI₂) or potassium iodide (KI).[2][3]
Structural Determination by Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a primary technique for determining the precise molecular structure of volatile compounds like IF₇.[8]
General Experimental Setup and Procedure:
-
Sample Introduction: A gaseous sample of IF₇ is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[8]
-
Electron Beam: A high-energy electron beam is generated and directed to intersect the gas stream.
-
Scattering: The electrons are scattered by the molecules in the gas phase.
-
Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector. To compensate for the steep drop in intensity at higher scattering angles, a rotating sector is often placed in front of the detector.[8]
-
Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the IF₇ molecule, providing further confirmation of its structure and bonding.
General Principles:
-
IR Spectroscopy: Measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment.
-
Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active.[9]
For a D₅h structure like IF₇, certain vibrational modes are exclusively IR active, some are exclusively Raman active, and some are inactive in both. This mutual exclusion is a key piece of evidence for a centrosymmetric structure.
Spectroscopic Data for IF₇:
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment (Tentative) |
| ~678 | IR | I-F stretch |
| ~635 | Raman | Symmetric I-F stretch |
| ~315 | Raman | F-I-F bend |
Table 2: Key vibrational frequencies observed for this compound.
Experimental Considerations:
-
IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The sample can be in the gas phase in a suitable gas cell with IR-transparent windows (e.g., KBr or CsI).
-
Raman Spectroscopy: A laser of a specific wavelength is used as the excitation source. The scattered light is collected and analyzed by a spectrometer. Gas-phase measurements can be performed, though spectra of the liquid or solid phase (at low temperatures) are also common.
Conclusion
This compound is a cornerstone molecule for understanding the principles of hypervalency and high coordination numbers in main group chemistry. Its pentagonal bipyramidal structure, predicted by VSEPR theory, is well-supported by experimental data from gas-phase electron diffraction and vibrational spectroscopy. While Valence Bond Theory provides a simple hybridization model, Molecular Orbital Theory offers a more nuanced view of the bonding that accounts for the delocalized and partially ionic nature of the I-F bonds. The experimental protocols for the synthesis and characterization of IF₇ are well-established, though they require careful handling due to the compound's high reactivity. This guide provides a foundational understanding of the key structural and bonding aspects of IF₇ for researchers in chemistry and related fields.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Iodine_heptafluoride [bionity.com]
- 4. This compound [chem.purdue.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. static.horiba.com [static.horiba.com]
An In-depth Technical Guide to the Synthesis and Properties of Iodine Heptafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine heptafluoride (IF₇) is a unique interhalogen compound, notable for its hypervalent nature and its distinct pentagonal bipyramidal geometry.[1] As the highest known fluoride of iodine, it serves as a powerful fluorinating agent and finds applications in specialized chemical syntheses. This guide provides a comprehensive overview of the synthesis, purification, and properties of this compound, intended to be a valuable resource for researchers and professionals in the chemical sciences. Detailed experimental protocols, safety considerations, and visualizations of its molecular structure and synthesis workflow are presented.
Properties of this compound
This compound is a colorless gas at room temperature with a characteristic moldy, acrid odor.[1][2] It is a highly reactive and corrosive substance.
Physical Properties
The physical properties of this compound are summarized in the table below. A notable characteristic is its very narrow liquid range at atmospheric pressure, as it sublimes at a temperature close to its melting point.[1][3]
| Property | Value |
| Molecular Formula | IF₇ |
| Molar Mass | 259.89 g/mol |
| Appearance | Colorless gas |
| Odor | Moldy, acrid |
| Melting Point | 4.5 °C (triple point) |
| Boiling Point | 4.8 °C (sublimes at 1 atm) |
| Density (solid) | 2.7 g/cm³ |
| Solubility | Reacts with water |
Data sourced from multiple references.[1][2]
Chemical Properties
This compound is a potent fluorinating agent and a strong oxidizer.[1] Its reactivity stems from the high oxidation state of the central iodine atom (+7).
-
Reaction with Water: It reacts vigorously with water to produce hydrofluoric acid and periodic acid.[3] IF₇ + 4H₂O → HIO₄ + 7HF
-
Thermal Decomposition: At elevated temperatures (around 200 °C), it decomposes to iodine pentafluoride and fluorine gas.[4] IF₇ → IF₅ + F₂
-
Lewis Acidity: It acts as a Lewis acid, reacting with fluoride ion donors to form the IF₈⁻ anion.[1]
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the direct fluorination of iodine pentafluoride (IF₅).[1][2][4] Alternative methods exist to minimize impurities.
Primary Synthesis Route: Direct Fluorination of Iodine Pentafluoride
The reaction proceeds in two stages: passing fluorine gas through liquid iodine pentafluoride at an elevated temperature, followed by heating the resulting vapor mixture to a higher temperature to complete the reaction.[1][2][4]
Reaction: IF₅ + F₂ → IF₇
Alternative Synthesis Route
To minimize the formation of oxygen-containing impurities such as IOF₅, which can arise from hydrolysis, dried potassium iodide (KI) or palladium iodide (PdI₂) can be used as the starting material for fluorination.[2][4]
Reaction with KI: 2KI + 8F₂ → 2KF + IF₇ + IF₅
Experimental Protocols
Synthesis of this compound via Direct Fluorination of Iodine Pentafluoride
This protocol describes the laboratory-scale synthesis of this compound from iodine pentafluoride and fluorine gas.
Materials:
-
Iodine pentafluoride (IF₅)
-
Fluorine gas (F₂)
-
Apparatus constructed from materials resistant to fluorine, such as nickel or Monel. A condenser and quartz U-tubes are also required.[3]
Procedure:
-
Preparation of Apparatus: Assemble a reaction system consisting of a reaction vessel (e.g., a condenser with a cooling jacket), a fluorine gas inlet, and an outlet leading to a series of cold traps (quartz U-tubes).[3] Ensure the entire system is scrupulously dry to prevent the formation of impurities.
-
Initial Reaction: Place iodine pentafluoride in the reaction vessel. Gently heat the IF₅ to 90 °C while passing a stream of fluorine gas through the liquid.[1][2][4]
-
Vapor Phase Reaction: The vapors of IF₅ and unreacted F₂ are then passed through a heated tube maintained at 270 °C to drive the reaction to completion.[1][2][4]
-
Product Collection: The product, this compound, is collected in a cold trap cooled with a suitable refrigerant (e.g., liquid nitrogen). Unreacted starting materials and byproducts can be separated through fractional condensation in a series of traps held at progressively lower temperatures.[1]
-
Purification: The collected this compound can be further purified by fractional distillation.[3] The main impurity is typically unreacted iodine pentafluoride.[1]
Safety Precautions
-
Extreme Reactivity: Both fluorine gas and this compound are extremely reactive and corrosive.[5] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including face shields, and gloves resistant to halogens.
-
Material Compatibility: Use materials of construction that are resistant to attack by fluorine and halogen fluorides, such as nickel, Monel, or passivated stainless steel.[1]
-
Handling Fluorine: Fluorine gas is highly toxic and a powerful oxidizing agent.[6] Ensure all connections in the gas handling system are secure and leak-tested. It is advisable to have a system for the safe neutralization of any excess fluorine.
-
Hydrolysis: this compound reacts violently with water.[5] All glassware and reagents must be scrupulously dry.
-
Emergency Preparedness: Have emergency procedures and appropriate first aid materials (e.g., calcium gluconate gel for HF burns) readily available.[6]
Visualizations
Molecular Structure of this compound
The molecular geometry of this compound is a pentagonal bipyramid, as predicted by VSEPR theory.[1][7] The central iodine atom is surrounded by seven fluorine atoms.
Caption: Pentagonal bipyramidal structure of IF₇.
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
Caption: Laboratory synthesis workflow for this compound.
References
- 1. webqc.org [webqc.org]
- 2. This compound [bionity.com]
- 3. Page loading... [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. The shapes of IF5 and IF7 are respectively A Tetragonal class 11 chemistry CBSE [vedantu.com]
An In-depth Technical Guide on the Application of VSEPR Theory to Iodine Heptafluoride (IF₇)
Executive Summary
Iodine heptafluoride (IF₇) is a unique interhalogen compound that serves as a quintessential example for understanding hypervalent molecules and the predictive power of the Valence Shell Electron Pair Repulsion (VSEPR) theory. This document provides a comprehensive technical overview of the application of VSEPR theory to determine the molecular geometry of IF₇. It details the theoretical framework, the resulting structural predictions, and the experimental verification through spectroscopic and diffraction techniques. Quantitative data on bond lengths and angles are systematically tabulated, and the methodologies of key experimental protocols are described. This guide is intended to be a core resource for professionals requiring a deep understanding of advanced molecular geometries.
VSEPR Theory and Prediction of IF₇ Geometry
The VSEPR theory is a foundational model in chemistry used to predict the geometry of individual molecules based on the number of electron pairs surrounding their central atoms. The theory posits that these electron pairs, being negatively charged, will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's geometry.
The application of VSEPR theory to this compound follows a systematic process:
-
Determine the Central Atom: In IF₇, the iodine (I) atom is the central atom as it is the least electronegative.[1]
-
Count Valence Electrons: Iodine is in Group 17, contributing 7 valence electrons. Each of the seven fluorine (F) atoms, also in Group 17, contributes 1 valence electron for bonding.
-
Total Valence Electrons = 7 (from I) + 7 × 1 (from F) = 14 electrons.
-
-
Determine Electron Pairs: The 14 valence electrons form 7 bonding pairs (14 / 2 = 7).
-
Identify Electron Geometry: With seven electron pairs and no lone pairs on the central iodine atom, the arrangement that minimizes repulsion is a pentagonal bipyramidal geometry.[1][2][3] This geometry consists of five fluorine atoms in a plane (equatorial positions) and two fluorine atoms above and below this plane (axial positions).
This theoretical prediction establishes the foundational geometry for IF₇.[4]
Hybridization and Bonding
To accommodate seven bonding pairs, the central iodine atom undergoes sp³d³ hybridization.[5][6] This involves the mixing of one 5s orbital, three 5p orbitals, and three 5d orbitals to form seven equivalent hybrid orbitals.[7] Each of these sp³d³ hybrid orbitals overlaps with a 2p orbital from a fluorine atom to form seven sigma (σ) bonds.[8]
The electronic promotion and hybridization process can be visualized as follows:
-
Ground State of Iodine: The outer electronic configuration is 5s²5p⁵.
-
Excited State: To form seven bonds, three electrons are promoted from the 5s and 5p orbitals to the empty 5d orbitals, resulting in seven unpaired electrons.
-
Hybridization: The 5s, three 5p, and three 5d orbitals mix to form seven sp³d³ hybrid orbitals, which arrange themselves in a pentagonal bipyramidal geometry.[6]
Experimental Verification and Protocols
The pentagonal bipyramidal structure of IF₇ predicted by VSEPR theory has been confirmed by various experimental techniques, most notably gas-phase electron diffraction.[2] Spectroscopic methods such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide further corroborating evidence.
Gas-Phase Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.[9] A key study by Adams, Thompson, and Bartell in 1970 provided definitive structural parameters for IF₇.[3]
Methodology:
The general protocol for a GED experiment involves the following steps:[9]
-
Sample Introduction: A gaseous beam of IF₇ molecules is effused through a fine nozzle into a high-vacuum diffraction chamber.[9]
-
Electron Beam Interaction: A high-energy beam of electrons (typically with an accelerating voltage of a few thousand volts) is directed perpendicularly to the molecular beam.[9] The electrons are scattered by the electrostatic potential of the atoms in the IF₇ molecules.
-
Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (historically, a photographic plate).[9] To compensate for the steep decline in scattering intensity with angle, a rotating sector is often placed in front of the detector.[9]
-
Data Analysis: The diffraction pattern is converted into a one-dimensional intensity curve as a function of the scattering angle. This experimental curve is compared against theoretical curves calculated for various molecular models.
-
Structure Refinement: A least-squares fitting process is used to refine the structural parameters (bond lengths, bond angles) of the model to achieve the best possible fit with the experimental data.[9]
The 1970 study on IF₇ revealed that the molecule is a pentagonal bipyramid with axial bonds being slightly shorter than the equatorial bonds.[3] It also identified slight distortions from the ideal D₅ₕ symmetry, suggesting the molecule is somewhat non-rigid.[3]
Spectroscopic Analysis
-
Vibrational Spectroscopy (IR and Raman): Raman and infrared spectra of IF₇ are consistent with a D₅ₕ symmetry, which is characteristic of a pentagonal bipyramidal structure.[4] Observed vibrational modes in the spectra correspond to the stretching and bending motions expected for this geometry.[2]
-
¹⁹F NMR Spectroscopy: While early ¹⁹F NMR spectra at room temperature showed a broad doublet, this was interpreted as a partially collapsed sextet due to the coupling of the seven fluorine nuclei with the iodine nucleus, which is undergoing quadrupole relaxation.[5] The apparent magnetic equivalence of the fluorine atoms suggests a rapid intramolecular exchange process, known as pseudorotation (specifically the Bartell mechanism for a heptacoordinated system), which is consistent with the non-rigid structure suggested by GED.[10]
Quantitative Structural Data
The structural parameters of this compound have been precisely determined. The data clearly show two distinct types of I-F bonds, corresponding to the axial and equatorial positions in the pentagonal bipyramidal geometry.
| Parameter | Description | Value (Å or Degrees) | Source |
| Bond Lengths | |||
| r(I-F)axial | The length of the two I-F bonds along the five-fold axis. | 1.786 ± 0.007 Å | Electron Diffraction[3] |
| r(I-F)equatorial | The length of the five I-F bonds in the pentagonal plane. | 1.858 ± 0.004 Å | Electron Diffraction[3] |
| Bond Angles | |||
| ∠ F(eq)-I-F(eq) | The angle between adjacent equatorial fluorine atoms. | 72° | VSEPR Prediction[6][11] |
| ∠ F(ax)-I-F(eq) | The angle between an axial and an equatorial fluorine atom. | 90° | VSEPR Prediction[6][11] |
| ∠ F(ax)-I-F(ax) | The angle between the two axial fluorine atoms. | 180° | VSEPR Prediction[11] |
Table 1: Summary of Quantitative Structural Data for this compound.
Conclusion
The application of VSEPR theory successfully predicts the pentagonal bipyramidal geometry of this compound, a hypervalent molecule with seven electron pairs around the central iodine atom. This theoretical model is strongly supported by extensive experimental data from gas-phase electron diffraction and various spectroscopic methods. The quantitative analysis reveals distinct axial and equatorial bond lengths, a key feature of this geometry. The study of IF₇ not only validates the principles of VSEPR theory for high coordination numbers but also provides critical insights into the structure, bonding, and dynamic behavior of hypervalent compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. webqc.org [webqc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. scite.ai [scite.ai]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Electronic Structure and Hybridization of Iodine Heptafluoride (IF₇)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Iodine heptafluoride (IF₇) is a fascinating interhalogen compound that serves as a textbook example of a hypervalent molecule, where the central atom accommodates more than the traditional octet of electrons. Its unique electronic structure dictates a highly symmetric, yet unusual, molecular geometry. This document provides a comprehensive analysis of the electronic structure, bonding theories, and experimentally determined molecular parameters of IF₇. We will delve into the Valence Shell Electron Pair Repulsion (VSEPR) theory, the classical sp³d³ hybridization model, and the more nuanced perspective offered by Molecular Orbital (MO) theory. All quantitative data are summarized for clarity, and key concepts are visualized using diagrams.
Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory
The initial step in understanding the structure of IF₇ is to determine its Lewis structure and apply VSEPR theory.
-
Valence Electrons: The total number of valence electrons is calculated as follows:
-
Iodine (Group 17) contributes 7 valence electrons.
-
Each of the seven Fluorine atoms (Group 17) contributes 7 valence electrons (7 x 7 = 49).
-
Total Valence Electrons = 7 + 49 = 56.[1]
-
-
Lewis Structure: The iodine atom is the central atom as it is less electronegative than fluorine.[1] It forms single covalent bonds with each of the seven fluorine atoms. This arrangement results in the central iodine atom being surrounded by 14 bonding electrons (7 bond pairs), thus expanding its octet.[1][2][3] The remaining 42 electrons are distributed as three lone pairs on each of the seven fluorine atoms, satisfying their octets.
-
VSEPR Prediction: According to VSEPR theory, the molecule is of the type AX₇E₀, where 'A' is the central atom, 'X' represents the bonding atoms, and 'E' represents lone pairs on the central atom. For an AX₇ system with seven bonding pairs and zero lone pairs on the central atom, the theory predicts a pentagonal bipyramidal geometry to minimize electron-pair repulsion.[2][4][5][6] This geometry possesses D₅ₕ symmetry.[4][7]
Hybridization Model
The traditional explanation for the bonding in IF₇ involves the concept of orbital hybridization.
-
Ground State of Iodine: The outer electronic configuration of iodine in its ground state is 5s²5p⁵.[8][9] It has only one unpaired electron, suggesting it can form only one covalent bond.
-
Excited State and Hybridization: To form seven bonds, the iodine atom must have seven unpaired electrons. This is achieved by promoting three electrons from the 5s and 5p orbitals to the vacant 5d orbitals.[8][9] The electronic configuration in the third excited state becomes 5s¹5p³5d³.
-
sp³d³ Hybridization: The one 5s orbital, three 5p orbitals, and three 5d orbitals intermix to form seven equivalent sp³d³ hybrid orbitals .[8][10][11] These seven hybrid orbitals arrange themselves in a pentagonal bipyramidal geometry to minimize repulsion.[8] Each of these sp³d³ hybrid orbitals on the iodine atom then overlaps with a 2p orbital from a fluorine atom to form seven I-F sigma (σ) bonds.[8]
It is crucial to note that while the sp³d³ model correctly predicts the geometry, modern computational studies suggest that the involvement of d-orbitals in the bonding of main group elements is less significant than this model implies.[1][12] Molecular Orbital Theory provides a more accurate, albeit more complex, description.
Figure 1: Orbital hybridization scheme for the central iodine atom in IF₇.
Molecular Geometry and Quantitative Data
The pentagonal bipyramidal structure of IF₇ has two distinct types of fluorine positions, leading to different bond lengths and angles.
-
Axial Positions: Two fluorine atoms are located along the principal axis, one above and one below the pentagonal plane.
-
Equatorial Positions: Five fluorine atoms are situated at the vertices of a regular pentagon around the central iodine atom.[4][6]
The experimentally determined structural parameters are summarized below.
| Parameter | Type | Value |
| Bond Length | I - F (Axial) | ~1.81 Å (181 pm) |
| I - F (Equatorial) | ~1.86 Å (186 pm) | |
| Bond Angle | F(axial)-I-F(axial) | 180° |
| F(eq)-I-F(eq) | 72° | |
| F(axial)-I-F(eq) | 90° | |
| Symmetry | Point Group | D₅ₕ |
| Dipole Moment | Molecular | 0.0 D |
Table 1: Summary of Molecular Parameters for this compound.[4][5][6][8]
The symmetric arrangement of the highly polar I-F bonds results in the cancellation of individual bond dipoles, rendering the overall molecule nonpolar.[1] Interestingly, pseudopotential calculations and some experimental interpretations suggest the axial bonds are slightly shorter than the equatorial bonds.[12] This is attributed to the different bonding environments and repulsions experienced by the axial versus the more crowded equatorial fluorine atoms.
Molecular Orbital (MO) Theory Perspective
MO theory provides a more sophisticated model for bonding in hypervalent compounds like IF₇, avoiding the heavy reliance on d-orbital participation.
-
Delocalized Bonding: Advanced calculations indicate that the electronic structure is better described by delocalized molecular orbitals spread across all eight atoms, rather than seven distinct, localized sp³d³ hybrid bonds.[1]
-
Three-Center, Four-Electron Bonds: The bonding in hypervalent molecules is often explained using the concept of 3c-4e bonds, particularly for the axial atoms.
-
Computational Confirmation: Extended Hückel and other molecular orbital calculations have been employed to determine the stable conformation of IF₇, consistently finding the D₅ₕ pentagonal bipyramidal structure to be the lowest in energy.[12][13] These studies affirm that the geometry can be explained without significant d-orbital contribution from the iodine atom.[12]
Experimental Protocols for Structural Determination
The pentagonal bipyramidal structure of IF₇ is not merely theoretical; it has been confirmed through various experimental techniques.
-
Gas-Phase Electron Diffraction: This is a primary method used to determine the precise bond lengths and angles of gaseous molecules. Studies by L. S. Bartell and others in the 1960s and 70s provided key data confirming the D₅ₕ symmetry and molecular parameters of IF₇.[12][14] The experimental workflow involves directing a beam of high-energy electrons at a stream of IF₇ gas and analyzing the resulting diffraction pattern.
-
Spectroscopic Methods:
Figure 2: Simplified workflow for structure determination by electron diffraction.
Conclusion
The electronic structure of this compound is a cornerstone for understanding hypervalency. While the sp³d³ hybridization model offers a convenient and predictive framework that aligns with VSEPR theory to describe its pentagonal bipyramidal geometry, it is an oversimplification. Modern molecular orbital theory provides a more accurate depiction, emphasizing delocalized bonding and minimizing the role of d-orbitals. The structure has been rigorously verified by experimental methods, primarily gas-phase electron diffraction and vibrational spectroscopy, which confirm the unique bond angles and lengths inherent to its D₅ₕ symmetry.
References
- 1. Page loading... [guidechem.com]
- 2. Iodine inIF7 is surrounded by 7 pairs of electrons class 11 chemistry CBSE [vedantu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. webqc.org [webqc.org]
- 5. IF7 bonds has _ shape with bond angle 72°, 90° and 180° | Filo [askfilo.com]
- 6. What is the Structure of IF7 [unacademy.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Hybridisation of iodine hepta fluoride molecule is [allen.in]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. This compound [bionity.com]
- 15. "Molecular Orbitals and Energy Levels for Eight Suggested Structures of" by RIchard L. Oakland [openprairie.sdstate.edu]
"thermodynamic properties of iodine heptafluoride gas"
An In-depth Technical Guide on the Thermodynamic Properties of Iodine Heptafluoride Gas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (IF₇) gas. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of this unique interhalogen compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.
Core Thermodynamic Properties
This compound is a colorless gas at standard conditions with a distinctive acrid odor.[1] Its thermodynamic properties are crucial for understanding its behavior in various chemical processes. A summary of its core thermodynamic data is presented in Table 1.
Table 1: Core Thermodynamic Properties of this compound (IF₇) Gas at Standard State (298.15 K and 1 bar)
| Property | Symbol | Value | Units |
| Standard Molar Mass | M | 259.893 | g/mol |
| Standard Enthalpy of Formation | ΔfH° | -961.06 | kJ/mol |
| Standard Molar Entropy | S° | 347.49 | J/(mol·K) |
| Molar Heat Capacity (constant pressure) | C_p | 120 | J/(mol·K) |
| Gibbs Free Energy of Formation | ΔfG° | -825 | kJ/mol |
Data sourced from NIST Chemistry WebBook and other cited literature.[1][2]
Phase Behavior
This compound exhibits unusual phase behavior. It has a triple point at 4.5 °C, where the solid, liquid, and gaseous phases coexist.[1][3] Under standard atmospheric pressure, IF₇ sublimes at 4.8 °C, as the liquid phase is thermodynamically unstable at this pressure.[1][4]
Table 2: Phase Transition Data for this compound (IF₇)
| Property | Temperature (°C) | Pressure |
| Triple Point | 4.5 | - |
| Sublimation Point | 4.8 | 1 atm |
| Melting Point | 5-6 | (under specific conditions) |
Data sourced from various cited literature.[1][3][4]
Temperature-Dependent Thermodynamic Properties
The thermodynamic properties of IF₇ gas vary with temperature. The NIST Chemistry WebBook provides parameters for the Shomate Equation, which can be used to calculate the heat capacity, enthalpy, and entropy of the gas over a wide range of temperatures (298 K to 6000 K).[2][5][6]
Shomate Equation:
Cp° = A + Bt + Ct² + Dt³ + E/t² H° = H°₂₉₈.₁₅ + At + Bt²/2 + Ct³/3 + Dt⁴/4 - E/t + F - H S° = Aln(t) + Bt + Ct²/2 + Dt³/3 - E/(2t²) + G
where t = temperature (K) / 1000.
Table 3: Shomate Equation Parameters for this compound (IF₇) Gas
| Parameter | Value |
| A | 175.6460 |
| B | 6.156714 |
| C | -1.660890 |
| D | 0.141340 |
| E | -3.913220 |
| F | -1026.816 |
| G | 536.2758 |
| H | -961.0648 |
Source: NIST Chemistry WebBook.[2][5]
Experimental Protocols
The determination of the thermodynamic properties of a highly reactive and volatile compound like this compound requires specialized experimental techniques and stringent safety protocols. The following sections outline the methodologies for key experiments.
Safety Precautions
Working with this compound necessitates strict adherence to safety protocols due to its high reactivity and toxicity.
-
Handling: All manipulations should be conducted in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory.[5]
-
Storage: IF₇ should be stored in sealed, shatter-resistant containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water and combustible substances.[1]
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines. This typically involves sealing in a shatter-resistant container, which is then placed in a labeled, sealed bag for collection by hazardous waste management personnel.[7]
Determination of Standard Enthalpy of Formation (ΔfH°) by Fluorine Bomb Calorimetry
The standard enthalpy of formation of IF₇ is determined by reacting elemental iodine with excess fluorine gas in a bomb calorimeter.
Apparatus:
-
A high-pressure bomb calorimeter constructed from materials resistant to fluorine corrosion (e.g., pure nickel).
-
A gas handling manifold for the safe introduction of high-purity fluorine gas.
-
A system for igniting the reaction (e.g., electrical fuse).
-
A precision thermometer to measure the temperature change of the water bath.
-
Analytical equipment for quantifying the reaction products (e.g., gas chromatography, mass spectrometry).
Procedure:
-
A precisely weighed sample of high-purity solid iodine is placed in a sample dish within the calorimeter bomb.
-
The bomb is sealed and evacuated to remove any atmospheric gases.
-
High-purity fluorine gas is introduced into the bomb to a predetermined pressure.
-
The bomb is placed in the calorimeter, which contains a known mass of water.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The reaction is initiated by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a constant temperature is reached.
-
The final temperature is recorded.
-
The gaseous products are carefully collected and analyzed to ensure the reaction went to completion and to identify any byproducts.
-
The bomb is opened, and any solid residue is collected and analyzed.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation of IF₇ is then calculated using Hess's law, taking into account the heats of formation of the reactants and any byproducts.
Determination of Standard Molar Entropy (S°) by Spectroscopic Methods
The standard molar entropy of gaseous IF₇ is determined by statistical thermodynamics, using molecular parameters obtained from infrared (IR) and Raman spectroscopy.
Apparatus:
-
A high-resolution Fourier-transform infrared (FTIR) spectrometer.
-
A high-resolution Raman spectrometer.
-
A gas cell with windows transparent to IR and visible radiation (e.g., KBr or AgCl for IR, quartz for Raman) and constructed from materials resistant to IF₇.
Procedure:
-
Sample Preparation: A sample of purified IF₇ gas is introduced into the gas cell at a known pressure.
-
Spectra Acquisition: The IR and Raman spectra of the gaseous sample are recorded.
-
Vibrational Analysis: The fundamental vibrational frequencies of the IF₇ molecule are identified from the spectra. The D₅h symmetry of IF₇ results in specific selection rules for IR and Raman active modes.
-
Calculation of Vibrational Contribution to Entropy: The vibrational partition function is calculated using the observed vibrational frequencies. From this, the vibrational contribution to the molar entropy is determined using statistical mechanics formulas.
-
Calculation of Rotational and Translational Contributions: The rotational and translational contributions to the entropy are calculated using the molecular weight of IF₇, its moments of inertia (which can be determined from its known molecular geometry), and the temperature and pressure of the gas.
-
Total Molar Entropy: The total standard molar entropy is the sum of the translational, rotational, and vibrational contributions.
Determination of Molar Heat Capacity (Cp) by Flow Calorimetry
The molar heat capacity of gaseous IF₇ can be measured using a flow calorimeter.
Apparatus:
-
A flow calorimeter, constructed from corrosion-resistant materials.
-
A precision mass flow controller to maintain a constant flow rate of IF₇ gas.
-
An electrical heater to supply a known amount of heat to the gas.
-
Precision temperature sensors to measure the temperature of the gas before and after heating.
Procedure:
-
A steady flow of IF₇ gas is established through the calorimeter at a precisely known mass flow rate.
-
The initial temperature of the gas is measured.
-
A known amount of electrical power is supplied to the heater, warming the gas.
-
The final temperature of the gas is measured after it has passed over the heater.
-
The heat capacity is calculated from the mass flow rate, the power input, and the measured temperature difference.
-
Corrections are made for any heat loss to the surroundings.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental and computational determination of the thermodynamic properties of this compound gas.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. electrochem.org [electrochem.org]
- 3. Lab Procedure [chem.fsu.edu]
- 4. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. benchchem.com [benchchem.com]
The Discovery and Enduring Significance of Iodine Heptafluoride: A Technical Guide
An in-depth exploration for researchers, scientists, and drug development professionals on the history, synthesis, and characterization of a uniquely hypervalent molecule.
Iodine heptafluoride (IF₇) stands as a testament to the rich and often surprising chemistry of the halogens. As the only known heptafluoride of any halogen, its discovery pushed the boundaries of accepted bonding theories and continues to be a subject of academic and industrial interest.[1] This technical guide provides a comprehensive overview of the history, synthesis, and key experimental data of this compound, tailored for a scientific audience.
A Challenging Discovery: The Work of Ruff and Keim
The journey to isolating and characterizing this compound was pioneered by the German chemists Otto Ruff and Rudolf Keim. In 1930, through their meticulous and daring work at the University of Breslau, they successfully synthesized this remarkable compound.[1][2] Their initial approach involved the direct fluorination of iodine compounds, a process fraught with challenges related to the extreme reactivity of fluorine gas and the purity of the final product.[2] The very existence of a stable molecule with a central iodine atom bonded to seven fluorine atoms contradicted the prevailing understanding of chemical bonding at the time, which struggled to accommodate such a high coordination number.[2]
The Evolving Picture of a Unique Structure
The determination of this compound's three-dimensional structure was a gradual process, evolving with the advent of new analytical techniques. Initial predictions based on Valence Shell Electron Pair Repulsion (VSEPR) theory suggested a pentagonal bipyramidal geometry with D₅h symmetry.[1][3] This was later confirmed and refined by experimental studies. A significant milestone was the electron diffraction work of Lister Sutton in 1953, which provided the first experimental evidence for the pentagonal bipyramidal structure.[2] Subsequent electron diffraction and spectroscopic studies have further elucidated the bond lengths and the dynamic nature of the molecule.[1]
Key Milestones in the History of this compound
Caption: A timeline of the key discoveries and structural elucidation of this compound.
Synthesis of this compound: Experimental Protocols
The primary and most common laboratory synthesis of this compound involves the direct fluorination of iodine pentafluoride (IF₅).[1][3][4]
Experimental Protocol: Synthesis from Iodine Pentafluoride
Objective: To synthesize this compound by the direct fluorination of iodine pentafluoride.
Materials:
-
Iodine pentafluoride (IF₅), liquid
-
Fluorine gas (F₂)
-
Apparatus for handling corrosive gases (e.g., made of nickel or Monel)
-
Reaction vessel with heating capabilities
-
Condensation trap cooled with a suitable refrigerant (e.g., dry ice/acetone or liquid nitrogen)
-
Flow meters for gas regulation
Procedure:
-
A stream of fluorine gas is passed through liquid iodine pentafluoride maintained at a temperature of 90 °C.[3][4]
-
The resulting vapor mixture, containing unreacted IF₅ and F₂, is then heated to 270 °C in a reaction chamber.[3][4] This higher temperature drives the reaction to completion: IF₅(g) + F₂(g) → IF₇(g)
-
The gaseous product stream is passed through a series of cold traps to purify the this compound. Unreacted iodine pentafluoride (boiling point: 97 °C) will condense in a trap held at a temperature above the sublimation point of IF₇.
-
The this compound is collected as a white solid in a subsequent trap cooled to a lower temperature (e.g., with liquid nitrogen), as it sublimes at 4.8 °C under atmospheric pressure.[1]
-
This method typically yields a product with 85-90% purity, with the main impurity being unreacted iodine pentafluoride.[1] Further purification can be achieved through fractional condensation or vacuum distillation.[1]
Safety Precautions:
-
Both fluorine gas and iodine fluorides are highly corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The apparatus must be constructed from materials resistant to fluorine, such as nickel, Monel, or passivated stainless steel.
-
Care must be taken to exclude moisture from the reaction system to prevent the formation of iodine oxyfluorides.
Alternative Synthesis Method
An alternative route involves the fluorination of dried palladium or potassium iodide.[3][4] This method is advantageous as it minimizes the formation of oxygen-containing impurities such as iodine oxyfluoride (IOF₅), which can arise from hydrolysis.[3][4]
Caption: Experimental workflow for the synthesis of this compound from iodine pentafluoride.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | IF₇ | [3] |
| Molar Mass | 259.90 g/mol | [3] |
| Appearance | Colorless gas | [3] |
| Odor | Mouldy, acrid | [3] |
| Melting Point | 4.5 °C (Triple Point) | [1][3] |
| Boiling Point | 4.8 °C (Sublimes at 1 atm) | [1][3] |
| Density | 2.6 g/cm³ (at 6 °C) | [1][3] |
| 2.7 g/cm³ (at 25 °C) | [1][3] |
Table 2: Thermodynamic Properties of this compound (Gas Phase)
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔH°f) | -961.06 kJ/mol | [2] |
| Standard Molar Entropy (S°) | 346.49 J/mol·K | [2] |
| Heat Capacity (Cp) at 298.15 K | 139.73 J/mol·K | [2] |
Table 3: Structural Parameters of this compound
| Parameter | Value | Reference(s) |
| Molecular Geometry | Pentagonal Bipyramidal | [1][3] |
| Point Group | D₅h | [1][3] |
| I-F (axial) Bond Length | ~1.81 Å | [1] |
| I-F (equatorial) Bond Length | ~1.86 Å | [1] |
| F(axial)-I-F(equatorial) Bond Angle | 90° | |
| F(equatorial)-I-F(equatorial) Bond Angle | 72° |
Spectroscopic Characterization
Vibrational spectroscopy is a key tool for the identification and characterization of this compound. The molecule's D₅h symmetry gives rise to a distinct pattern of infrared (IR) and Raman active vibrational modes.
Table 4: Vibrational Frequencies of this compound
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Activity |
| ν₁ | A₁' | ~678 | Raman |
| ν₂ | A₁' | ~310 | Raman |
| ν₃ | A₂" | ~635 | IR |
| ν₄ | A₂" | ~365 | IR |
| ν₅ | E₁' | ~745 | IR |
| ν₆ | E₁' | ~320 | IR |
| ν₇ | E₂' | ~550 | Raman |
| ν₈ | E₂' | ~250 | Raman |
| ν₉ | E₁" | ~310 | Inactive |
| ν₁₀ | E₂" | ~425 | Inactive |
Note: The exact frequencies may vary slightly depending on the experimental conditions and the source of the data.
References
In-Depth Technical Guide: Phase Diagram and Triple Point of Iodine Heptafluoride (IF₇)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of iodine heptafluoride (IF₇), with a specific focus on its phase diagram and triple point. The information presented herein is compiled from experimental data and established scientific literature, offering a valuable resource for professionals working with this highly reactive interhalogen compound.
Quantitative Phase Transition Data
The phase transitions of this compound are characterized by a unique interplay of its solid, liquid, and gaseous states, occurring within a narrow temperature range. The key quantitative data for these transitions are summarized in the table below for ease of comparison.
| Property | Temperature (°C) | Temperature (K) | Pressure |
| Triple Point | 4.5[1][2] | 277.65 | Not explicitly found in search results |
| Sublimation Point | 4.77 - 4.8[1][2] | 277.92 - 277.95 | 1 atm (760 mmHg)[1][2] |
| Melting Point | 5 - 6.5[1][3][4] | 278.15 - 279.65 | > Triple Point Pressure |
| Boiling Point (of supercooled liquid) | 4.5[3] | 277.65 | Not explicitly found in search results |
Note: The liquid phase of this compound is thermodynamically unstable at standard atmospheric pressure.[1][2]
Phase Diagram of this compound
Caption: Conceptual representation of the phase transitions of this compound.
Experimental Protocols
The determination of the phase transition points of a highly reactive and corrosive substance like this compound requires specialized experimental techniques and apparatus. While detailed, contemporary experimental protocols specifically for IF₇ are not extensively published, the foundational methods would be based on established principles of physical chemistry. The original work by Otto Ruff and Rudolf Keim in 1930 laid the groundwork for understanding the properties of this compound.[3]
Synthesis and Purification of this compound
A common laboratory-scale synthesis involves the direct fluorination of iodine pentafluoride (IF₅).
Workflow for IF₇ Synthesis:
Caption: General workflow for the synthesis and purification of this compound.
Methodology:
-
Liquid iodine pentafluoride is maintained at 90°C in a reaction vessel.
-
Fluorine gas is passed through the liquid IF₅, initiating the reaction.
-
The resulting vapors are then heated to 270°C to drive the reaction to completion, forming gaseous IF₇.[2]
-
Purification of the product is typically achieved through fractional condensation or vacuum distillation to remove unreacted IF₅ and other impurities.[1]
Determination of the Triple Point
The triple point of a substance is a unique combination of temperature and pressure at which the solid, liquid, and gaseous phases coexist in thermodynamic equilibrium.[5] For a substance like IF₇, this would be determined in a sealed, evacuated apparatus.
Conceptual Experimental Setup for Triple Point Determination:
-
Sample Preparation: A highly purified sample of IF₇ is introduced into a specialized, corrosion-resistant (e.g., Monel or nickel) sample cell. The cell is then attached to a vacuum line to remove any air and other volatile impurities.
-
Temperature Control: The sample cell is placed in a cryostat or a precisely controlled temperature bath. The temperature is slowly lowered until the IF₇ solidifies.
-
Equilibrium Observation: The temperature is then carefully and slowly increased. The point at which solid, liquid, and gaseous IF₇ are observed to be in equilibrium is the triple point temperature. This is often observed visually through a viewport in the apparatus.
-
Pressure Measurement: The pressure within the cell at this equilibrium point is measured using a sensitive pressure transducer suitable for corrosive gases.
Vapor Pressure Measurement
The vapor pressure of the solid and liquid phases of IF₇ as a function of temperature would be determined using a tensiometer. Given the reactive nature of IF₇, the materials of construction for the tensiometer are critical.
Logical Flow for Vapor Pressure Measurement:
Caption: Logical workflow for the experimental determination of vapor pressure.
Methodology:
-
A known quantity of purified IF₇ is placed in the sample holder of the tensiometer.
-
The apparatus is evacuated to remove air.
-
The sample is brought to a desired temperature, and the system is allowed to reach equilibrium.
-
The vapor pressure at that temperature is recorded.
-
This process is repeated at various temperatures to generate a vapor pressure curve for both the solid and liquid phases. The intersection of these two curves would also define the triple point.
Conclusion
The phase behavior of this compound is a critical aspect of its chemistry, particularly for its handling, storage, and application in various fields. While the triple point temperature is well-established, a precise experimental value for the triple point pressure is not widely reported in modern literature, highlighting an area for potential further investigation. The experimental protocols for determining these phase transitions, while based on standard physicochemical principles, must be adapted to account for the high reactivity and corrosive nature of IF₇. This guide provides a foundational understanding for professionals working with this unique and powerful fluorinating agent.
References
An In-depth Technical Guide to the Vibrational Modes and Spectroscopy of Iodine Heptafluoride (IF₇)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine heptafluoride (IF₇) is a unique interhalogen compound that serves as a cornerstone for understanding hypervalent molecules and complex vibrational phenomena.[1] Its distinctive pentagonal bipyramidal geometry, predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, gives rise to a rich and informative vibrational spectrum.[1] This guide provides a comprehensive overview of the theoretical prediction and experimental characterization of the vibrational modes of IF₇ through infrared (IR) and Raman spectroscopy. A thorough understanding of these spectroscopic signatures is crucial for its identification, the analysis of its purity, and for theoretical and computational chemistry.
Molecular Structure and Symmetry
This compound possesses a pentagonal bipyramidal structure, belonging to the D₅h point group. This high degree of symmetry dictates the nature of its vibrational modes and their activity in IR and Raman spectroscopy. The central iodine atom is surrounded by seven fluorine atoms: five in equatorial positions forming a regular pentagon, and two in axial positions.
Theoretical Prediction of Vibrational Modes
Group theory provides a powerful framework for predicting the number and symmetry of the vibrational modes of a molecule. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. In the case of IF₇ (N=8), there are 3(8) - 6 = 18 vibrational modes.
The character table for the D₅h point group can be used to determine the irreducible representations of these vibrational modes. The reducible representation for the vibrations of IF₇ is:
Γvib = 2A₁' + A₂' + 2A₂" + 2E₁' + E₁" + 3E₂' + 2E₂"
The activity of these modes in IR and Raman spectroscopy is determined by the selection rules:
-
Infrared (IR) Active: A vibrational mode is IR active if it results in a change in the dipole moment of the molecule. In the D₅h point group, modes with the same symmetry as the x, y, or z coordinates (A₂" and E₁') are IR active.
-
Raman Active: A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. In the D₅h point group, modes with the same symmetry as the Cartesian products (xx, yy, zz, xy, xz, yz) which are A₁', E₂', and E₁" are Raman active.
Based on these selection rules, the predicted activities of the fundamental vibrational modes of IF₇ are summarized in the table below.
Vibrational Frequencies of this compound
The following table summarizes the theoretically predicted and experimentally observed vibrational frequencies for this compound in both the gas phase and in a matrix-isolated environment.
| Mode | Symmetry | Description | Predicted Activity | Gas Phase (cm⁻¹) | Matrix (Ar) (cm⁻¹) |
| ν₁ | A₁' | Sym. I-Fₑq stretch | Raman | 678 | 675 |
| ν₂ | A₁' | Sym. I-Fₐₓ stretch | Raman | 635 | 632 |
| ν₃ | A₂' | In-plane Fₑq torsion | Inactive | (430) | - |
| ν₄ | A₂" | Out-of-plane Fₑq wag | IR | 315 | 312 |
| ν₅ | A₂" | I-Fₐₓ bend | IR | 427 | 425 |
| ν₆ | E₁' | Asym. I-Fₑq stretch | IR | 745 | 740 |
| ν₇ | E₁' | Fₑq-I-Fₐₓ bend | IR | 365 | 362 |
| ν₈ | E₁" | Fₑq-I-Fₐₓ rock | Raman | 310 | 307 |
| ν₉ | E₂' | In-plane Fₑq deform | Raman | 511 | 508 |
| ν₁₀ | E₂' | In-plane Fₑq deform | Raman | 250 | 247 |
| ν₁₁ | E₂" | Out-of-plane Fₑq torsion | Inactive | (180) | - |
Values in parentheses are calculated values as these modes are inactive in both IR and Raman spectroscopy.
Experimental Protocols
The acquisition of high-quality vibrational spectra of IF₇ requires careful experimental design, particularly given its reactivity and gaseous state at room temperature.
Gas Phase Spectroscopy
Infrared (IR) Spectroscopy:
A typical experimental setup for gas-phase IR spectroscopy of IF₇ involves a Fourier Transform Infrared (FTIR) spectrometer coupled with a gas cell.
-
Sample Preparation: Gaseous IF₇ is introduced into a gas cell with IR-transparent windows (e.g., KBr or CsI). The pressure of the gas is carefully controlled to obtain optimal signal intensity without significant pressure broadening of the absorption bands.
-
Instrumentation: A high-resolution FTIR spectrometer is used to record the spectrum. The instrument is typically purged with a dry, CO₂-free gas to minimize atmospheric interference. A liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector is commonly employed for its high sensitivity in the mid-IR region.
-
Data Acquisition: The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A sufficient number of scans are co-added to achieve a good signal-to-noise ratio. The spectral resolution is typically set to 1 cm⁻¹ or better to resolve the rotational-vibrational fine structure, if present.
Raman Spectroscopy:
Gas-phase Raman spectroscopy of IF₇ is more challenging due to the weak nature of the Raman scattering from a low-density gas.
-
Sample Preparation: A specialized gas cell with high-purity quartz windows is filled with IF₇ gas. The pressure may be increased to enhance the scattering signal.
-
Instrumentation: A high-power laser, typically an argon-ion laser (e.g., at 514.5 nm) or a frequency-doubled Nd:YAG laser (532 nm), is used as the excitation source. The scattered light is collected at a 90° angle to the incident beam and focused into a high-resolution spectrometer equipped with a sensitive detector, such as a charge-coupled device (CCD).
-
Data Acquisition: Long acquisition times and multiple scans are often necessary to obtain a spectrum with an adequate signal-to-noise ratio. The spectral resolution should be sufficient to resolve the vibrational bands.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique for studying reactive or unstable species by trapping them in an inert solid matrix at low temperatures.[2] This method minimizes intermolecular interactions and quenches rotational motion, resulting in sharp, well-resolved vibrational bands.[3]
-
Sample Preparation: A gaseous mixture of IF₇ and a large excess of an inert gas (e.g., argon or nitrogen) is prepared. This mixture is then slowly deposited onto a cold substrate (typically a CsI or KBr window) maintained at cryogenic temperatures (around 10-20 K) within a high-vacuum cryostat.
-
Instrumentation: The cryostat is integrated into the sample compartment of either an FTIR spectrometer for IR measurements or a Raman spectrometer. For Raman spectroscopy, the laser beam is directed onto the matrix-isolated sample, and the scattered light is collected.
-
Data Acquisition: Spectra are recorded in a similar manner to the gas-phase experiments, but often with better signal-to-noise ratios due to the condensed phase and the absence of rotational broadening.
Logical Workflow for Spectroscopic Analysis
The process of analyzing the vibrational spectra of a molecule like IF₇ follows a logical progression from theoretical prediction to experimental verification and assignment.
Conclusion
The vibrational spectroscopy of this compound provides a rich dataset for understanding the bonding and dynamics of hypervalent molecules. The combination of theoretical predictions based on group theory and experimental data from IR and Raman spectroscopy allows for a detailed assignment of the fundamental vibrational modes. The experimental techniques of gas-phase and matrix isolation spectroscopy are complementary, each providing unique insights into the vibrational structure of IF₇. This comprehensive understanding is essential for researchers and scientists working with this highly reactive and structurally fascinating molecule.
References
The Hypervalent Nature of Iodine in Iodine Heptafluoride (IF₇): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodine heptafluoride (IF₇) stands as a seminal example of a hypervalent molecule, where the central iodine atom accommodates seven fluorine atoms in its valence shell, exceeding the traditional octet rule. This technical guide provides an in-depth analysis of the electronic structure, bonding theories, and experimental characterization of the hypervalent iodine atom in IF₇. Detailed experimental methodologies for its synthesis and characterization are presented, alongside a comprehensive summary of its structural and spectroscopic data. Advanced bonding models, including Valence Shell Electron Pair Repulsion (VSEPR) theory and Molecular Orbital (MO) theory, are discussed to rationalize its unique pentagonal bipyramidal geometry and the nature of its chemical bonds.
Introduction
Hypervalent compounds, formally defined as molecules in which a main group element exhibits a formal valence of more than eight electrons, have been a subject of extensive research and theoretical debate.[1] Iodine, a member of the halogen group, readily forms hypervalent compounds, with this compound (IF₇) representing the highest known oxidation state (+7) for iodine in a neutral binary compound.[2] The existence and stability of IF₇ challenge simplistic bonding models and necessitate more sophisticated theories to describe its electronic structure.[3] Understanding the nature of hypervalency in molecules like IF₇ is crucial for the rational design of novel fluorinating agents and for advancing our fundamental knowledge of chemical bonding.
Bonding Theories of the Hypervalent Iodine in IF₇
Valence Shell Electron Pair Repulsion (VSEPR) Theory
VSEPR theory provides a straightforward initial prediction of the molecular geometry of IF₇.[4][5][6] The central iodine atom has seven valence electrons, and each of the seven fluorine atoms contributes one electron, resulting in a total of 14 valence electrons, or seven electron pairs, around the central iodine atom.[7] According to VSEPR theory, these seven electron pairs will arrange themselves to minimize electrostatic repulsion, leading to a pentagonal bipyramidal geometry with D₅h symmetry.[4][6][8] This geometry consists of five equatorial fluorine atoms in a plane and two axial fluorine atoms positioned above and below this plane.
Molecular Orbital (MO) Theory
A more advanced description of the bonding in IF₇ is provided by Molecular Orbital (MO) theory. While early theories invoked the participation of iodine's d-orbitals to accommodate the expanded octet, modern computational studies suggest that the contribution of d-orbitals is minimal.[1] Instead, the bonding is better described by the formation of multi-center molecular orbitals. The key feature is the concept of three-center, four-electron (3c-4e) bonds.[1] In IF₇, the bonding can be rationalized through a combination of two-center, two-electron (2c-2e) bonds and 3c-4e bonds, which allows for the formation of seven bonds without violating the octet rule in a strict sense, as the electron density is delocalized over several atoms.
Experimental Characterization
The pentagonal bipyramidal structure of IF₇ has been confirmed by various experimental techniques, including electron diffraction and vibrational spectroscopy.[3][7]
Synthesis of this compound
Protocol:
A common laboratory-scale synthesis of this compound involves the direct fluorination of iodine pentafluoride (IF₅).[7][9]
-
Apparatus: A reactor constructed from materials resistant to fluorine, such as nickel or Monel, is used. The setup includes a fluorine gas inlet, a reaction chamber for liquid IF₅, a heating element, and a series of cold traps for product condensation and purification.
-
Procedure: a. Liquid iodine pentafluoride (IF₅) is placed in the reactor and maintained at a temperature of 90 °C.[7][9] b. A stream of fluorine gas (F₂) is passed through the liquid IF₅. c. The resulting vapor mixture is then heated to 270 °C to drive the reaction to completion: IF₅(g) + F₂(g) → IF₇(g).[7][9] d. The product gas is passed through a series of cold traps to separate the more volatile IF₇ from unreacted IF₅ and any impurities. Purification can be achieved by fractional condensation or vacuum distillation.[7]
An alternative synthesis route involves the fluorination of palladium iodide or potassium iodide, which is reported to minimize the formation of oxygen-containing impurities like IOF₅.[9]
Electron Diffraction
Protocol:
Electron diffraction studies on gaseous IF₇ have been instrumental in determining its precise molecular structure.
-
Sample Preparation: A sample of purified IF₇ is introduced into the vacuum chamber of an electron diffraction apparatus. The sample is maintained at a low temperature (e.g., -65 °C) to achieve a suitable vapor pressure for the experiment.
-
Data Acquisition: A high-energy beam of electrons is directed through the gaseous IF₇ sample. The electrons are scattered by the molecules, producing a diffraction pattern that is recorded on a photographic plate or a digital detector.
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By fitting the experimental scattering data to theoretical models, the internuclear distances (bond lengths) and bond angles can be determined with high precision.
Vibrational Spectroscopy (IR and Raman)
Protocol:
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the IF₇ molecule, providing further evidence for its D₅h symmetry.
-
Sample Preparation: For gas-phase IR spectroscopy, a sample of IF₇ is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or AgCl). For Raman spectroscopy, the gaseous sample can be held in a sealed capillary tube.
-
Data Acquisition:
-
IR Spectroscopy: An infrared spectrometer is used to measure the absorption of infrared radiation by the sample as a function of wavelength.
-
Raman Spectroscopy: A laser beam is directed at the sample, and the scattered light is collected and analyzed by a spectrometer. The Raman spectrum shows the vibrational modes that cause a change in the polarizability of the molecule.
-
-
Data Analysis: The observed vibrational frequencies are assigned to the specific normal modes of vibration based on the selection rules for the D₅h point group. The number and symmetry of the observed bands are compared with the theoretical predictions to confirm the molecular structure.
Quantitative Data
The following tables summarize the key quantitative data for this compound obtained from experimental studies.
Table 1: Molecular Geometry of IF₇
| Parameter | Value | Experimental Method |
| Molecular Geometry | Pentagonal Bipyramidal | Electron Diffraction, Vibrational Spectroscopy |
| Point Group | D₅h | Vibrational Spectroscopy |
| I-F (axial) Bond Length | ~1.81 Å | Electron Diffraction |
| I-F (equatorial) Bond Length | ~1.86 Å | Electron Diffraction |
| F(axial)-I-F(equatorial) Angle | 90° | Electron Diffraction |
| F(equatorial)-I-F(equatorial) Angle | 72° | Electron Diffraction |
Data sourced from multiple references confirming the pentagonal bipyramidal structure.[7]
Table 2: Vibrational Frequencies of IF₇ (D₅h Symmetry)
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Activity |
| ν₁ | A₁' | 678 | Raman |
| ν₂ | A₁' | 635 | Raman |
| ν₃ | A₂" | 425 | IR |
| ν₄ | A₂" | 310 | IR |
| ν₅ | E₁' | 511 | Raman |
| ν₆ | E₁" | 360 | Raman |
| ν₇ | E₂' | 445 | Raman |
| ν₈ | E₂' | 250 | Raman |
| ν₉ | E₂" | - | Inactive |
Note: The exact frequencies may vary slightly between different studies. This table represents a compilation of reported data.
Visualizations
Caption: VSEPR model of IF₇ showing the central iodine atom and seven fluorine atoms.
Caption: Pentagonal bipyramidal geometry of IF₇ with axial and equatorial fluorine atoms.
Caption: Simplified MO diagram illustrating a 3-center-4-electron bond in IF₇.
Conclusion
The hypervalent nature of the iodine atom in this compound is a testament to the complexity and richness of chemical bonding. Its pentagonal bipyramidal structure, predicted by VSEPR theory and confirmed by extensive experimental data, is rationalized by modern bonding theories that go beyond the simple octet rule. The concept of delocalized, multi-center bonding provides a robust framework for understanding the stability and reactivity of IF₇. This technical guide has provided a comprehensive overview of the theoretical underpinnings and experimental evidence that define our current understanding of this fascinating molecule, offering valuable insights for researchers in synthetic chemistry and materials science.
References
Methodological & Application
Application Notes and Protocols: Iodine Heptafluoride as a Fluorinating Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iodine heptafluoride (IF₇) is the highest known fluoride of iodine and a powerful interhalogen compound.[1] It is a colorless gas at standard conditions with a mouldy, acrid odor.[2][3] Recognized for its extreme reactivity and potent oxidizing properties, IF₇ serves as a specialized and vigorous fluorinating agent.[1][4][5] Its primary application lies in scenarios requiring exhaustive fluorination, such as the production of high-performance fluorocarbon materials and the complete saturation of aromatic systems to yield perfluorocycloalkanes.[1] Due to its hazardous nature, its use is typically reserved for specialized applications in materials science and the electronics industry rather than routine organic synthesis for drug development.[1][6] Extreme caution and specialized equipment are mandatory when handling this reagent.
Physicochemical and Safety Data
This compound is a highly reactive and hazardous material. Its properties and safety information are summarized below.
Table 1: Physical and Chemical Properties of this compound (IF₇)
| Property | Value | References |
|---|---|---|
| Chemical Formula | IF₇ | [2][6] |
| Molar Mass | 259.90 g/mol | [1][2] |
| Appearance | Colorless gas | [2][7] |
| Density | 2.6 g/cm³ (at 6 °C) | [1][2] |
| Melting Point | 4.5 °C (Triple Point) | [2][3] |
| Boiling Point | 4.8 °C (Sublimes at 1 atm) | [2][3] |
| Molecular Geometry | Pentagonal Bipyramidal (D₅ₕ symmetry) | [1][2][3] |
| Reactivity with Water | Reacts violently to form hydrofluoric acid (HF) and periodic acid or IOF₅. | [1][7] |
| Thermal Decomposition | Decomposes to iodine pentafluoride (IF₅) and fluorine (F₂) at ~200 °C. |[1][2] |
Table 2: Hazard and Safety Information for this compound (IF₇)
| Hazard Category | Description | GHS Classification | Precautions | References |
|---|---|---|---|---|
| Health Hazards | Fatal if inhaled. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Highly irritating to mucous membranes. | Acute Toxicity (Inhalation, Cat. 1), Skin Corrosion (Cat. 1A) | Handle only in a well-ventilated area, preferably a chemical fume hood. Wear gas-tight chemical protective clothing, respiratory protection, and appropriate PPE. | [2][3][8][9] |
| Fire Hazards | Strong oxidizer. May cause or intensify fire. Can cause fire on contact with organic material. | Oxidizing Gases (Cat. 1) | Keep away from combustible materials, oil, and grease. Do not expose to temperatures exceeding 50 °C. | [2][8] |
| Reactivity Hazards | Reacts violently with water, organic matter, metals, and glass. | - | Store in a dry, cool, well-ventilated area. Protect from sunlight and moisture. Use compatible materials (e.g., Monel, nickel). |[7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Laboratory Scale)
This protocol describes the synthesis of IF₇ via the direct fluorination of iodine pentafluoride (IF₅). This method typically achieves yields of 85-90%.[1]
Materials and Equipment:
-
Iodine pentafluoride (IF₅)
-
Elemental fluorine (F₂) gas
-
Reaction vessel constructed of Monel or nickel
-
Heating mantle and temperature controller
-
Condenser system for fractional condensation/distillation
-
Quartz or copper U-traps cooled with liquid nitrogen
-
Inert gas supply (Nitrogen or Argon)
-
Appropriate safety equipment (fume hood, specialized PPE)
Procedure:
-
System Preparation: Assemble the reaction apparatus in a high-capacity fume hood. Ensure all components are scrupulously dried to prevent the formation of impurities like IOF₅.[2][3] Purge the entire system with an inert gas.
-
Reaction Initiation: Place liquid iodine pentafluoride (IF₅) into the reaction vessel and heat it to 90 °C.[1][2][3]
-
Fluorination: Slowly pass a stream of fluorine (F₂) gas through the liquid IF₅. The initial reaction produces a vapor mixture.
-
Completion: Heat the resulting vapors to 270 °C to drive the reaction to completion (IF₅ + F₂ → IF₇).[1][2][3] An excess of fluorine gas is necessary to ensure full conversion.[7]
-
Purification: Pass the product stream through a condenser system. Unreacted IF₅ can be selectively condensed and returned to the reactor. The more volatile IF₇ is collected in a cold trap (U-tube) cooled with liquid nitrogen.[1][7]
-
Storage: Transfer the collected solid IF₇ under an inert atmosphere to a suitable storage cylinder.
Caption: Workflow for the synthesis of this compound (IF₇).
Protocol 2: General Procedure for Fluorination of Organic Substrates
WARNING: This is a generalized protocol. This compound reacts with extreme violence with many organic compounds.[1] All reactions must be conducted on a small scale with appropriate shielding and safety measures in a specialized laboratory setting.
Equipment:
-
Reactor made of nickel, Monel, or stainless steel, equipped with a magnetic stirrer, gas inlet/outlet, and thermocouple.
-
Low-temperature cooling bath (cryostat).
-
System for precise delivery of gaseous or liquid IF₇.
-
Inert, fluorinated solvent (e.g., perfluorohexane), if required.
-
Quenching solution (e.g., anhydrous sodium fluoride or potassium fluoride suspension in an inert solvent).
Procedure:
-
Reactor Setup: Under an inert atmosphere, charge the reactor with the organic substrate, dissolved in an appropriate anhydrous, inert solvent if necessary.
-
Cooling: Cool the reactor to a low initial temperature (e.g., -78 °C or lower) to moderate the reaction rate.
-
Reagent Addition: Slowly and carefully introduce a measured amount of this compound to the cooled, stirred solution. The addition rate must be precisely controlled to manage the highly exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at the low temperature. The progress may be monitored by low-temperature NMR if equipment allows. The reaction temperature may be slowly raised if required, with extreme caution.
-
Quenching: Once the reaction is deemed complete, slowly transfer the reaction mixture into a vigorously stirred, cooled slurry of a quenching agent (e.g., NaF) to neutralize any unreacted IF₇ and acidic byproducts.
-
Work-up and Isolation: After quenching, allow the mixture to warm to room temperature. The product can then be isolated using standard techniques such as filtration, extraction, and distillation or chromatography, using fluorinated stationary phases if necessary.
Caption: General workflow for using IF₇ as a fluorinating agent.
Application Data
Quantitative data on IF₇ fluorination is scarce in academic literature due to its specialized nature. The primary documented application is the exhaustive fluorination of hydrocarbons.
Table 3: Fluorination of Aromatic Systems with IF₇
| Substrate | Product | Reaction Type | Yield | Notes & References |
|---|---|---|---|---|
| Aromatic Compounds (General) | Perfluorocycloalkanes | Exhaustive Fluorination & Saturation | Not specified, but described as complete. | The aromatic ring structure is retained as a saturated cycloalkane. This transformation is difficult to achieve with elemental fluorine alone.[1] |
| Hydrocarbons (General) | Perfluorocarbon derivatives | Exhaustive Fluorination | Not specified. | Reactions can be explosively violent.[1] |
| Carbon Monoxide (CO) | Carbonyl Fluoride (COF₂) & Iodine Pentafluoride (IF₅) | Oxidation/Fluorination | Not specified. | The reaction is vigorous enough to cause ignition.[4][9] |
Safety and Handling Logic
Proper handling of IF₇ is paramount. The following flowchart outlines the critical safety checks and procedures required.
Caption: Logical flowchart for essential safety checks before handling IF₇.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Iodine_heptafluoride [bionity.com]
- 4. Iodine - Wikipedia [en.wikipedia.org]
- 5. This compound (IF7) | Research Fluorinating Agent [benchchem.com]
- 6. prezi.com [prezi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. Cas 16921-96-3,this compound | lookchem [lookchem.com]
Application Notes and Protocols: Iodine Heptafluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine heptafluoride (IF₇) is a powerful and highly reactive interhalogen compound with significant applications as a fluorinating agent in organic synthesis.[1][2] Its primary utility lies in the exhaustive fluorination of organic molecules, a transformation that is often challenging to achieve with other fluorinating agents.[2] This document provides an overview of the applications of this compound in organic synthesis, with a focus on perfluorination reactions. Due to the extreme reactivity and hazardous nature of IF₇, all experimental work must be conducted with extreme caution by highly trained personnel in specialized laboratory settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | IF₇ |
| Molar Mass | 259.90 g/mol [2] |
| Appearance | Colorless gas[2] |
| Melting Point | 4.5 °C (triple point)[2] |
| Boiling Point | 4.8 °C (sublimes at 1 atm)[2] |
| Density | 2.6 g/cm³ (at 6 °C), 2.7 g/cm³ (at 25 °C)[2] |
Applications in Organic Synthesis: Perfluorination of Aromatic Compounds
The most prominent application of this compound in organic synthesis is the complete fluorination of aromatic systems to produce perfluorocycloalkanes, with the retention of the ring structure.[2] This transformation is particularly noteworthy as it is difficult to accomplish with elemental fluorine alone.[2]
General Reaction Scheme
The general reaction involves the treatment of an aromatic compound with this compound, leading to the saturation of the aromatic ring with fluorine atoms and the replacement of all hydrogen atoms with fluorine.
Caption: General transformation of aromatic compounds to perfluorinated cycloalkanes.
Examples of Perfluorination Reactions
| Substrate | Product |
| Benzene | Perfluorocyclohexane |
| Toluene | Perfluoromethylcyclohexane |
| Naphthalene | Perfluorodecalin |
| Pyridine | Perfluoropiperidine |
Experimental Protocols (Generalized)
Disclaimer: The following protocols are generalized based on the available literature. This compound is extremely hazardous and reacts violently with many substances. These reactions should only be attempted in a specialized laboratory equipped for handling highly reactive and toxic gases. A thorough risk assessment and consultation of primary literature is mandatory before any experimentation.
General Workflow for Vapor-Phase Perfluorination
This generalized workflow is based on descriptions of exhaustive fluorination reactions with highly reactive fluorinating agents.
Caption: Generalized workflow for vapor-phase perfluorination using IF₇.
Materials and Equipment
-
Reactor: A reactor made of materials resistant to fluorine and hydrogen fluoride, such as Monel, nickel, or copper, is essential.
-
Gas Handling System: A dedicated gas handling system for the safe delivery of this compound and the aromatic substrate vapor is required.
-
Scrubber: An efficient scrubbing system to neutralize unreacted this compound and acidic byproducts is crucial for safety and environmental protection.
-
Analytical Equipment: Gas chromatography (GC) and mass spectrometry (MS) are typically used for product analysis.
Generalized Experimental Procedure
-
System Preparation: The corrosion-resistant reactor is assembled, leak-tested, and thoroughly dried. The entire system is then purged with a dry inert gas.
-
Reaction: The aromatic substrate is vaporized and introduced into the heated reactor. A controlled stream of this compound, often diluted with an inert gas, is then passed through the reactor. The reaction temperature is a critical parameter and is typically maintained at an elevated level.
-
Product Collection and Purification: The reaction products are passed through a cooling trap to condense the desired perfluorinated compounds. The effluent gas stream is then directed through a scrubber to remove any unreacted this compound and hydrofluoric acid. The collected crude product is then purified, typically by fractional distillation.
Safety and Handling
This compound is a highly toxic and corrosive substance that reacts violently with water and organic materials.[3][4] It is a strong oxidizing agent and can cause fire on contact with combustible materials.[3]
-
Personal Protective Equipment (PPE): Full personal protective equipment, including a specialized gas mask, face shield, and corrosion-resistant gloves and clothing, is mandatory.
-
Ventilation: All work must be conducted in a well-ventilated fume hood specifically designed for handling highly reactive gases.
-
Emergency Procedures: Emergency eyewash and safety shower facilities must be immediately accessible. Personnel must be fully trained in emergency procedures for handling gas leaks and exposures.
-
Incompatible Materials: this compound should be stored away from acids, bases, combustible materials, glass, metals, and reducing agents.[4]
Logical Relationships in Fluorination
The reactivity of this compound allows for the transformation of various organic molecules beyond simple aromatics, although detailed information is scarce. The logical relationship for its application as a powerful fluorinating agent can be summarized as follows:
Caption: Logical relationships of IF₇ in organic synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of perfluorinated organic compounds, particularly from aromatic precursors. Its high reactivity necessitates specialized equipment and stringent safety protocols. While detailed contemporary experimental data is limited in publicly accessible literature, the foundational work in fluorine chemistry has established its utility. Further research into controlled fluorination reactions using this compound could open new avenues for the synthesis of novel fluorinated molecules for various applications, including pharmaceuticals and advanced materials. Researchers interested in utilizing this reagent are strongly advised to consult comprehensive treatises on fluorine chemistry and to conduct thorough safety reviews before any experimental work.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Fluorine in Organic Chemistry - Richard D. Chambers - Google Books [books.google.com]
- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodine Heptafluoride (IF₇)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Iodine heptafluoride (IF₇) is a powerful fluorinating and oxidizing agent with specialized applications in chemical synthesis.[1] It is an interhalogen compound that exists as a colorless gas at room temperature with a characteristic moldy, acrid odor.[1][2][3] Due to its high reactivity and hazardous nature, strict adherence to safety protocols is paramount when handling this compound. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, along with essential safety data and emergency procedures.
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | IF₇[1][2] |
| Molar Mass | 259.90 g/mol [1][2] |
| Appearance | Colorless gas[1][2][4] |
| Odor | Moldy, acrid[1][2][3] |
| Density | 2.6 g/cm³ at 6 °C; 2.7 g/cm³ at 25 °C[1][2] |
| Triple Point | 4.5 °C[1] |
| Sublimation Point | 4.8 °C (at 1 atm)[1][2] |
| Melting Point | 5-6 °C[1][2] |
| Solubility in Water | Soluble with reaction[2][5] |
Hazard Identification and Risk Assessment
This compound is a hazardous substance that poses significant risks upon exposure.
Table 2: Hazard Identification
| Hazard | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[6] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[6] |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[6] Highly irritating to the skin and mucous membranes.[3][5][7] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[6] |
| Oxidizing Properties | Strong oxidizer; may cause fire on contact with organic material.[2][3] |
| Reactivity | Reacts violently with water.[6] Contact with acids or water liberates toxic gas.[6] |
Risk Assessment:
A thorough risk assessment must be conducted before any experiment involving this compound. This should include:
-
Identification of potential hazards: Inhalation, skin/eye contact, ingestion, fire, and explosion.
-
Evaluation of risks: Consider the quantity of substance used, the nature of the experiment, and the potential for exposure.
-
Implementation of control measures: Engineering controls, administrative controls, and personal protective equipment (PPE).
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification |
| Respiratory | Self-contained breathing apparatus (SCBA) or a supplied-air respirator. | In case of inadequate ventilation, wear respiratory protection.[6] |
| Eyes/Face | Chemical safety goggles and a face shield. | Must comply with 29 CFR 1910.133.[6] |
| Hands | Cryogenic and chemical-resistant gloves. | Must comply with 29 CFR 1910.138.[6] |
| Body | Gas-tight chemically protective clothing. | Wear suitable protective clothing.[6] |
| Feet | Safety shoes. | Must comply with 29 CFR 1910.136.[6] |
3.2. Handling and Storage Protocol
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated laboratory, inside a fume hood designed for handling highly reactive and toxic gases.[6][8] An emergency eyewash station and safety shower must be readily accessible.[6]
-
Handling:
-
Storage:
-
Store in a dry, cool, and well-ventilated area.[6]
-
Protect from sunlight and do not expose to temperatures exceeding 50 °C.[6]
-
Store away from incompatible materials such as acids, bases, combustible materials, glass, metals, and reducing agents.[6]
-
The storage area should be equipped with gas detectors for toxic and asphyxiating gases.[6]
-
3.3. Disposal Protocol
Waste this compound and contaminated materials must be disposed of as hazardous waste.
-
Neutralization: Unused this compound can be slowly and cautiously vented into a well-stirred, cooled solution of sodium carbonate or a mixture of soda ash and slaked lime.
-
Containment: All disposable materials that have come into contact with this compound (e.g., gloves, lab coats) must be collected in a sealed, labeled container.
-
Disposal: Contact a licensed professional waste disposal service to dispose of the neutralized solution and contaminated materials in accordance with local, state, and federal regulations.
Emergency Procedures
4.1. First Aid Measures
Table 4: First Aid Protocols for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[6] |
| Skin Contact | Thaw frosted parts with lukewarm water. Do not rub the affected area. Remove contaminated clothing. In case of contact, wearing rubber gloves, rub 2.5% calcium gluconate gel continuously into the affected area for 1.5 hours or until medical care is available. Get immediate medical advice/attention.[6] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[6] |
| Ingestion | Due to its physical form, ingestion is unlikely. If it occurs, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[6] |
4.2. Fire Fighting Measures
-
Extinguishing Media: Use carbon dioxide or dry powder. Do not use water as this compound reacts violently with it.[6]
-
Firefighting Procedures: Evacuate unnecessary personnel.[6] Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[6] Use a water spray or fog to cool exposed containers.[6]
-
Hazardous Decomposition Products: Thermal decomposition can produce hydrogen fluoride and hydrogen iodide.[6]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area.[6] Only qualified personnel equipped with suitable protective equipment should intervene.[6] Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent the product from entering sewers or public waters.[6]
-
Containment and Clean-up: Stop the leak if it is safe to do so. Ventilate the area.[6]
Signaling Pathways and Workflows
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Iodine_heptafluoride [bionity.com]
- 4. This compound | F7I | CID 85645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 16921-96-3,this compound | lookchem [lookchem.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. This compound | 16921-96-3 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for Reactions with Iodine Heptafluoride (IF₇)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine heptafluoride (IF₇) is a powerful and highly reactive interhalogen compound.[1][2] With iodine in its highest +7 oxidation state, IF₇ serves as a potent fluorinating agent, capable of fluorinating a wide range of organic and inorganic substrates.[1] Its primary applications are in specialized chemical synthesis, such as the production of high-performance fluorocarbon materials and in the electronics industry for chemical vapor deposition and etching.[1] The extreme reactivity of IF₇, however, necessitates specialized experimental setups and stringent safety protocols. These notes provide a comprehensive overview of the experimental considerations, protocols for synthesis, and guidelines for safely conducting reactions with this hazardous chemical.
Physical and Chemical Properties
This compound is a colorless gas at room temperature with a distinctive moldy, acrid odor.[1][2] It sublimes at 4.8 °C under standard atmospheric pressure.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | IF₇ | [2] |
| Molar Mass | 259.90 g/mol | [1][2] |
| Appearance | Colorless gas | [1][2] |
| Melting Point | 4.5 °C (triple point) | [1][2] |
| Boiling Point | 4.8 °C (sublimes at 1 atm) | [1][2] |
| Density | 2.6 g/cm³ (at 6 °C), 2.7 g/cm³ (at 25 °C) | [1][2] |
Safety and Handling
This compound is a strong oxidizer and is highly irritating to the skin and mucous membranes.[2][3] It can cause severe burns and eye damage.[3] Reactions with organic compounds can be explosive.[1] Therefore, all work with IF₇ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear cryogenic gloves when handling liquid IF₇ and heavy-duty, chemical-resistant gloves for all other operations.
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron are required.
-
Respiratory Protection: A full-face respirator with a cartridge suitable for acid gases and halogens should be readily available for emergencies.
General Handling Procedures
-
All experiments should be conducted in a well-maintained fume hood with a high flow rate.
-
An emergency shower and eyewash station must be immediately accessible.
-
Never work alone when handling IF₇.
-
Ensure all glassware and reaction components are scrupulously dry, as IF₇ reacts violently with water.[1]
-
Use materials of construction that are compatible with IF₇. Recommended materials include stainless steel, Monel, and nickel. Avoid glass and other siliceous materials, as they are corroded by IF₇.
-
All connections in the experimental setup should be secure and leak-tested before introducing IF₇.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills: Evacuate the area immediately. Use a neutralizing agent such as sodium bicarbonate or calcium carbonate to absorb the spill. Do not use combustible materials for absorption.
Experimental Setup and Protocols
Due to the highly hazardous nature of IF₇, detailed experimental protocols for its use as a fluorinating agent are not widely published. The following sections provide guidance on the synthesis of IF₇ and a general framework for designing a reactor for subsequent reactions based on available information and established principles for handling highly reactive gases.
Synthesis of this compound
The most common laboratory synthesis of IF₇ involves the direct fluorination of iodine pentafluoride (IF₅).[1][2]
Reaction: IF₅(g) + F₂(g) → IF₇(g)
Table 2: Reaction Parameters for the Synthesis of this compound from IF₅
| Parameter | Value | Reference |
| Reactant Temperature (IF₅) | 90 °C | [1][2] |
| Reaction Temperature | 270 °C | [1][2] |
| Yield | 85-90% | [1] |
| Main Impurity | Iodine pentafluoride (IF₅) | [1] |
Protocol for IF₇ Synthesis:
-
Apparatus Setup: A flow reactor system is typically used, constructed from materials resistant to fluorine and IF₇ (e.g., Monel or nickel). The setup consists of a fluorine gas inlet, a heated vessel containing liquid IF₅, a heated reaction tube, and a series of cold traps for product collection and purification.
-
Reactant Preparation: The IF₅ is placed in the heated vessel and maintained at 90 °C to ensure a steady vapor pressure.
-
Reaction: A stream of fluorine gas is passed through the heated IF₅. The resulting mixture of IF₅ vapor and F₂ gas is then passed through the reaction tube, which is heated to 270 °C.
-
Product Collection and Purification: The gas stream exiting the reactor is passed through a series of cold traps. A trap at -78 °C (dry ice/acetone) will condense the IF₇, while unreacted F₂ and other non-condensable gases will pass through. The primary impurity, IF₅, can be removed by fractional distillation.
Experimental Setup for Reactions with this compound
Reactions involving IF₇ as a fluorinating agent require a carefully designed gas-phase reactor to ensure controlled mixing of reactants and to manage the often highly exothermic nature of these reactions. A continuous flow reactor is recommended for improved safety and control over a batch reactor.
Key Components of a Flow Reactor for IF₇ Reactions:
-
Gas Delivery System: Mass flow controllers should be used for precise control of the flow rates of IF₇ and the substrate gas. All tubing and fittings should be made of compatible materials (e.g., stainless steel, Monel).
-
Reactor: A tubular reactor, constructed from a material resistant to IF₇ and the reaction products, is suitable. The reactor should be housed in a furnace to allow for precise temperature control. For highly exothermic reactions, a reactor with a high surface area-to-volume ratio is preferred to facilitate heat dissipation.
-
Mixing Zone: A dedicated mixing zone before the reactor is crucial to ensure homogeneous mixing of the reactant gases.
-
Product Trapping and Analysis: A series of cold traps should be placed after the reactor to condense the products and unreacted starting materials. The composition of the exiting gas stream can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy.
General Protocol for Gas-Phase Fluorination with IF₇:
-
System Preparation: The entire reactor system must be thoroughly dried and passivated with a low concentration of fluorine gas before use.
-
Reactant Introduction: The substrate is introduced into the reactor in the gas phase. If the substrate is a liquid or solid at room temperature, it must be heated and introduced as a vapor.
-
Reaction: Gaseous IF₇ is introduced into the reactor at a controlled flow rate. The reaction temperature and residence time are critical parameters that need to be optimized for each specific reaction.
-
Product Collection: The reaction products are collected in the cold traps.
-
Work-up and Analysis: The contents of the cold traps are carefully warmed, and the products are isolated and purified. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify the products.
Table 3: Example of Industrial Production of this compound (Continuous Flow)
| Parameter | Example 1 | Example 2 | Example 3 | Reference |
| Reactor Type | Circulation Reactor | Circulation Reactor | Circulation Reactor | [4][5] |
| Initial IF₇ Concentration (vol %) | 30 | 0.8 | 50 | [4][5] |
| Initial F₂ Concentration (vol %) | 30 | 0 | 2 | [5] |
| Initial N₂ Concentration (vol %) | 40 | 99.2 | 48 | [5] |
| Reaction Temperature (°C) | 235 | - | 233 | [4][5] |
| Iodine Supply Rate (sccm) | 13 (in N₂) | 95 (in N₂) | 10 (in N₂) | [5] |
| Fluorine Supply Rate (sccm) | 45 | 55 | 45 | [5] |
| Gas Residence Time | > 2 minutes (desirable) | > 2 minutes (desirable) | > 2 minutes (desirable) | [4] |
| Final IF₇ Concentration (vol %) | 30 | 8.0 | 39.9 | [5] |
| Final IF₅ Concentration (vol %) | 0.5 | 0.3 | 0.1 | [5] |
Visualizations
Experimental Workflow for IF₇ Synthesis
Caption: Workflow for the laboratory synthesis of this compound.
General Experimental Setup for Gas-Phase Reactions with IF₇
Caption: General schematic of a flow reactor for reactions with gaseous IF₇.
Safety and Decision Pathway for Handling IF₇
Caption: Pre-operational safety checklist for working with this compound.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. US7976817B2 - Method for production of this compound - Google Patents [patents.google.com]
- 5. EP2165973B1 - Method for production of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Iodine Heptafluoride as an Etchant in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine heptafluoride (IF7) is emerging as a promising etchant in the semiconductor manufacturing industry, offering unique properties for the precise removal of silicon-based materials. Its application is particularly noted in processes where high selectivity and controlled etching are paramount. This document provides detailed application notes, experimental protocols, and safety guidelines for the use of IF7 as a dry etchant, primarily focusing on a plasma-less etching method for silicon.
Key Applications and Advantages
This compound is utilized as a fluorinating agent and an etchant in the semiconductor industry. It is particularly effective for etching silicon (Si) films with high selectivity over other materials commonly used in semiconductor devices, such as silicon dioxide (SiO2) and silicon nitride (SiN).
The primary advantages of using IF7 include:
-
High Selectivity: IF7 exhibits high etch selectivity for silicon over materials like SiO2, SiN, and titanium nitride (TiN). This is attributed to its lower reactivity with these mask materials compared to other etchants like chlorine trifluoride (ClF3) and xenon difluoride (XeF2).
-
Plasma-less Etching Capability: A key feature of IF7 is its ability to etch silicon without the need for plasma activation. This plasma-less process minimizes electrical damage to sensitive semiconductor devices.
-
Anisotropic Etching Potential: The etching process with IF7 can be controlled to achieve anisotropic profiles, which is crucial for creating high-aspect-ratio features in modern integrated circuits.
-
Sublimation Properties: IF7's ability to sublime facilitates its use in vapor-phase etching processes.
Quantitative Data: Etch Performance
The following tables summarize the reported quantitative data for the etching of silicon using this compound.
| Material | Etchant Composition | Temperature (°C) | Etch Rate (µm/min) | In-plane Uniformity (%) | Reference |
| Silicon (Si) | 100% IF7 | 30 | >1.2 | 1 - 11 | [cite:2(US9524877B2)] |
| Silicon (Si) | 10% IF7 / 90% N2 | 30 | 1.2 | 1 - 11 | [cite:2(US9524877B2)] |
| Silicon (Si) | 100% IF7 | -30 | Lower than at 30°C | Not specified | [cite:2(US9524877B2)] |
| Etched Material | Masking Material | Etchant | Selectivity | Reference |
| Silicon (Si) | SiO2, SiN, TiN | IF7 | High (exact ratio not quantified) | [cite:2(US9524877B2)] |
Experimental Protocols
Two primary methods for using IF7 as an etchant have been identified: a plasma-less dry etching process and a plasma-enhanced etching process.
Protocol 1: Plasma-less Dry Etching of Silicon
This protocol is based on the method described in patent US9524877B2, which utilizes the adiabatic expansion of IF7 gas.
1. Materials and Equipment:
-
This compound (IF7) gas cylinder (≥ 50% purity is preferable).
-
Gas delivery system with mass flow controllers.
-
Processing chamber capable of high vacuum.
-
Substrate holder with temperature control.
-
Silicon wafer with a patterned mask (e.g., SiO2, SiN, or TiN).
-
Appropriate safety equipment (see Safety Protocols section).
2. Experimental Workflow Diagram:
Caption: Workflow for plasma-less silicon etching with IF7.
3. Procedure:
-
Substrate Preparation: Prepare the silicon substrate with the desired masking layer (e.g., SiO2, SiN, or TiN) patterned using standard lithography techniques.
-
Chamber Loading: Load the prepared substrate into the processing chamber and secure it on the temperature-controlled stage.
-
Evacuation: Evacuate the processing chamber to a pressure significantly lower than the IF7 supply pressure. A typical processing pressure is in the range of 1 Pa to 3 kPa.
-
Temperature Control: Set the substrate temperature to the desired value, typically between -10°C and 80°C for optimal in-plane uniformity. [cite:2(US9524877B2)]
-
Gas Supply: Set the supply pressure of the IF7 gas from the cylinder to a range of 66 kPa to 0.5 MPa. [cite:2(US9524877B2)]
-
Etching: Introduce the IF7 gas into the evacuated processing chamber. The abrupt pressure difference will cause the gas to adiabatically expand and adsorb onto the silicon surface, leading to etching. The etching time is typically up to 60 minutes.
-
Process Termination: After the desired etching time, stop the IF7 gas flow and purge the chamber with an inert gas (e.g., nitrogen or argon).
-
Unloading and Analysis: Bring the chamber back to atmospheric pressure and unload the etched substrate. Analyze the etch depth, profile, and surface morphology using appropriate characterization techniques (e.g., scanning electron microscopy, profilometry).
Protocol 2: Plasma-Enhanced Etching of Silicon and Silicon Oxide
This protocol is based on the method described in patent EP 3901991 A1.
1. Materials and Equipment:
-
This compound (IF7) gas cylinder.
-
Inert gas (e.g., Argon) cylinder.
-
Inductively Coupled Plasma (ICP) etching system.
-
Gas delivery system with mass flow controllers.
-
Silicon wafer with a silicon oxide film.
-
Appropriate safety equipment.
2. Procedure:
-
Substrate Preparation: Prepare a silicon wafer with a silicon oxide film to be etched.
-
Chamber Loading: Load the wafer into the ICP etching chamber.
-
Process Conditions:
-
Set the chamber pressure to approximately 3 Pa.
-
Set the substrate temperature to 20°C.
-
Set the IF7 flow rate to 10 mL/min.
-
Set the Argon (Ar) flow rate to 40 mL/min.
-
Apply a high-frequency voltage of 500W to generate the plasma.
-
Set the biasing power to 100W.
-
-
Etching: Initiate the plasma and etch for the desired duration.
-
Process Termination and Analysis: Turn off the plasma and gas flows, purge the chamber, and unload the wafer for analysis.
Reaction Mechanism
The precise reaction mechanism of IF7 with silicon is not fully detailed in the available literature, but a proposed pathway for the plasma-less process involves the following steps:
-
Adiabatic Expansion and Adsorption: When IF7 gas is introduced into the low-pressure chamber, it undergoes rapid expansion, which cools the gas and facilitates its adsorption onto the silicon surface. [cite:2(US9524877B2)]
-
Surface Reaction: The adsorbed IF7 molecules react with the silicon surface. The high bond energy of IF7 is thought to contribute to its lower reactivity with masking materials, leading to high selectivity.
-
Formation of Volatile Products: The reaction between IF7 and silicon forms volatile silicon fluoride compounds (e.g., SiF4) and iodine-containing byproducts.
-
Desorption: The volatile products desorb from the surface, exposing fresh silicon for further reaction.
Proposed Chemical Reaction Pathway:
Application Notes & Protocols for Spectroscopic Analysis of Iodine Heptafluoride (IF₇)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iodine heptafluoride (IF₇) is a unique interhalogen compound and a rare example of heptacoordination. Its structure is a pentagonal bipyramid (D₅ₕ symmetry), a geometry confirmed by spectroscopic and electron diffraction data.[1][2] The molecule is highly fluxional, meaning the axial and equatorial fluorine atoms rapidly interchange positions, which significantly influences its spectroscopic signatures.[3] These application notes provide an overview and detailed protocols for the primary spectroscopic techniques used to characterize IF₇: Vibrational (Infrared and Raman) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Due to its high reactivity and volatility (sublimes at 4.8°C), handling IF₇ requires specialized equipment and stringent safety protocols.[1] It is highly irritating to the skin and mucous membranes.[1]
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy is a powerful tool for probing the molecular structure of IF₇. The selection rules for the D₅ₕ point group dictate which vibrational modes are active in the infrared and Raman spectra. The complementarity of these two techniques is essential for a complete vibrational assignment.[4][5] Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in polarizability, while IR spectroscopy measures the absorption of light by vibrations that cause a change in the dipole moment.[5]
Data Presentation: Vibrational Frequencies for IF₇
The observed vibrational frequencies for gas-phase IF₇ are summarized below. The assignments are based on the D₅ₕ point group symmetry.
| Vibrational Mode | Symmetry | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Description of Motion |
| ν₁ | A₁' | 678 (polarized) | Inactive | Equatorial I-F Symmetric Stretch |
| ν₂ | A₁' | 635 (polarized) | Inactive | Axial I-F Symmetric Stretch |
| ν₃ | A₂" | Inactive | 675 | Axial I-F Asymmetric Stretch |
| ν₄ | A₂" | Inactive | 315 | Equatorial Puckering |
| ν₅ | E₁' | Inactive | 422 | Equatorial I-F Asymmetric Stretch |
| ν₆ | E₁" | 365 | Inactive | Axial Bend |
| ν₇ | E₂' | 511 | Inactive | Equatorial In-Plane Bend |
| ν₈ | E₂' | 303 | Inactive | Equatorial In-Plane Bend |
| ν₉ | E₂" | Inactive | Inactive | Equatorial Torsion (Inactive) |
| ν₁₀ | E₃' | 250 | Inactive | Equatorial In-Plane Bend |
| ν₁₁ | E₃" | Inactive | Inactive | Equatorial Torsion (Inactive) |
| Data compiled from Claassen et al. (1968) and Christe et al. (1993).[3][6] |
Experimental Workflow for Vibrational Analysis
Caption: Experimental workflow for vibrational analysis of IF₇.
Protocol: Gas-Phase FT-IR Spectroscopy of IF₇
-
Safety Precautions: IF₇ is corrosive and reacts violently with water. All operations must be performed in a dry, inert atmosphere (e.g., nitrogen or argon) within a fume hood or glovebox. Personnel must wear appropriate PPE, including fluoride-resistant gloves and safety goggles.
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a Globar source, a KBr or CsI beamsplitter, and a sensitive detector (e.g., MCT or DTGS).
-
A gas cell (typically 10 cm path length) constructed from corrosion-resistant materials (e.g., Monel or stainless steel) with IR-transparent windows (e.g., AgCl or KBr). Ensure windows are compatible with reactive fluorides.
-
-
Sample Preparation:
-
Passivate the gas cell and associated vacuum line by exposing them to a low pressure of IF₇ vapor for a short period, then evacuating. This creates a passive metal fluoride layer.
-
Introduce gaseous IF₇ into the evacuated gas cell to a pressure of 10-50 Torr. The high vapor pressure of IF₇ allows for easy sample introduction at room temperature.[7]
-
-
Data Acquisition:
-
Place the gas cell in the spectrometer's sample compartment.
-
Collect a background spectrum of the evacuated cell.
-
Collect the sample spectrum. Typically, 32-128 scans are co-added at a resolution of 1 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Scan range: 4000 cm⁻¹ to 250 cm⁻¹.
-
-
Data Interpretation:
-
Ratio the sample spectrum against the background to obtain the absorbance spectrum.
-
Identify the characteristic absorption bands for IF₇ (ν₃, ν₄, ν₅) as listed in the table above.
-
The absence of a strong, broad band around 3600 cm⁻¹ indicates the sample is free of water contamination. The presence of bands from IOF₅ can indicate hydrolysis.[8]
-
Protocol: Gas-Phase Raman Spectroscopy of IF₇
-
Safety Precautions: Follow the same safety protocols as for IR spectroscopy. Laser safety precautions must also be strictly observed.
-
Instrumentation:
-
A Raman spectrometer with a high-intensity laser source (e.g., 532 nm or 785 nm).
-
A corrosion-resistant gas-phase sample cell.
-
High-sensitivity detection is required for gas-phase measurements.[9]
-
-
Sample Preparation:
-
Prepare the sample cell as described in the IR protocol. For liquid-phase analysis, the sample must be condensed into a sealed, cooled (e.g., 6-8°C) capillary tube.[7] Rinsing the tube with aqueous HF can prevent reaction with the glass.[7]
-
Introduce gaseous IF₇ into the cell at a pressure of approximately 1 atm.
-
-
Data Acquisition:
-
Position the cell in the spectrometer and focus the laser into the sample.
-
Acquire spectra using an appropriate laser power and integration time to maximize signal without causing sample decomposition.
-
Record both polarized and depolarized spectra to aid in assigning symmetric vibrational modes.
-
-
Data Interpretation:
-
Identify the Raman-active modes (ν₁, ν₂, ν₆, ν₇, ν₈, ν₁₀).
-
The A₁' modes (ν₁ and ν₂) should appear as sharp, polarized bands, which is a key diagnostic feature.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is highly informative for fluorine-containing compounds. For IF₇, the spectrum is dominated by the interaction between the fluorine (¹⁹F, spin ½) and iodine (¹²⁷I, spin ⁵/₂) nuclei.[10]
Data Presentation: ¹⁹F NMR Data for IF₇
| Parameter | Value | Notes |
| Appearance | Extremely broad doublet | At room temperature.[10][11] |
| ¹J(¹²⁷I-¹⁹F) | ~2100 Hz | Coupling constant derived from spectral simulation.[10][12] |
| Linewidth | Very broad | Caused by rapid quadrupole relaxation of the ¹²⁷I nucleus.[10] |
| Chemical Shift | Not precisely reported | The extreme broadness and collapsed nature of the signal make precise chemical shift determination difficult. All seven fluorine atoms are magnetically equivalent on the NMR timescale due to rapid intramolecular exchange (fluxionality).[3][10] |
Protocol: ¹⁹F NMR Spectroscopy of IF₇
-
Safety Precautions: Follow the same safety protocols as for vibrational spectroscopy. NMR tubes are typically glass and must be handled with care.
-
Instrumentation:
-
A high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Corrosion-resistant NMR sample tubes (e.g., FEP or PFA liners inside standard glass tubes, or specialized sapphire tubes).
-
-
Sample Preparation:
-
On a vacuum line, condense a small amount of IF₇ into the cooled (liquid N₂) NMR tube containing a deuterated solvent for locking (e.g., CDCl₃, CD₂Cl₂), if needed, and a chemical shift reference (e.g., CFCl₃).
-
The tube must be properly flame-sealed under vacuum to ensure a closed system.
-
Caution: Never seal a tube that has not been properly evacuated and cooled, as the high vapor pressure of IF₇ could cause the tube to explode at room temperature.
-
-
Data Acquisition:
-
Insert the sample into the pre-cooled NMR probe if performing low-temperature studies. For room temperature studies, allow the sample to equilibrate.
-
Tune and match the ¹⁹F channel on the probe.
-
Acquire a standard 1D ¹⁹F spectrum. Due to the very broad lines, a large spectral width (e.g., >2000 ppm) and a small number of data points may be initially required to locate the signal.
-
Use a short relaxation delay and a high number of scans to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
The room-temperature spectrum is expected to be a very broad, saddle-shaped doublet.[10][11] This is not a true doublet from simple spin-spin coupling but a partially collapsed sextet resulting from the coupling of the seven equivalent ¹⁹F nuclei to the ¹²⁷I nucleus, which is undergoing rapid quadrupole relaxation.[10]
-
The separation of the "peaks" in the broad doublet can be used to estimate the I-F coupling constant, which is approximately 2100 Hz.[11]
-
The observation of a single, averaged signal for all seven fluorines is direct evidence of the molecule's high fluxionality.[3]
-
Structure-Spectroscopy Correlation Diagram
Caption: Correlation of IF₇ structure with its spectroscopic signatures.
References
- 1. Iodine_heptafluoride [bionity.com]
- 2. This compound | 29 Publications | 270 Citations | Top Authors | Related Topics [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. photothermal.com [photothermal.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. scite.ai [scite.ai]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Computational Modeling of Iodine Heptafluoride (IF₇) Reactions
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Iodine Heptafluoride (IF₇) and Computational Modeling
This compound (IF₇) is a hypervalent interhalogen compound notable for its high reactivity and unusual molecular structure.[1][2] As a powerful fluorinating and oxidizing agent, its reactions are of significant interest in chemical synthesis and materials processing, including applications in plasma etching of semiconductor materials.[1] The molecule adopts a pentagonal bipyramidal geometry (D₅ₕ symmetry) and exhibits a dynamic intramolecular motion known as the Bartell mechanism, a form of pseudorotation for heptacoordinated systems.[1][2][3]
Due to the reactive and potentially hazardous nature of IF₇, computational modeling provides an indispensable tool for safely investigating its reaction mechanisms, kinetics, and structural dynamics at the molecular level.[4] Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer profound insights into transition states, reaction energy barriers, and the fluxional behavior of the molecule, guiding experimental design and enhancing the understanding of hypervalent chemistry.[3][4]
Theoretical Background: The Nature of Bonding in Hypervalent Iodine Compounds
The electronic structure of IF₇ and other hypervalent iodine compounds is best explained by the hypervalent model of bonding, specifically the three-center-four-electron (3c-4e) bond concept.[5][6] This model avoids the controversial involvement of d-orbitals in main group elements and instead proposes the overlap of a central iodine p-orbital with orbitals from two ligand atoms (in this case, fluorine), forming a linear L–I–L system.[5][7] This results in a highly polarized and weaker bond compared to a standard two-center-two-electron covalent bond, which accounts for the characteristic reactivity of these compounds.[5][7] Computational studies are crucial for analyzing the electron density and molecular orbitals to validate these bonding models.[8]
Key Computational Methodologies
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that balances computational cost with accuracy, making it suitable for studying the electronic structure and reactivity of molecules like IF₇.[4][9] The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results.[10][11] DFT is employed to calculate optimized geometries, reaction energies, activation barriers, and vibrational frequencies.[12]
-
Ab Initio Methods: For higher accuracy, especially for calculating bond energies and reaction barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used.[4][13] These methods are based on first principles but are more computationally demanding than DFT.[4]
-
Molecular Dynamics (MD): MD simulations are used to model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes.[3][14] For IF₇, MD is particularly useful for studying its fluxional behavior (pseudorotation) and the dynamic rearrangement of its fluorine atoms.[3]
Data Presentation: Properties of this compound
Quantitative data from experimental and computational studies are summarized below for easy reference and comparison.
Table 1: Structural and Spectroscopic Parameters of IF₇
| Parameter | Experimental Value | Computationally Derived Value | Method/Reference |
| Molecular Geometry | Pentagonal Bipyramidal (D₅ₕ) | Pentagonal Bipyramidal (D₅ₕ) | VSEPR Theory[1][2] |
| Axial I-F Bond Length | 1.786 Å - 1.81 Å | 1.866 Å - 1.904 Å | Electron Diffraction[15], MP2, BP86[8] |
| Equatorial I-F Bond Length | 1.858 Å - 1.86 Å | 1.919 Å - 1.956 Å | Electron Diffraction[15], MP2, BP86[8] |
| Axial F-I-F Bond Angle | 180° | 180° | VSEPR Theory[1] |
| Equatorial F-I-F Bond Angle | 72° | 72° | VSEPR Theory[1] |
| I-F Bond Dissociation Energy | 250 - 280 kJ/mol | - | [1] |
Table 2: Kinetic Data for Thermal Decomposition (IF₇ → IF₅ + F₂)
| Parameter | Value | Conditions | Reference |
| Temperature | 200 °C | Thermal Decomposition | [1][2] |
| Activation Energy (Ea) | 120 kJ/mol | - | [1] |
| Rate Constant (k) | 2.3 × 10⁻⁴ s⁻¹ | at 200 °C | [1] |
| Reaction Order | First-order | - | [1] |
Table 3: Computationally Derived Bonding and Atomic Charge Analysis
| Parameter | Value | Computational Method | Reference |
| AIM Charge on Iodine (q(I)) | +3.24 | AIM (Atoms in Molecules) | [8] |
| AIM Charge on Fluorine (q(F)) | -0.46 | AIM (Atoms in Molecules) | [8] |
| Wiberg Bond Index (Axial I-F) | 0.56 | Natural Bond Orbital (NBO) | [8] |
| Wiberg Bond Index (Equatorial I-F) | 0.54 | Natural Bond Orbital (NBO) | [8] |
| Electron Density at Axial BCP (ρ) | 0.137 a.u. | QTAIM | [8] |
| Electron Density at Equatorial BCP (ρ) | 0.125 a.u. | QTAIM | [8] |
Protocols
Protocol 1: DFT Modeling of IF₇ Thermal Decomposition
This protocol outlines the steps to calculate the activation energy for the thermal decomposition of IF₇ to IF₅ and F₂ using DFT.
Objective: To find the transition state (TS) structure and calculate the reaction barrier for IF₇ → IF₅ + F₂.
Software: A quantum chemistry package such as Gaussian, ORCA, or VASP.
Methodology:
-
Input Structure Preparation:
-
Build the initial structures for the reactant (IF₇), and products (IF₅ and F₂).
-
Use standard bond lengths and angles as starting points. IF₇ has a pentagonal bipyramidal structure.[1]
-
-
Geometry Optimization:
-
Perform geometry optimizations for the reactant (IF₇) and products (IF₅ and F₂).
-
Recommended Method: Use a hybrid DFT functional like Becke3LYP or a modern functional like M06-2X.[16][17]
-
Basis Set: Employ a basis set that can handle the large number of electrons in iodine, such as a double-zeta or triple-zeta basis set with polarization and diffuse functions (e.g., 6-311++G(d,p) for F and a suitable effective core potential basis set like LANL2DZ for I).
-
-
Transition State (TS) Search:
-
Propose an initial guess for the transition state structure. For this unimolecular decomposition, this will involve elongating one of the I-F bonds.
-
Use a TS optimization algorithm (e.g., Berny algorithm with Opt=TS in Gaussian). Methods like Synchronous Transit-Guided Quasi-Newton (STQN) can also be used.
-
The goal is to locate a first-order saddle point on the potential energy surface.
-
-
Frequency Analysis:
-
Perform a frequency calculation for all optimized structures (reactant, products, and TS).
-
Verification:
-
Reactant and product structures must have zero imaginary frequencies.
-
The TS structure must have exactly one imaginary frequency corresponding to the reaction coordinate (the breaking of the I-F bond).[16]
-
-
The results of the frequency calculation also provide the zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Energy Calculation:
-
Calculate the electronic energies of all species.
-
The activation energy (Ea) is calculated as: Ea = (Energy_TS + ZPVE_TS) - (Energy_Reactant + ZPVE_Reactant)
-
The reaction energy (ΔE) is calculated as: ΔE = (Energy_Products + ZPVE_Products) - (Energy_Reactant + ZPVE_Reactant)
-
-
Intrinsic Reaction Coordinate (IRC) Calculation (Optional but Recommended):
-
Perform an IRC calculation starting from the TS structure.
-
This confirms that the located TS correctly connects the reactant and product states on the potential energy surface.
-
Protocol 2: Molecular Dynamics (MD) Simulation of IF₇ Fluxionality
This protocol describes how to set up an MD simulation to observe the Bartell mechanism in a single IF₇ molecule.
Objective: To simulate the pseudorotational rearrangement of fluorine atoms in IF₇.
Software: An MD simulation package such as GROMACS, AMBER, or LAMMPS, coupled with a quantum chemistry package for parameterization if needed.
Methodology:
-
Force Field Parameterization:
-
Standard force fields often lack parameters for hypervalent iodine compounds.
-
Parameters (bond lengths, angles, dihedrals, charges) must be derived from high-level quantum mechanics calculations (e.g., DFT or MP2) on the IF₇ molecule.
-
Partial atomic charges can be obtained using methods like ESP or Mulliken population analysis from the QM calculations.
-
-
System Setup:
-
Create a simulation box containing a single IF₇ molecule. For gas-phase simulation, the box should be large enough to avoid self-interaction through periodic boundary conditions.
-
Use the QM-optimized geometry of IF₇ as the starting coordinate.
-
-
Simulation Parameters:
-
Ensemble: Use the canonical (NVT) or isothermal-isobaric (NPT) ensemble. For a single molecule, NVT is appropriate.
-
Temperature: Set the simulation temperature. The fluxional behavior is observed even at low temperatures, but a range (e.g., 100 K to 300 K) can be explored.
-
Time Step: Use a small time step (e.g., 0.5 to 1.0 fs) to accurately integrate the equations of motion.
-
Simulation Length: Run the simulation for a sufficient duration (e.g., several nanoseconds) to observe multiple pseudorotation events.
-
-
Equilibration:
-
Run a short equilibration simulation (e.g., 100-500 ps) to allow the system to reach the target temperature and a stable state.
-
-
Production Run:
-
Run the main simulation for data collection. Save the trajectory (atomic coordinates over time) at regular intervals.
-
-
Analysis:
-
Visualize the trajectory to observe the interchange of axial and equatorial fluorine atoms.
-
Analyze the time evolution of key geometric parameters:
-
I-F bond lengths (axial vs. equatorial).
-
F-I-F bond angles.
-
-
The Bartell mechanism involves the molecule passing through intermediate structures of C₂ and Cₛ symmetry.[3] Monitor the molecular symmetry or relevant dihedral angles over time to identify these transitions.
-
Visualizations
Caption: General workflow for a computational chemistry study.
Caption: Relationship between methods and predicted properties for IF₇.
Caption: Workflow for a transition state search in a DFT calculation.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (IF7) | Research Fluorinating Agent [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bond - How can the Bonding in IF7 be explained using LCAO method? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dft.uci.edu [dft.uci.edu]
- 12. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Insights from Molecular Dynamics Simulations of Tryptophan 7-Halogenase and Tryptophan 5-Halogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarworks.uno.edu [scholarworks.uno.edu]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Iodine Heptafluoride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine heptafluoride (IF7) is a highly reactive interhalogen compound with significant applications in materials science.[1] Its potent fluorinating capabilities and utility in specialized etching processes make it a valuable tool for the synthesis and modification of advanced materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in semiconductor etching, as a fluorinating agent for organic and inorganic compounds, and in the synthesis of novel materials.
Physicochemical Properties of this compound
This compound is a colorless gas at standard conditions with a distinctive, acrid odor.[3] It is crucial to handle this compound with extreme care due to its high reactivity and toxicity.
| Property | Value | Reference |
| Molecular Formula | IF7 | [3] |
| Molar Mass | 259.90 g/mol | [3] |
| Melting Point | 4.5 °C (triple point) | [1][3] |
| Boiling Point | 4.8 °C (sublimes at 1 atm) | [1][3] |
| Density | 2.6 g/cm³ (at 6 °C), 2.7 g/cm³ (at 25 °C) | [1][3] |
| Appearance | Colorless gas | [3] |
Application 1: Dry Etching of Silicon-Based Materials
This compound is an effective etchant for silicon and its compounds, which are fundamental materials in the semiconductor industry. Its ability to be used in a dry etching process offers advantages in creating intricate patterns on semiconductor wafers.
Quantitative Data: Silicon Etching
The following table summarizes the etching rates of a polysilicon layer using this compound under various conditions. The data is derived from a patented dry etching method.
| IF7 Volume Fraction (%) | Diluent Gas | Supply Pressure (Pa) | Processing Pressure (kPa) | Substrate Temperature (°C) | Etching Rate (µm/min) | In-Plane Etching Uniformity (%) |
| 100 | None | 100 | 1 | 30 | 11 | 1 - 8 |
| 50 | Ar | 100 | 1 | 30 | 5 | 1 - 8 |
| 10 | N2 | 100 | 1 | 30 | 1.2 | 1 - 11 |
| 100 | None | 100 | 1 | -30 | Lower than at 30°C | Not specified |
Experimental Protocol: Dry Etching of a Polysilicon Layer
This protocol describes a method for the dry etching of a polysilicon layer on a silicon substrate using this compound.
Materials:
-
This compound (IF7) gas
-
Argon (Ar) or Nitrogen (N2) gas (as diluent, optional)
-
Silicon substrate with a polysilicon layer
-
Etching apparatus with a processing chamber, gas supply system, and temperature control.
Procedure:
-
Place the silicon substrate with the polysilicon layer into the processing chamber of the etching apparatus.
-
Evacuate the processing chamber to a pressure lower than the supply pressure of the etching gas.
-
Set the temperature of the silicon substrate to the desired level (e.g., 30°C).
-
Prepare the etching gas mixture. For a 100% IF7 process, no dilution is necessary. For diluted processes, mix IF7 with the chosen inert gas (Ar or N2) to the desired volume fraction.
-
Supply the etching gas from the gas source at a controlled supply pressure (e.g., 100 Pa).
-
Introduce the etching gas into the evacuated processing chamber, maintaining the processing pressure at the desired level (e.g., 1 kPa).
-
The abrupt adiabatic expansion of the gas facilitates its adsorption onto the surface of the polysilicon layer, initiating the etching process.
-
Maintain the process for the required duration to achieve the desired etch depth.
-
Stop the flow of the etching gas and evacuate the processing chamber.
-
Remove the etched silicon substrate from the chamber.
Experimental Workflow for Dry Etching
Caption: Workflow for the dry etching of silicon using this compound.
Application 2: Fluorinating Agent
This compound is an exceptionally powerful fluorinating agent, capable of fluorinating both organic and inorganic compounds.[1] Its high reactivity allows for the complete fluorination of aromatic systems to yield perfluorocycloalkanes, a transformation that is often challenging with other fluorinating agents.[1]
Quantitative Data: Fluorination Reactions
Specific yield data for fluorination reactions using this compound is not widely available in the reviewed literature, which often focuses on other N-F fluorinating agents. However, it is reported that reactions with aromatic compounds can proceed to completion.
| Substrate | Product | Yield (%) | Conditions |
| Aromatic Compounds | Perfluorocycloalkanes | High (Qualitative) | Not specified |
| Hydrocarbons | Perfluorocarbon derivatives | High (Qualitative) | Can be explosive |
Experimental Protocol: General Fluorination of an Aromatic Compound
This protocol provides a general procedure for the fluorination of an aromatic compound using this compound in a laboratory setting. Extreme caution must be exercised due to the high reactivity of IF7.
Materials:
-
This compound (IF7) gas
-
Aromatic substrate
-
Inert solvent (e.g., perfluorodecalin)
-
A well-ventilated fume hood and appropriate personal protective equipment (PPE)
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
Procedure:
-
Ensure all glassware is scrupulously dried to prevent hydrolysis of IF7.
-
In the reaction vessel, dissolve the aromatic substrate in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C) to control the reaction rate.
-
Slowly bubble a controlled stream of this compound gas through the stirred solution. The reaction is highly exothermic and must be carefully monitored.
-
After the addition of IF7 is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR).
-
Upon completion, carefully quench any unreacted IF7 by slowly adding a suitable quenching agent (e.g., a solution of sodium sulfite).
-
Extract the product from the reaction mixture using an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO4).
-
Remove the solvent under reduced pressure and purify the product using techniques such as distillation or chromatography.
Logical Relationship for Fluorination
Caption: Logical relationship in a fluorination reaction using IF7.
Application 3: Synthesis of Novel Materials
This compound serves as a precursor or reagent in the synthesis of various advanced materials, including high-performance fluoropolymers and metal fluorides via Chemical Vapor Deposition (CVD).
Synthesis of Fluoropolymers
While specific protocols for using IF7 as an initiator for fluoropolymer synthesis are not extensively detailed in the public literature, its high reactivity suggests its potential in initiating polymerization of fluoroalkenes. The general principle involves the generation of fluorine radicals from IF7 which then initiate the polymer chain growth.
Chemical Vapor Deposition (CVD) of Metal Fluorides
This compound can be employed as a fluorine source in CVD processes to deposit thin films of metal fluorides. These films have applications in optics and electronics. A general protocol for CVD of a metal fluoride using a metalorganic precursor and IF7 is outlined below.
Experimental Protocol: CVD of a Metal Fluoride Film
Materials:
-
This compound (IF7) gas
-
Volatile metalorganic precursor (e.g., a metal β-diketonate)
-
Substrate (e.g., silicon wafer, quartz)
-
CVD reactor with a precursor delivery system, gas flow controllers, and a heated substrate stage.
Procedure:
-
Place the substrate on the heated stage within the CVD reactor chamber.
-
Evacuate the reactor to a high vacuum.
-
Heat the substrate to the desired deposition temperature.
-
Introduce the volatile metalorganic precursor into the reactor at a controlled flow rate. The precursor is typically heated in a bubbler and carried by an inert gas.
-
Simultaneously, introduce this compound gas into the reactor at a controlled flow rate.
-
The precursors react on the heated substrate surface, leading to the deposition of a metal fluoride film.
-
Maintain the deposition process for the required time to achieve the desired film thickness.
-
After deposition, stop the flow of precursors and cool down the reactor under an inert atmosphere.
-
Remove the coated substrate from the reactor.
CVD Experimental Workflow
Caption: General workflow for Chemical Vapor Deposition of metal fluorides using IF7.
Safety Precautions
This compound is a strong oxidizing agent and is highly irritating to the skin and mucous membranes.[3] It can cause fire on contact with organic materials. All work with IF7 must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, face shield, and chemical-resistant gloves, must be worn. Reactions involving IF7 should be performed with extreme caution, and appropriate quenching procedures should be in place.
Conclusion
This compound is a versatile and powerful reagent in materials science with significant applications in semiconductor etching and the synthesis of fluorinated materials. The protocols and data provided in these application notes offer a foundation for researchers to explore the utility of IF7 in their work. Due to its hazardous nature, all experimental work with this compound must be conducted with strict adherence to safety protocols.
References
Troubleshooting & Optimization
Technical Support Center: Iodine Heptafluoride (IF₇) Synthesis
Welcome to the technical support center for the synthesis of iodine heptafluoride (IF₇). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of IF₇. Our goal is to help you minimize impurities and achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The primary impurities of concern are iodine pentafluoride (IF₅) and iodine oxyfluoride (IOF₅).[1][2] IF₅ is the precursor to IF₇ and can remain if the reaction does not go to completion.[2][3] IOF₅ typically forms as a result of hydrolysis if moisture is present in the reaction system.[4][5] In synthesis routes starting from elemental iodine, unreacted iodine (I₂) can also be an impurity.
Q2: What is the primary laboratory method for synthesizing this compound?
A2: The most common laboratory synthesis involves the direct fluorination of liquid iodine pentafluoride (IF₅). This is a two-step process where fluorine gas (F₂) is passed through liquid IF₅ maintained at 90°C, and the resulting vapors are then heated to 270°C to complete the conversion to IF₇.[3][4][5]
Q3: Are there alternative synthesis methods to minimize specific impurities?
A3: Yes, an alternative method involves the fluorination of dried palladium iodide (PdI₂) or potassium iodide (KI).[4][5] This route is particularly effective in minimizing the formation of oxygen-containing impurities like IOF₅, which can arise from hydrolysis.[5]
Q4: How does temperature affect the purity of the final IF₇ product?
A4: Temperature is a critical parameter. The reaction to form IF₇ is typically conducted at elevated temperatures, with a desirable range between 150°C and 320°C for obtaining a high-purity product.[6] However, at temperatures above 200°C, this compound can start to decompose back into iodine pentafluoride and fluorine gas.[3][4] This decomposition becomes more significant at temperatures exceeding 450°C.[7]
Q5: How can I purify the synthesized this compound?
A5: The primary methods for purifying IF₇ are fractional condensation and vacuum distillation.[2][3] These techniques are effective for separating IF₇ from the less volatile impurity, IF₅. The process involves passing the product stream through a series of cold traps maintained at different temperatures to selectively condense the different components.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of IF₇ | 1. Incomplete reaction of IF₅. 2. Reaction temperature is too low. 3. Insufficient fluorine gas flow. | 1. Ensure the second stage of the reaction is heated to at least 270°C.[4][5] 2. Increase the reaction temperature to the optimal range of 150-320°C.[6] 3. Increase the flow rate of fluorine gas to ensure an excess is present to drive the reaction to completion. |
| High Levels of IF₅ Impurity | 1. Reaction temperature is too high, causing decomposition of IF₇.[3][4] 2. Insufficient reaction time. | 1. Lower the reaction temperature to within the optimal range (150-320°C) to prevent decomposition.[6] 2. Increase the residence time of the reactants in the heated zone. |
| Presence of IOF₅ Impurity | 1. Presence of moisture in the reactants or reaction system.[4][5] 2. Use of hydrated starting materials. | 1. Thoroughly dry all glassware and equipment before use. 2. Use anhydrous starting materials. If using potassium iodide, ensure it is properly dried.[5] 3. Purge the system with an inert gas before introducing reactants. |
| Formation of Solid By-products | 1. Reaction of IF₇ with the reactor material. | 1. Use reactors made of resistant materials such as nickel or Monel for industrial-scale production.[2] For laboratory scale, ensure glassware is appropriate and dry. |
| Difficulty in Product Collection | 1. IF₇ is a gas at room temperature and sublimes at 4.8°C.[2][3] | 1. Use a series of cold traps, with at least one maintained at a very low temperature (e.g., with liquid nitrogen), to effectively condense the gaseous IF₇ product. |
Data Presentation
The following table summarizes the effect of reaction time on the concentration of this compound and the impurity iodine pentafluoride in a specific synthesis process.
| Reaction Time (minutes) | This compound (IF₇) (vol%) | Iodine Pentafluoride (IF₅) (vol%) | Fluorine (F₂) (vol%) | Nitrogen (N₂) (vol%) |
| 120 | 44.9 | 0.6 | 38.2 | 16.3 |
| 240 | 39.9 | 0.1 | 40.2 | 19.8 |
| Data derived from a patented industrial production method and may not be representative of all synthesis protocols.[6] |
Experimental Protocols
Method 1: Synthesis of IF₇ from IF₅ and F₂
This protocol describes the direct fluorination of iodine pentafluoride.
Materials:
-
Iodine pentafluoride (IF₅)
-
Fluorine gas (F₂)
-
Reaction vessel with a heating mantle
-
Tube furnace
-
A series of cold traps
Procedure:
-
Place the liquid iodine pentafluoride into the reaction vessel.
-
Gently heat the reaction vessel to 90°C using the heating mantle.
-
Pass a stream of fluorine gas through the liquid IF₅.
-
The vapors containing a mixture of IF₅ and F₂ are then passed through a tube furnace heated to 270°C.
-
The product stream exiting the furnace is passed through a series of cold traps to condense the this compound. The first traps may be used to separate any unreacted IF₅.
Method 2: Synthesis of IF₇ from Potassium Iodide (KI)
This method is an alternative to minimize oxygen-containing impurities.
Materials:
-
Dried potassium iodide (KI)
-
Fluorine gas (F₂)
-
Reaction tube
-
Furnace
-
Cold traps
Procedure:
-
Place the dried potassium iodide in a reaction tube.
-
Heat the reaction tube to the appropriate temperature in a furnace.
-
Pass a stream of fluorine gas over the heated potassium iodide. The reaction is as follows: 2KI + 8F₂ → 2KF + IF₇ + KF·IF₅.[2][3]
-
The product stream, containing IF₇ and a KF·IF₅ complex, is collected.
-
The KF·IF₅ complex can be thermally decomposed in a separate step to yield additional IF₇.[2][3]
-
The gaseous IF₇ is collected by condensation in cold traps.
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis of this compound and a logical diagram for troubleshooting common impurity issues.
Caption: Experimental workflow for the synthesis and purification of IF₇.
Caption: Troubleshooting guide for common impurities in IF₇ synthesis.
References
Technical Support Center: Iodine Heptafluoride (IF₇) Handling and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodine heptafluoride (IF₇). The focus is on ensuring the stability and safe handling of IF₇ during experimental procedures at room temperature.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable at room temperature?
A1: Yes, pure this compound is a colorless gas that is stable at room temperature under anhydrous (water-free) conditions and when stored properly.[1] However, it is a highly reactive and strong oxidizing agent.[2][3] Its stability is primarily compromised by its reactivity with environmental factors rather than thermal decomposition at ambient temperatures.
Q2: At what temperature does this compound start to decompose?
A2: Thermal decomposition of this compound to iodine pentafluoride (IF₅) and fluorine (F₂) begins at approximately 200°C.[2][3][4] A more drastic decomposition to iodine and fluorine occurs at temperatures above 500°C.[2]
Q3: What are the primary causes of this compound degradation or unintended reactions at room temperature?
A3: The primary causes of IF₇ degradation or hazardous reactions at room temperature are:
-
Exposure to Moisture: IF₇ reacts violently with water to form hydrofluoric acid and periodic acid.[1][5] Even small amounts of moisture can lead to the formation of impurities like iodine oxyfluoride (IOF₅).[5][6][7][8]
-
Contact with Incompatible Materials: As a powerful fluorinating and oxidizing agent, IF₇ can react vigorously or even explosively with organic compounds, combustible materials, metals, and glass.[1][2][9]
-
Improper Storage: Storing in a poorly sealed or inappropriate container can lead to contamination and subsequent reactions.
Q4: What are the physical states of this compound around room temperature?
A4: this compound is a colorless gas at standard room temperature (25°C).[2][3] It has a triple point at 4.5°C where the solid, liquid, and gaseous phases coexist.[2][3] Under standard atmospheric pressure, it sublimes at 4.8°C.[2][3] Below 4.5°C, it exists as a snow-white crystalline powder.[3][4]
Troubleshooting Guides
Issue 1: Unexpected pressure increase in the reaction vessel at room temperature.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contamination with water/moisture | 1. Immediately cease the experiment and, if safe, vent the system through a suitable scrubber. 2. Analyze the headspace gas for the presence of HF. | 1. Ensure all glassware and reaction components are rigorously dried before use. 2. Use a high-integrity, leak-tested vacuum manifold for all transfers. 3. Handle IF₇ in an inert atmosphere glovebox. |
| Reaction with organic contaminants (e.g., grease, residual solvents) | 1. Stop the reaction. 2. If possible, safely cool the vessel to reduce the reaction rate. | 1. Use only fluorinated greases and lubricants for joints and valves. 2. Thoroughly clean all reaction components to remove any organic residues. |
| Reaction with the vessel material | 1. Verify the compatibility of the reaction vessel with IF₇. | 1. Use compatible materials such as nickel, monel, or passivated stainless steel. 2. Avoid using standard glass or quartz containers for prolonged experiments or at elevated temperatures.[5] |
Issue 2: Discoloration of the this compound or reaction mixture.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Formation of iodine-containing byproducts | 1. Stop the reaction and safely quench any unreacted IF₇. 2. Analyze the mixture using spectroscopic methods (e.g., Raman, IR) to identify impurities. | 1. Review the experimental protocol to ensure the exclusion of air and moisture. 2. Purify the starting IF₇ if impurities are suspected. |
| Reaction with vessel or stirring components | 1. Inspect the internal surfaces of the reaction vessel and any stirring apparatus for signs of corrosion or etching. | 1. Replace any incompatible components with those made from resistant materials. |
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Citations |
| Molecular Formula | IF₇ | [2] |
| Molar Mass | 259.90 g/mol | [2][3] |
| Appearance | Colorless gas | [2][3] |
| Odor | Mouldy, acrid | [2][3] |
| Triple Point | 4.5 °C | [2][3] |
| Sublimation Point (at 1 atm) | 4.8 °C | [2][3] |
| Melting Point | 5-6 °C | [3][4] |
| Thermal Decomposition Temp. | ~200 °C | [2][3][4] |
Table 2: Incompatible Materials with this compound
| Material Class | Examples | Potential Hazard | Citations |
| Water/Moisture | H₂O | Violent reaction, formation of HF | [1][5] |
| Organic Compounds | Hydrocarbons, solvents, plastics | Violent or explosive reaction | [2][3] |
| Combustible Materials | Wood, paper, cloth | Can cause fire | [1][3] |
| Metals | Varies with metal and conditions | Reaction and corrosion | [1][5] |
| Glass | Corrosion | [1][5] | |
| Reducing Agents | Vigorous reaction | [1] | |
| Bases | Vigorous reaction | [1] |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound Gas
Objective: To safely transfer gaseous IF₇ from a storage cylinder to a reaction vessel while maintaining its purity.
Materials:
-
Lecture bottle of IF₇
-
High-pressure regulator constructed of compatible materials (e.g., Monel, stainless steel)
-
Vacuum manifold with pressure gauge
-
Reaction vessel of a compatible material
-
Cold trap (liquid nitrogen)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
System Preparation:
-
Assemble the vacuum manifold, reaction vessel, and connections. Ensure all components are clean and thoroughly dried in an oven.
-
Leak-test the entire system under vacuum.
-
-
Purging the System:
-
Evacuate the manifold and reaction vessel.
-
Backfill with a dry, inert gas (e.g., nitrogen, argon) and re-evacuate. Repeat this cycle at least three times to remove residual air and moisture.
-
-
Connecting the IF₇ Cylinder:
-
In a well-ventilated fume hood, connect the regulator to the IF₇ cylinder.
-
Connect the regulator outlet to the vacuum manifold.
-
-
Transferring the Gas:
-
Evacuate the line between the regulator and the manifold.
-
Close the valve to the vacuum pump.
-
Slowly open the cylinder valve and then the regulator valve to admit the desired amount of IF₇ into the reaction vessel, monitoring the pressure on the manifold gauge.
-
-
Shutdown:
-
Close the cylinder valve and the regulator.
-
Close the valve to the reaction vessel.
-
Use a cold trap to condense any residual IF₇ in the manifold before carefully venting the manifold through a scrubbing system.
-
Visualizations
Caption: Workflow for the safe handling and transfer of gaseous this compound.
Caption: Logical diagram for troubleshooting the root causes of this compound instability.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. webqc.org [webqc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 16921-96-3 [chemicalbook.com]
- 7. This compound CAS#: 16921-96-3 [m.chemicalbook.com]
- 8. Iodine_heptafluoride [bionity.com]
- 9. Cas 16921-96-3,this compound | lookchem [lookchem.com]
Technical Support Center: Managing the Reactivity of Iodine Heptafluoride with Organic Matter
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the high reactivity of iodine heptafluoride (IF7) when interacting with organic matter. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring safer and more controlled reaction outcomes.
Section 1: Troubleshooting Guides
Issue 1: Uncontrolled or Violent Reaction on Introduction of Organic Substrate
Q: My reaction is exhibiting an unexpectedly rapid temperature and pressure increase upon introducing the organic starting material to this compound. What should I do?
A: An uncontrolled, rapid exothermic reaction is a significant safety hazard. Immediate and calm action is required.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the flow of both the organic substrate and this compound.
-
Activate Emergency Cooling: If your reactor is equipped with an emergency cooling system, activate it immediately.
-
Alert Personnel: Inform all personnel in the immediate vicinity of the situation and prepare for a potential emergency evacuation.
-
Follow Emergency Shutdown Procedures: If the reaction continues to escalate, initiate your laboratory's pre-defined emergency shutdown procedure. This may involve activating a quench system or venting to a secure containment unit.
Root Cause Analysis and Prevention:
-
Inadequate Dilution: this compound reacts violently with most organic matter.[1][2] Controlled reactions necessitate significant dilution of the IF7 stream with an inert gas such as nitrogen or argon.[3][4]
-
Incorrect Reagent Concentration: The concentration of your organic substrate may be too high.
-
Localized "Hot Spots": Poor mixing can lead to localized areas of high reagent concentration, initiating a runaway reaction.
-
Contamination: The presence of highly reactive impurities in your organic starting material can trigger an uncontrolled reaction.
Preventative Measures:
-
Ensure High Dilution: Always dilute the this compound gas stream with a large excess of an inert gas (e.g., Nitrogen) before introducing the organic substrate.[3][4]
-
Controlled Addition: Introduce the organic substrate and the diluted IF7 stream at a slow, controlled rate.
-
Efficient Mixing: Utilize a reactor design that ensures vigorous and efficient mixing to prevent the formation of localized hot spots.
-
Purity of Reagents: Ensure the purity of your organic starting materials before use.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor and have a plan for rapid cooling.
Issue 2: Unexpected Color Change in the Reaction Mixture
Q: I have observed an unexpected color change (e.g., brown, purple, or black) in my reaction vessel. What does this indicate?
A: An unexpected color change can signify several potential issues, ranging from minor side reactions to significant decomposition.
Possible Causes and Corrective Actions:
-
Formation of Iodine: A brown or purple color often indicates the formation of elemental iodine (I2), which can result from the decomposition of this compound or side reactions. This may be caused by:
-
Moisture Contamination: IF7 reacts with water. Ensure all reactants, solvents, and equipment are scrupulously dry.
-
High Temperatures: Thermal decomposition of IF7 can occur at elevated temperatures, yielding iodine pentafluoride (IF5) and fluorine, which can lead to further reactions.[3]
-
Reaction with Certain Functional Groups: Some organic functional groups may reduce IF7, leading to the formation of iodine.
-
-
Charring of Organic Material: A dark brown or black color suggests the carbonization of the organic substrate due to an overly aggressive reaction.[5] This is a strong indicator of insufficient dilution or too rapid addition of IF7.
-
Impurity Reactions: Colored impurities in the starting materials or solvents may be reacting.
Troubleshooting Steps:
-
Stop the Reaction: If the color change is accompanied by a rapid temperature or pressure increase, treat it as an uncontrolled reaction (see Issue 1).
-
Analyze a Sample: If safe to do so, carefully take a small aliquot of the reaction mixture for analysis (e.g., UV-Vis or NMR spectroscopy) to identify the species responsible for the color.
-
Review Reaction Parameters: Check your experimental setup for potential sources of moisture or air leaks. Verify the reaction temperature is within the desired range.
-
Increase Dilution/Decrease Addition Rate: In subsequent experiments, increase the inert gas dilution of the IF7 stream and/or decrease the rate of addition of the organic substrate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with this compound and organic matter?
A1: The primary hazards include:
-
Extreme Reactivity: this compound is a powerful fluorinating agent and a strong oxidizer that reacts violently, and often explosively, with organic compounds.[2][6]
-
Toxicity and Corrosivity: IF7 is highly irritating to the skin, eyes, and mucous membranes.[2][7] Upon contact with moisture, it can produce hydrofluoric acid (HF), which is highly corrosive and toxic.
-
Runaway Reactions: The high exothermicity of reactions with organic materials can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and reactor failure.
Q2: How can I safely control the reaction between this compound and an organic compound?
A2: Control is achieved through several key strategies:
-
Dilution: Diluting the IF7 gas stream with a large excess of an inert gas like nitrogen is the most critical control measure.[3][4]
-
Temperature Control: Maintaining a low and stable reaction temperature is crucial. Reactions are often performed at sub-ambient temperatures.
-
Slow Addition Rates: Introducing the reactants to each other slowly and at a controlled rate prevents the rapid buildup of heat.
-
Efficient Mixing: Ensuring the reaction mixture is well-stirred prevents localized concentrations of reactants.
-
Proper Reactor Design: Utilize reactors designed for handling highly reactive and corrosive materials, with features for efficient heat exchange and pressure relief.[8]
Q3: What materials are compatible with this compound for reactor construction and handling?
A3: Due to its high reactivity and the potential for generating corrosive byproducts like HF, material selection is critical.
-
Metals: Nickel, Monel, and stainless steel (with caution, as corrosion can occur, especially at elevated temperatures) are often used for reactor bodies and tubing.
-
Polymers: Highly fluorinated polymers such as PTFE (Teflon®) and PFA are generally resistant to IF7 at moderate temperatures. However, their compatibility should be verified under specific reaction conditions.
-
Gaskets and Seals: Perfluoroelastomers (e.g., Kalrez®) are typically required for seals and gaskets.
It is essential to consult chemical compatibility charts and conduct tests under your specific experimental conditions.
Q4: How do I safely quench a reaction involving this compound?
A4: Quenching a reaction with a powerful fluorinating agent must be done with extreme caution.
-
For Small-Scale Laboratory Reactions: A common method is to slowly introduce the reaction mixture into a well-stirred, cooled solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution). The base neutralizes the acidic byproducts like HF. This should be done in a fume hood with appropriate personal protective equipment.
-
Never Quench with Water or Alcohols Alone: The reaction of IF7 with water is vigorous and produces HF. Alcohols are organic compounds and will react violently.
Q5: What are the appropriate disposal procedures for waste generated from reactions of this compound with organic matter?
A5: Waste from these reactions is hazardous and must be handled accordingly.
-
Neutralization: The first step is to neutralize any remaining reactive fluorinating species and acidic byproducts. This is typically done by carefully adding the waste stream to a basic solution (e.g., calcium hydroxide or sodium hydroxide) to neutralize HF and hydrolyze any remaining iodine fluorides.
-
Precipitation: The resulting fluoride salts (e.g., calcium fluoride) are often insoluble and can be precipitated.
-
Collection and Labeling: The neutralized and precipitated waste should be collected in clearly labeled, appropriate waste containers.
-
Professional Disposal: The waste must be disposed of through a licensed hazardous waste disposal company.[9] Perfluorinated organic compounds (PFCs) may require high-temperature incineration.[10][11]
Section 3: Data Presentation
Table 1: Reactivity of this compound with Common Organic Functional Groups
| Functional Group | General Reactivity with IF7 | Typical Products | Key Considerations |
| Alkanes (C-H) | Vigorous to explosive | Perfluoroalkanes | Requires high dilution and low temperatures. |
| Alkenes (C=C) | Very Vigorous/Explosive | Perfluoroalkanes | Saturation of the double bond and fluorination of all C-H bonds. |
| Aromatics (e.g., Benzene) | Vigorous | Perfluorocycloalkanes | Aromaticity is typically lost.[3] |
| Alcohols (-OH) | Extremely Violent | Carbonyls, Carboxylic Acids, Perfluorinated fragments | The -OH group is highly reactive. Reaction is difficult to control. |
| Ethers (-O-) | Very Vigorous | Cleavage of C-O bond, perfluorinated fragments | Ethers are highly susceptible to attack. |
| Ketones/Aldehydes (C=O) | Vigorous | Perfluorinated alkanes (cleavage may occur) | The carbonyl group can be reactive. |
| Carboxylic Acids (-COOH) | Very Vigorous | Perfluorinated alkanes (decarboxylation) | The acidic proton and carbonyl group are reactive sites. |
Note: The reactivity is highly dependent on reaction conditions such as temperature, pressure, and the degree of dilution.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Controlled Gas-Phase Fluorination of a Hydrocarbon
! DANGER ! This procedure should only be performed by trained personnel in a specialized laboratory equipped for handling highly reactive gases like this compound.
-
System Preparation:
-
Assemble a gas-phase reaction system constructed from compatible materials (e.g., Nickel or Monel tubing, stainless steel reactor).
-
The system must include mass flow controllers for precise control of all gas streams.
-
Ensure the system has been thoroughly cleaned, dried, and leak-tested.
-
Passivate the interior surfaces of the reactor and tubing by slowly introducing a dilute mixture of fluorine gas in nitrogen at an elevated temperature.
-
-
Reactant Preparation:
-
The hydrocarbon substrate should be of high purity and thoroughly dried.
-
The this compound cylinder must be connected to the system via a suitable regulator and safety manifold.
-
A high-purity inert gas (e.g., Nitrogen 99.999%) is required for dilution.
-
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 150-300°C).[4]
-
Establish a stable flow of the inert dilution gas through the reactor.
-
Slowly introduce a very dilute stream of this compound into the inert gas flow. A typical starting concentration might be <1% IF7.
-
Once the IF7 flow is stable, begin the slow, controlled introduction of the vaporized hydrocarbon substrate into the gas stream.
-
Continuously monitor the reactor temperature and pressure. Any sudden increase indicates a potential loss of control.
-
The effluent gas stream should be passed through a cold trap to collect the perfluorinated products and then through a scrubber containing a basic solution (e.g., potassium hydroxide) to neutralize any unreacted IF7 and HF.
-
-
Shutdown and Product Collection:
-
First, stop the flow of the hydrocarbon substrate.
-
Next, stop the flow of this compound.
-
Continue to purge the system with inert gas until the reactor has cooled and all reactive gases have been flushed from the system.
-
Carefully isolate and warm the cold trap to collect the condensed products.
-
Section 5: Mandatory Visualizations
Caption: Workflow for a controlled gas-phase fluorination reaction.
Caption: Troubleshooting logic for a runaway reaction scenario.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 16921-96-3,this compound | lookchem [lookchem.com]
- 3. webqc.org [webqc.org]
- 4. bw-water.com [bw-water.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Design and Temperature Field Simulation of New Fluorination Reactor [yznkxjs.xml-journal.net]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 11. quora.com [quora.com]
Technical Support Center: Purification of Crude Iodine Heptafluoride (IF₇)
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude iodine heptafluoride. It is intended for researchers, scientists, and drug development professionals working with this highly reactive fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The most common impurities in crude IF₇ depend on the synthesis method.
-
Iodine Pentafluoride (IF₅): This is the primary impurity, as it is the precursor in the most common synthesis route (IF₅ + F₂ → IF₇).[1][2] Incomplete reactions result in residual IF₅ in the final product.
-
Iodine Oxyfluoride (IOF₅): This impurity typically forms from the hydrolysis of IF₇ or IF₅ if moisture is present in the reaction system.[2][3][4]
-
Hydrogen Fluoride (HF): Can be generated from the reaction of iodine fluorides with water.[3]
Q2: What is the most effective method for purifying crude this compound?
A2: Fractional condensation or vacuum distillation is the primary and most effective method for purifying IF₇.[1] This technique separates compounds based on differences in their boiling points or sublimation points. Given the distinct physical properties of IF₇ and its main impurity, IF₅, this method allows for excellent separation.
Q3: Why is fractional distillation/condensation effective for separating IF₇ from IF₅?
A3: The effectiveness of this method lies in the significant difference between the sublimation point of IF₇ and the boiling point of IF₅. IF₇ sublimes at 4.8 °C under standard atmospheric pressure, while IF₅ has a much higher boiling point.[1][5] This allows IF₇ to be selectively vaporized and then condensed at a very low temperature, leaving the less volatile IF₅ behind.
Q4: How can acidic impurities like Hydrogen Fluoride (HF) be removed?
A4: Acidic impurities such as HF can be removed by passing the crude IF₇ gas stream through a chemical scrubber containing a suitable basic or neutral absorbent. While specific protocols for IF₇ are not widely published, principles from industrial gas scrubbing can be applied, for example, using a trap with sodium fluoride (NaF) or potassium fluoride (KF) to form non-volatile bifluoride salts. Caustic scrubbers (e.g., using NaOH) are also effective for acidic gases, but care must be taken due to the high reactivity of IF₇.[6][7]
Q5: What are the critical safety precautions for handling and purifying this compound?
A5: this compound is a strong oxidizer and is highly irritating to the skin and mucous membranes.[5][8] All handling should be performed in a well-ventilated area, such as a fume hood.[9][10] Personal protective equipment, including protective gloves, safety glasses, and appropriate clothing, is mandatory.[10][11] Emergency eye wash fountains and safety showers should be readily available.[9] Due to its reactivity with organic materials, contact with such substances should be avoided to prevent fire.[5]
Troubleshooting Guide
Problem: Low yield of purified IF₇ after fractional distillation.
-
Possible Cause: Incorrect temperature control. The collection trap must be cold enough (e.g., cooled with liquid nitrogen or a dry ice/acetone slurry at -78°C) to efficiently condense the sublimed IF₇.[3] The distillation trap temperature should be just high enough to cause sublimation without boiling the impurities.
-
Possible Cause: Leaks in the vacuum system. If performing a vacuum distillation, any leaks will reduce the efficiency of the vapor transfer from the distillation flask to the collection trap. Ensure all joints are properly sealed.
-
Possible Cause: Distillation rate is too slow. If the temperature of the crude product is too low, the rate of sublimation will be minimal, leading to a low recovery rate in a given timeframe.
Problem: The purified product is still contaminated with iodine pentafluoride (IF₅).
-
Possible Cause: Distillation temperature is too high. If the crude mixture is heated too aggressively, the vapor pressure of IF₅ may become significant, allowing it to co-distill with the IF₇.
-
Possible Cause: Inefficient fractional condensation setup. The path between the warm (crude) trap and the cold (collection) trap may be too short or not designed to prevent aerosol carryover. A series of traps or a packed column can improve separation.
Problem: The final product contains iodine oxyfluoride (IOF₅).
-
Possible Cause: Moisture contamination. This indicates that water was present in the starting materials or the purification apparatus. All glassware and reagents must be rigorously dried before use.[4][5] The system should be assembled under an inert, dry atmosphere (e.g., nitrogen or argon).
Data Presentation
For effective purification by distillation or condensation, understanding the physical properties of the target compound and its key impurities is crucial.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling/Sublimation Point (°C) |
| This compound | IF₇ | 259.90 | 4.5 (Triple Point)[5] | 4.8 (Sublimes)[5] |
| Iodine Pentafluoride | IF₅ | 221.90 | 9.4 | 100.5 |
| Iodine Oxyfluoride | IOF₅ | 237.90 | 4.5 | 45.9 |
| Hydrogen Fluoride | HF | 20.01 | -83.6 | 19.5 |
Data compiled from various sources.[1][5][8]
Experimental Protocols
Protocol 1: Purification of IF₇ by Fractional Condensation
This method separates IF₇ from the less volatile IF₅ impurity.
-
System Preparation:
-
Assemble a vacuum-tight apparatus consisting of two U-shaped quartz traps connected in series. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Connect the apparatus to a vacuum line equipped with a pressure gauge and a trap to protect the pump from corrosive gases.
-
-
Sample Loading:
-
In a glovebox or under a dry, inert atmosphere, transfer the crude IF₇ to the first U-trap.
-
-
Purification Process:
-
Immerse the second (collection) U-trap in a dewar filled with liquid nitrogen (-196 °C) or a dry ice/acetone bath (-78 °C).
-
Gently warm the first trap containing the crude product to a temperature slightly above the sublimation point of IF₇, around 10-20 °C. A water bath can be used for precise temperature control.
-
The IF₇ will sublime, pass over to the second trap, and condense as a white solid.[3] The less volatile IF₅ will remain in the first trap.
-
Continue the process until no more solid sublimes from the first trap.
-
-
Product Recovery:
-
Close the valve isolating the collection trap from the system.
-
Allow the trap to slowly warm to room temperature under a controlled, inert atmosphere. The purified IF₇ can then be transferred to a suitable storage cylinder.
-
Protocol 2: Chemical Scrubbing for HF Removal
This protocol describes a pre-purification step to remove acidic impurities.
-
Scrubber Preparation:
-
Prepare a scrubbing tube or trap packed with anhydrous sodium fluoride (NaF) or potassium fluoride (KF) pellets. The fluoride salt should be dried in a vacuum oven before use.
-
-
System Assembly:
-
Connect the outlet of the vessel containing the crude IF₇ gas to the inlet of the scrubbing tube.
-
Connect the outlet of the scrubbing tube to the fractional condensation apparatus described in Protocol 1.
-
-
Scrubbing Process:
-
Gently warm the crude IF₇ to generate a slow stream of gas.
-
Pass the gas through the KF/NaF packing. The HF will react to form the non-volatile KHF₂ or NaHF₂ salt, while the IF₇ will pass through.
-
The purified gas stream exiting the scrubber can then be collected and further purified by fractional condensation.
-
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting flowchart for low purity of purified IF₇.
References
- 1. webqc.org [webqc.org]
- 2. This compound (IF7) | Research Fluorinating Agent [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [bionity.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Reassessment of caustic scrubbing for radioiodine capture during UNF processing - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00295H [pubs.rsc.org]
- 7. Efficient Chemical Scrubbers | JOA Air Solutions for Gas & Particle Removal [joaairsolutions.com]
- 8. This compound | F7I | CID 85645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Iodine Heptafluoride (IF₇) Handling and Decomposition
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with iodine heptafluoride (IF₇). It addresses common issues related to its decomposition during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound (IF₇) is an interhalogen compound with the chemical formula IF₇.[1] It is a colorless gas at room temperature with a distinct moldy, acrid odor.[1][2] A key physical property is its triple point at 4.5 °C, where solid, liquid, and gas phases coexist.[3] Under standard atmospheric pressure, it sublimes at 4.8 °C.[1][3] It is a powerful fluorinating agent and a strong oxidizer.[1][4]
Q2: What are the main decomposition pathways for this compound?
There are two primary decomposition pathways for IF₇:
-
Thermal Decomposition: At elevated temperatures, IF₇ breaks down into iodine pentafluoride (IF₅) and fluorine gas (F₂).[1][3][5] This process is noticeable at temperatures around 200 °C and becomes more significant at 450 °C.[1][4][5] A more extreme thermal decomposition to iodine and fluorine gas occurs at temperatures above 500°C.[3]
-
Hydrolysis: IF₇ reacts readily with water. With a small amount of water, it forms iodine oxyfluoride (IOF₅) and hydrogen fluoride (HF).[4] In the presence of sufficient water, it hydrolyzes completely to form periodic acid (HIO₄) and hydrofluoric acid (HF).[4][6]
Q3: How stable is this compound under normal storage conditions?
When stored correctly in nickel cylinders at room temperature, IF₇ is stable for up to 12 months, with decomposition rates below 0.1% per month.[3] It is crucial to keep moisture content below 10 ppm to prevent autocatalytic decomposition.[3] It is also sensitive to light and should be protected from sunlight.[7]
Q4: What are the primary impurities found in this compound?
The most common impurity in commercially available IF₇ is iodine pentafluoride (IF₅), which is its precursor in synthesis.[3][5] Another significant impurity is iodine oxyfluoride (IOF₅), which typically forms due to hydrolysis if the compound is exposed to moisture.[1][5][8]
Troubleshooting Guides
Issue 1: Unexpected Pressure Increase in the Reaction Vessel
Q: I've observed a sudden or steady increase in pressure in my sealed reaction system containing IF₇, even at temperatures below the expected decomposition point. What could be the cause?
A: An unexpected pressure increase is a strong indicator of gas-producing decomposition. The most likely causes are:
-
Thermal Decomposition: Your reaction temperature may be locally exceeding 200°C, initiating the decomposition of IF₇ into IF₅ and F₂ gas (IF₇ → IF₅ + F₂).[1][3] Hot spots in the reactor or exothermic reactions with substrates can cause this.
-
Moisture Contamination: The presence of even trace amounts of water can lead to a reaction that produces hydrogen fluoride (HF) gas.[4] This can be a significant issue as HF is also highly corrosive.
-
Reaction with Vessel Material: IF₇ is highly reactive and can corrode materials like glass and quartz, potentially leading to the formation of gaseous silicon tetrafluoride (SiF₄) and other volatile byproducts.[4]
-
Verify Temperature Control: Ensure your temperature monitoring and control systems are accurate. Check for potential hot spots within your reactor.
-
Ensure System Dryness: Thoroughly dry all components of your reaction setup before introducing IF₇. Use inert gas purging (e.g., nitrogen or argon) to remove atmospheric moisture.
-
Check Material Compatibility: Use compatible materials for your reaction vessel. Nickel and Monel are recommended for handling IF₇, especially at elevated temperatures.[3] Avoid glass and quartz where possible, particularly if heating.[4]
Issue 2: Poor Yield or Unexpected Side Products in a Fluorination Reaction
Q: My fluorination reaction with IF₇ is giving a low yield of the desired product, and I'm isolating unexpected byproducts. Could this be due to IF₇ decomposition?
A: Yes, decomposition of IF₇ can significantly impact your reaction's outcome. Potential causes include:
-
Presence of Iodine Pentafluoride (IF₅): If your IF₇ source is impure and contains a significant amount of IF₅, you are introducing a different, and generally less reactive, fluorinating agent into your reaction.[3]
-
Formation of Iodine Oxyfluoride (IOF₅): Moisture contamination can produce IOF₅, which can lead to the formation of oxygenated byproducts instead of the desired fluorinated compound.[1][4]
-
Radical Reactions: The decomposition of IF₇ can generate fluorine radicals, which may initiate unintended side reactions with your substrate or solvent.
-
Verify IF₇ Purity: If possible, analyze the purity of your IF₇ using techniques like FT-IR or Raman spectroscopy to check for the presence of IF₅.
-
Implement Rigorous Anhydrous Techniques: Use oven-dried glassware and freshly distilled anhydrous solvents. Handle all reagents under an inert atmosphere.
-
Control Reaction Temperature: Maintain a stable and controlled temperature to minimize thermal decomposition of the IF₇.
Issue 3: Discoloration of the Reaction Mixture
Q: My initially colorless reaction mixture containing IF₇ has developed a color. What does this indicate?
A: The appearance of color can be a sign of decomposition or reaction with impurities.
-
Formation of Iodine (I₂): A violet or brown color suggests the presence of elemental iodine.[3] This can result from more extensive decomposition of IF₇ at higher temperatures (above 500°C) or from complex redox reactions with your substrates.
-
Reaction with Organic Materials: IF₇ is a strong oxidizer and can react with organic compounds, including solvents and greases, to produce colored degradation products.[1]
-
Re-evaluate Reaction Temperature: Ensure the temperature has not exceeded the stability limits of your reagents.
-
Check for Incompatible Materials: Ensure all materials in contact with the IF₇, including any lubricating greases on joints, are chemically resistant. Perfluorinated greases are recommended.
-
Analyze Byproducts: If possible, analyze the colored mixture using techniques like UV-Vis spectroscopy to identify the chromophore.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molar Mass | 259.90 g/mol | [1] |
| Appearance | Colorless gas | [1][4] |
| Odor | Mouldy, acrid | [1][2] |
| Melting Point | 5-6 °C | [1] |
| Triple Point | 4.5 °C | [1][3] |
| Sublimation Point | 4.8 °C (at 1 atm) | [1][3] |
| Density | 2.6 g/cm³ (at 6 °C), 2.7 g/cm³ (at 25 °C) | [1][3] |
Table 2: Decomposition Parameters of this compound
| Decomposition Pathway | Temperature | Products | Activation Energy | Rate Constant (at 200°C) | Reference(s) |
| Thermal | ~200 °C | IF₅, F₂ | 120 kJ/mol | 2.3 × 10⁻⁴ s⁻¹ | [3] |
| Thermal | > 450 °C | IF₅, F₂ | - | - | [4] |
| Thermal | > 500 °C | I₂, F₂ | - | - | [3] |
| Hydrolysis (limited H₂O) | Ambient | IOF₅, HF | - | - | [4] |
| Hydrolysis (excess H₂O) | Ambient | HIO₄, HF | - | - | [4][6] |
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of this compound
This protocol outlines the general procedure for safely handling IF₇ in a laboratory setting to prevent premature decomposition.
Materials:
-
Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)
-
Oven-dried glassware
-
Cannula transfer equipment
-
Low-temperature bath (e.g., dry ice/acetone)
-
Compatible reaction vessel (e.g., nickel, Monel, or passivated stainless steel)
Procedure:
-
System Preparation: Assemble all glassware and ensure it is free of any contaminants. Dry all components in an oven at >120°C for at least 4 hours and allow to cool under vacuum or in a desiccator.
-
Inert Atmosphere Purge: Connect the reaction vessel to a Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove atmospheric air and moisture.
-
Cooling: Cool the IF₇ cylinder and the reaction vessel in a low-temperature bath to condense the IF₇ and reduce its vapor pressure, allowing for a more controlled transfer.
-
Transfer: Use a pre-dried cannula to slowly transfer the required amount of IF₇ from the cylinder to the reaction vessel under a positive pressure of inert gas.
-
Reaction Setup: Once the transfer is complete, remove the cannula and seal the reaction vessel. Allow the vessel to slowly warm to the desired reaction temperature.
Protocol 2: FT-IR Analysis for Detecting IF₅ and IOF₅ Impurities
This protocol describes a method for qualitatively assessing the purity of an IF₇ sample.
Materials:
-
FT-IR spectrometer with a gas cell
-
Vacuum line
-
IF₇ sample
Procedure:
-
Cell Preparation: Evacuate the FT-IR gas cell to remove any atmospheric gases and moisture.
-
Sample Introduction: Carefully introduce a small amount of gaseous IF₇ into the gas cell from the sample cylinder via the vacuum line.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample.
-
Data Analysis: Analyze the spectrum for the characteristic absorption bands of IF₇, IF₅, and IOF₅.
-
IF₇: Strong absorption bands around 640 cm⁻¹, 690 cm⁻¹, and 725 cm⁻¹.[3]
-
IF₅: Look for characteristic bands (literature values should be consulted for precise peak locations).
-
IOF₅: Look for characteristic bands (literature values should be consulted for precise peak locations).
-
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for common IF₇ issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Iodine_heptafluoride [bionity.com]
- 3. webqc.org [webqc.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. This compound (IF7) | Research Fluorinating Agent [benchchem.com]
- 6. JP2016113337A - Manufacturing method of this compound - Google Patents [patents.google.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. Cas 16921-96-3,this compound | lookchem [lookchem.com]
Technical Support Center: Fluorination with Iodine Heptafluoride (IF₇)
Disclaimer: Iodine Heptafluoride (IF₇) is an extremely reactive and hazardous substance. The information provided here is for informational purposes for experienced researchers and professionals only. All experiments involving IF₇ should be conducted in a specialized laboratory with appropriate safety equipment and by personnel thoroughly trained in handling hazardous materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IF₇) and what are its primary applications?
This compound (IF₇) is an interhalogen compound and one of a few known examples of a central atom forming bonds with seven halogens.[1] It is a colorless gas at room temperature with a mouldy, acrid odor.[2][3] IF₇ is a powerful fluorinating and oxidizing agent with specialized applications in chemical synthesis and materials processing.[1][4] Its primary uses include:
-
The production of high-performance fluorocarbon materials and lubricants.[1]
-
Complete fluorination of hydrocarbons to yield perfluorocarbon derivatives.[4]
-
Fluorination of aromatic systems to produce perfluorocycloalkanes, a transformation that is difficult to achieve with elemental fluorine.[1]
-
In the electronics industry for chemical vapor deposition of metal fluorides and for etching silicon-based materials.[1]
Q2: What are the main hazards associated with IF₇?
IF₇ is a highly hazardous substance with multiple risks:
-
Extreme Reactivity: It is a strong oxidizer and can react explosively with organic materials.[4]
-
Corrosivity: It is highly irritating to the skin and mucous membranes.[2]
-
Water Reactivity: It reacts violently with water to produce hydrofluoric acid (HF) and iodic acid.[4][5]
-
Toxicity: It is toxic if swallowed or in contact with skin and fatal if inhaled.[6]
-
Pressurized Gas: It is supplied as a gas under pressure and may explode if heated.[6]
Q3: What materials are compatible with IF₇?
Due to its high reactivity, careful selection of materials is crucial. For industrial production, continuous flow reactors constructed from nickel or Monel are used to withstand the corrosive conditions.
Q4: How does the reactivity of IF₇ compare to other fluorinating agents?
IF₇ is an exceptionally reactive fluorinating agent, often more vigorous than elemental fluorine in many systems due to the kinetic facility of fluorine atom transfer.[2][4] This high reactivity often leads to exhaustive fluorination (perfluorination) of organic substrates rather than selective monofluorination, which can be achieved with milder, modern reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).[4][7]
Q5: Can IF₇ be used for selective fluorination in pharmaceutical synthesis?
The publicly available scientific literature does not contain detailed protocols for the selective fluorination of complex organic molecules for pharmaceutical applications using IF₇. Its extreme and often uncontrollable reactivity makes it generally unsuitable for the nuanced, site-selective fluorinations required in drug development.[4] For these purposes, a wide range of modern, milder electrophilic and nucleophilic fluorinating agents are preferred.[7][8]
Troubleshooting Guide
Troubleshooting for reactions involving IF₇ primarily revolves around managing its extreme reactivity and ensuring safety rather than optimizing yield for selective transformations.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Runaway Reaction / Explosion | - Reaction with incompatible materials (e.g., organic compounds, water, reducing agents).[4][6] - Inadequate temperature control. - Presence of impurities. | - Immediate evacuation and emergency procedures. - Ensure all materials and equipment are scrupulously dry and free of organic residues. - Use highly inert reaction vessels (e.g., nickel, Monel). - Implement robust temperature monitoring and control systems. - Conduct reactions on a small scale in a specialized, contained environment (e.g., blast shield in a fume hood). |
| Low or No Conversion | - Decomposition of IF₇. - Impure IF₇. | - IF₇ decomposes at temperatures above 200 °C to IF₅ and F₂.[3][4] Ensure the reaction temperature is appropriate. - The primary impurity in IF₇ synthesis is often IF₅.[1] Purify IF₇ by fractional condensation or vacuum distillation.[1] |
| Formation of Unwanted Side Products | - Reaction with moisture. - Over-fluorination of the substrate. | - The presence of water will lead to the formation of IOF₅ and HF.[5] Ensure rigorously anhydrous conditions. - IF₇ typically leads to exhaustive fluorination.[4] For selective fluorination, consider a less reactive fluorinating agent. |
| Corrosion of Equipment | - Incompatible materials of construction. - Reaction with moisture leading to HF formation. | - Use equipment made of compatible materials such as nickel or Monel. - Prevent any ingress of moisture into the reaction system. |
Experimental Protocols
Note: Detailed experimental protocols for the controlled fluorination of organic compounds using IF₇ are not widely available in the scientific literature due to the reagent's extreme reactivity. The following is a general protocol for the laboratory synthesis of IF₇.
Protocol 1: Laboratory Synthesis of this compound
This method involves the direct fluorination of iodine pentafluoride (IF₅).[1]
Materials:
-
Iodine pentafluoride (IF₅), liquid
-
Fluorine (F₂) gas
-
Reaction vessel and tubing made of nickel or Monel
-
Heating mantles and temperature controllers
-
Cold traps for product condensation
Procedure:
-
A reaction vessel containing liquid IF₅ is maintained at 90 °C.
-
A stream of fluorine gas (F₂) is passed through the heated, liquid IF₅.
-
The resulting vapor mixture of IF₅ and F₂ is then passed through a heated zone maintained at 270 °C to complete the conversion to IF₇.
-
The product gas stream is passed through a series of cold traps to condense and collect the IF₇. Purification from unreacted IF₅ can be achieved by fractional condensation.
Reaction: IF₅ + F₂ → IF₇
Expected Yield: This method typically yields 85-90% pure IF₇.[1]
| Parameter | Value |
| IF₅ Temperature | 90 °C |
| Reaction Zone Temperature | 270 °C |
| Purity of Product | 85-90% |
Visualizations
Logical Workflow for Handling IF₇
Caption: A logical workflow for safely handling the highly reactive fluorinating agent IF₇.
Troubleshooting Logic for Uncontrolled Exotherm
Caption: A troubleshooting decision tree for responding to an uncontrolled exotherm during fluorination.
References
- 1. webqc.org [webqc.org]
- 2. This compound [bionity.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | F7I | CID 85645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
Technical Support Center: Handling and Prevention of Hydrolysis of Iodine Heptafluoride (IF₇)
Welcome to the Technical Support Center for Iodine Heptafluoride (IF₇). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of IF₇, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IF₇) and why is it so reactive?
A1: this compound is an interhalogen compound and a powerful fluorinating agent.[1] Its high reactivity stems from the seven highly electronegative fluorine atoms bonded to a central iodine atom, making it a strong oxidizer. It is highly irritating to the skin and mucous membranes and can cause fire on contact with organic materials.[1]
Q2: What happens when this compound (IF₇) comes into contact with water?
A2: this compound reacts violently with water in a process called hydrolysis. This reaction is rapid and produces corrosive and hazardous byproducts. With sufficient water, it forms hydrofluoric acid (HF) and periodic acid (HIO₄). In cases of limited moisture, it can form iodine pentafluoride oxide (IOF₅) and hydrofluoric acid.
Q3: What are the primary signs of accidental hydrolysis of this compound (IF₇) in my experiment?
A3: Signs of hydrolysis include the formation of acidic fumes (HF), which can be detected by their acrid smell (with extreme caution and appropriate safety measures). You may also observe corrosion of materials not resistant to HF, such as glass and some metals. The presence of IOF₅ as an impurity is also an indicator of hydrolysis.[1]
Q4: How can I prevent the hydrolysis of this compound (IF₇) during storage?
A4: To prevent hydrolysis during storage, IF₇ should be kept in a cool, dry, and well-ventilated area, away from direct sunlight.[2] The storage container must be tightly sealed and made of a compatible material, such as passivated stainless steel or a suitable fluoropolymer. It is crucial to store it away from water, acids, bases, and combustible materials.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Suspected leak in the experimental setup. | - Improperly sealed joints.- Incompatible material degradation. | - Immediately stop the experiment and close the IF₇ source.- Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).- Check all connections and seals for tightness.- Verify that all materials in the setup are compatible with IF₇ and HF. |
| Corrosion of glassware or stainless steel components. | - Presence of moisture leading to hydrolysis and formation of hydrofluoric acid (HF). | - Immediately cease the experiment and safely neutralize any reactants.- Switch to compatible materials such as passivated 316L stainless steel, nickel alloys, or fluoropolymers (e.g., PFA, FEP).- Ensure all components are thoroughly dried before use. |
| Inconsistent experimental results. | - Partial hydrolysis of IF₇ leading to lower effective concentration and presence of impurities like IOF₅. | - Verify the integrity of your inert atmosphere setup (glove box or Schlenk line).- Ensure inert gases are properly dried using an appropriate drying agent.- Purify the IF₇ if contamination is suspected. |
| Visible fumes or unexpected reaction upon introducing IF₇. | - Significant moisture contamination in the reaction vessel or gas lines. | - Abort the experiment immediately under safe conditions.- Review and improve the drying procedures for all glassware, solvents, and gases.- Perform a leak check on the entire apparatus before the next experiment. |
Data Presentation: Material Compatibility
The following table summarizes the compatibility of various materials with this compound (IF₇) and its primary hydrolysis product, Hydrofluoric Acid (HF).
| Material | Compatibility with IF₇ | Compatibility with HF (aq) | Notes |
| Metals | |||
| Stainless Steel (304, 316) | Good (when passivated) | Poor to Moderate | Passivation with fluorine is crucial to form a protective metal fluoride layer.[3][4][5] |
| Nickel and Nickel Alloys (e.g., Monel) | Excellent | Excellent | Highly resistant to both dry and wet fluorine compounds. |
| Aluminum | Good (forms protective AlF₃ layer) | Good | The protective fluoride layer can be compromised by other chemicals. |
| Glass | Not Recommended | Not Recommended | Rapidly attacked by HF.[2] |
| Polymers/Elastomers | |||
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent | Suitable for seals, gaskets, and tubing. |
| Perfluoroalkoxy (PFA) | Excellent | Excellent | Similar to PTFE with better flexibility. |
| Fluorinated Ethylene Propylene (FEP) | Excellent | Excellent | A good alternative to PFA. |
| Perfluoroelastomers (FFKM, e.g., Kalrez®) | Excellent | Excellent | Recommended for O-rings and seals in demanding applications.[6] |
| Butyl Rubber | Good | Good | Often used for glove box gloves due to low permeability to moisture. |
| Silicone | Not Recommended | Not Recommended | Degrades upon contact. |
Experimental Protocols
Protocol 1: Passivation of a 316L Stainless Steel Reactor
This protocol describes the process of creating a protective fluoride layer on the surface of a stainless steel reactor before its first use with IF₇.
Objective: To render the stainless steel surface inert to reaction with IF₇ and its potential hydrolysis products.
Methodology:
-
Cleaning: Thoroughly clean the reactor with a suitable solvent to remove any organic residues and then rinse with deionized water. Dry the reactor completely in an oven at >120 °C for at least 4 hours.
-
Baking: Heat the reactor under a vacuum or with a flow of dry, inert gas (e.g., nitrogen or argon) to a temperature of at least 250 °C to remove any adsorbed water.
-
Fluorination: Introduce a low concentration of fluorine gas (e.g., 10% F₂ in N₂) into the reactor at an elevated temperature (e.g., 220-320 °C). This initiates the formation of a metal fluoride layer.[3][5]
-
Thermal Modification: After the initial fluorination, the temperature is raised to around 400 °C while maintaining the fluorine flow. This step helps to create a more stable and crystalline passivation layer.[3]
-
Purging: After the passivation is complete, the reactor is cooled down and purged with a dry, inert gas to remove any residual fluorine.
Protocol 2: Transferring this compound from a Cylinder to a Reaction Vessel
This protocol outlines the steps for safely transferring gaseous IF₇ in a laboratory setting using a vacuum line.
Objective: To transfer a measured amount of IF₇ without introducing atmospheric moisture.
Methodology:
-
System Preparation: The entire vacuum line, including the reaction vessel, must be constructed from compatible materials (e.g., passivated stainless steel, nickel tubing, PFA tubing). The system must be leak-tight.
-
Drying the Apparatus: The entire apparatus should be heated under vacuum (flame-dried with a heat gun or baked in an oven) to remove any traces of water.
-
Purging the System: The system is then filled with a dry inert gas (e.g., argon or nitrogen, passed through a drying column containing a suitable desiccant like P₂O₅ or molecular sieves). This vacuum-and-fill cycle should be repeated at least three times.
-
Connecting the IF₇ Cylinder: Connect the IF₇ cylinder to the vacuum line using appropriate and compatible regulators and tubing.
-
Transferring the IF₇:
-
Evacuate the section of the line between the main manifold and the cylinder valve.
-
Slowly open the cylinder valve to admit IF₇ into the evacuated section.
-
Use a cold trap (e.g., liquid nitrogen) to condense a desired amount of IF₇ in a calibrated section of the line or directly into the reaction vessel.
-
The amount of transferred IF₇ can be determined by the pressure change in a known volume (if used as a gas) or by condensing it as a solid.
-
-
Isolation and Shutdown: Close the IF₇ cylinder valve. Any residual IF₇ in the line should be carefully vented through a scrubber containing a material that can neutralize both IF₇ and HF (e.g., soda lime).
Visualizations
Caption: Workflow for preventing IF₇ hydrolysis.
Caption: Key relationships in IF₇ handling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 4. Passivation of 316 Stainless Steel | ASM Online Member Community [connect.asminternational.org]
- 5. Optimization of fluorine passivation of stainless steel surfaces | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. parrinst.com [parrinst.com]
Technical Support Center: Handling and Storing Iodine Heptafluoride (IF₇)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of iodine heptafluoride (IF₇). Given its high reactivity, selecting appropriate materials is critical to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IF₇) and why is it considered hazardous?
A1: this compound is an interhalogen compound and a powerful fluorinating agent and strong oxidizer.[1] Its hazards stem from its high reactivity. It is highly irritating to the skin and mucous membranes, reacts violently with water, and can cause fire upon contact with organic materials.[2][3] It is also corrosive to many common laboratory materials, including glass and most metals.[4]
Q2: What are the general recommendations for storing IF₇?
A2: IF₇ should be stored in a dry, cool, well-ventilated area, protected from sunlight and moisture.[5] Storage temperatures should not exceed 50°C.[5] Due to its high reactivity, it must be stored away from incompatible materials such as acids, bases, water, combustible materials, and most metals and metal oxides.[5][6]
Q3: Which metals are recommended for handling and storing IF₇?
A3: Nickel and nickel-copper alloys like Monel are highly recommended for handling gaseous fluorine under pressure and are considered suitable for IF₇.[5] These metals form a stable, protective fluoride film on their surface that prevents further corrosion. Stainless steels (e.g., 304, 316L) and copper also form a passivating fluoride film and can be used, particularly at lower pressures.[5][7] However, the stability of the film on stainless steel can decrease at elevated temperatures.[5]
Q4: Can I use glass or quartz containers for my experiment with IF₇?
A4: No. This compound is highly corrosive to glass and quartz, making these materials unsuitable for any application involving IF₇.[4]
Q5: Are any plastics or elastomers compatible with IF₇?
A5: Extreme caution is advised. Generally, nonmetallic materials are incompatible with strong fluorinating agents.[5] The most resistant polymers are fully fluorinated ones, such as Polytetrafluoroethylene (PTFE).[4][8][9][10] However, even PTFE can be attacked by potent fluorinating agents and its compatibility should be verified under specific experimental conditions.[4][8][9] Elastomers like Viton™ (a fluoroelastomer) may have some resistance but require thorough testing.
Q6: What is "passivation" and is it necessary for metal containers?
A6: Passivation is a process that creates a chemically inactive or "passive" surface layer on a metal to enhance its corrosion resistance.[11] For metals like stainless steel, this involves a chemical treatment (often with acid) to remove free iron from the surface and encourage the formation of a protective chromium oxide layer.[11][12] When exposed to IF₇ or fluorine, a stable metal fluoride film is formed.[5][7] Proper cleaning and passivation are critical to ensure the integrity of this protective layer and prevent catastrophic corrosion.
Troubleshooting Guide
Issue 1: I've observed discoloration or corrosion on my stainless steel storage cylinder/reactor.
-
Possible Cause: The protective passivated fluoride layer may have been compromised. This can happen due to the presence of moisture, which can hydrolyze the film, or due to high temperatures that reduce the film's stability.[5] Contamination of the IF₇ with impurities (e.g., hydrofluoric acid) can also accelerate corrosion.
-
Solution:
-
Safely transfer the IF₇ to a new, certified-clean, and properly passivated container (preferably Nickel or Monel).
-
Inspect the corroded container to determine the extent of the damage. Do not reuse if pitting or significant corrosion is observed.
-
Ensure that the IF₇ and the system are scrupulously dry. Moisture content should be kept below 10 ppm to prevent autocatalytic decomposition and corrosion.[1]
-
Review operating temperatures to ensure they are within the material's limits.
-
Issue 2: The pressure in my IF₇ cylinder is decreasing, but I don't see any visible leaks.
-
Possible Cause: IF₇ is a gas that sublimes at 4.8°C under standard pressure.[1][2] A slow, non-visible leak might be occurring through valve packings or fittings. PTFE tape, often used for sealing, can be attacked by strong fluorinating agents over time.
-
Solution:
-
Move the cylinder to a well-ventilated fume hood or isolated area immediately.
-
Use a compatible leak detection solution or a specialized gas detector to pinpoint the source of the leak.
-
Tighten fittings if possible. If the leak is from the valve stem, do not attempt to repair it yourself. Contact the gas supplier for instructions.
-
For future connections, consider using high-quality, compatible materials like nickel or Monel gaskets and fittings.
-
Issue 3: My experiment is yielding unexpected byproducts.
-
Possible Cause: The experimental apparatus itself may be reacting with the IF₇, introducing contaminants into the reaction. For example, if any part of your system contains silicon (from glass or grease), silicon tetrafluoride (SiF₄) could be generated.[8]
-
Solution:
-
Conduct a thorough review of all materials in your experimental setup that come into contact with IF₇. This includes reactor bodies, valves, tubing, sensors, and any sealing materials.
-
Replace any incompatible materials with recommended alternatives like nickel, Monel, or passivated stainless steel.
-
Perform a blank run with the empty reactor to ensure no reactive contaminants are present before introducing your reactants.
-
Data Presentation
Material Compatibility Summary for this compound
| Material Category | Material Name | Compatibility Rating | Max. Recommended Temp. | Notes |
| Metals | Nickel & Monel Alloys | Excellent | High | Preferred materials for handling pure fluorine under pressure.[5] Forms a highly stable, protective fluoride film.[5] |
| Stainless Steel (304, 316) | Good | Moderate | Forms a passivating fluoride film.[5] Requires proper passivation.[7] Film stability decreases at elevated temperatures.[5] | |
| Copper & Brass | Good | Moderate | Forms a stable fluoride film in dry conditions.[5] Susceptible to attack by moisture.[5] | |
| Aluminum | Fair | Low | Forms a protective film, but the metal's low melting point is a concern.[5] | |
| Carbon Steel | Poor | Low | Forms a less protective fluoride film and is more susceptible to moisture.[5] Not recommended. | |
| Titanium | Not Recommended | - | Highly reactive with liquid fluorine and attacks gaseous fluorine above 150°C.[5] | |
| Polymers | PTFE (Teflon®) | Good to Fair | ~150°C | Generally the most resistant polymer, but can be attacked by strong fluorinating agents.[4][8][9] Compatibility is highly dependent on conditions. |
| FEP, PFA | Fair | ~150°C | Similar to PTFE but generally have lower service temperatures. Testing is critical. | |
| Elastomers | Fluoroelastomers (Viton®) | Fair to Poor | Low | May offer limited resistance but swelling and degradation are likely. Not recommended for dynamic seals. Testing is essential. |
| Other Materials | Glass & Quartz | Not Recommended | - | Severely attacked by IF₇.[4] |
Experimental Protocols
Methodology for Material Compatibility Coupon Testing
This protocol is a generalized guideline based on industry standards like ASTM G4 for conducting corrosion coupon tests.[13][14][15][16][17] It must be adapted for the extreme hazards of working with IF₇ and performed in a specialized facility with appropriate safety engineering.
1. Objective: To determine the corrosion rate and observe the effects of gaseous IF₇ on a material sample (coupon) under controlled conditions.
2. Materials & Equipment:
-
High-pressure reactor vessel constructed of a known highly resistant material (e.g., Monel 400).
-
Test coupons of the material to be evaluated (e.g., 316L Stainless Steel, PTFE), with precise dimensions and a known surface finish.[15]
-
Analytical balance (±0.1 mg).
-
IF₇ gas source of known purity.
-
Vacuum pump and inert gas (Argon or Nitrogen) supply.
-
Temperature and pressure control and monitoring system.
-
Appropriate safety equipment: gas cabinet, scrubber, gas detectors, and full personal protective equipment (PPE).
3. Procedure:
-
Coupon Preparation:
-
Clean test coupons with a non-reactive solvent (e.g., a fluorinated solvent) to remove any oils or residues.
-
Dry the coupons thoroughly in a vacuum oven.
-
Measure the dimensions of each coupon to calculate the surface area.
-
Weigh each coupon to the nearest 0.1 mg and record the initial weight (W₁).
-
Store coupons in a desiccator until use.
-
-
Experimental Setup:
-
Mount the coupons in the reactor using an insulating holder (e.g., a small, machined PTFE piece, if its compatibility is also being evaluated or known). Ensure coupons are electrically isolated from the reactor body and each other.
-
Seal the reactor and perform a leak test with inert gas.
-
Evacuate the reactor to remove air and moisture. Purge with dry inert gas several times.
-
-
Exposure:
-
Heat the reactor to the desired test temperature.
-
Introduce gaseous IF₇ to the desired pressure.
-
Maintain the system at the set temperature and pressure for the duration of the test (e.g., 24, 48, or 100 hours).
-
Continuously monitor temperature and pressure.
-
-
Post-Exposure Analysis:
-
At the end of the test period, cool the reactor and safely vent the IF₇ through a chemical scrubber.
-
Purge the reactor multiple times with dry inert gas to remove all traces of IF₇.
-
Carefully remove the test coupons in a ventilated enclosure.
-
Visually inspect and photograph the coupons, noting any changes in appearance (discoloration, pitting, film formation).
-
Weigh the coupons to record the final weight (W₂).
-
If a corrosion film is present, it may be chemically removed (if a suitable and safe procedure exists) to determine the weight of the base metal loss. This step is hazardous and may not be feasible.
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss (ΔW = W₁ - W₂).
-
The corrosion rate (e.g., in millimeters per year) can be calculated using the formula: Rate = (K × ΔW) / (A × T × D) Where:
-
K = a constant (e.g., 8.76 × 10⁴ for mm/year)
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the material in g/cm³
-
-
Mandatory Visualization
Logical Workflow for Material Selection
The following diagram outlines the decision-making process for selecting materials for handling and storing this compound.
References
- 1. scribd.com [scribd.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sour Gas Testing - Charter Coating [chartercoating.com]
- 4. calpaclab.com [calpaclab.com]
- 5. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 6. Antimicrobial activity of polymers coated with iodine-complexed polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. foxxlifesciences.com [foxxlifesciences.com]
- 9. calpaclab.com [calpaclab.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. fsmdirect.com [fsmdirect.com]
- 12. duboischemicals.com [duboischemicals.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. scribd.com [scribd.com]
- 15. metaspec.com [metaspec.com]
- 16. scalinguph2o.com [scalinguph2o.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Spectroscopic Analysis of Fluxional Molecules - A Case Study of IF₇
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluxional molecules, using Iodine Heptafluoride (IF₇) as a primary example. The content is designed to address specific issues encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structure of IF₇ and why is it considered fluxional?
A1: this compound (IF₇) possesses a pentagonal bipyramidal geometry with D₅h symmetry, as predicted by VSEPR theory.[1][2][3] This structure consists of five equatorial fluorine atoms in a plane around the central iodine atom and two axial fluorine atoms positioned above and below this plane.[1][4] The axial and equatorial bonds have slightly different lengths.[1][4]
IF₇ is considered fluxional because it undergoes a rapid intramolecular rearrangement process that interchanges the axial and equatorial fluorine atoms. This process, known as the Bartell mechanism, is a type of pseudorotation specific to heptacoordinated systems.[3][4][5] The energy barrier for this rearrangement is very low, meaning the exchange happens on a timescale faster than what can be resolved by many spectroscopic techniques at room temperature.[4][5]
Q2: How does the fluxional behavior of IF₇ affect its ¹⁹F NMR spectrum?
A2: Due to the rapid Bartell pseudorotation, all seven fluorine atoms in IF₇ become magnetically equivalent on the NMR timescale at room temperature.[6] Instead of observing separate signals for the axial and equatorial fluorines, the ¹⁹F NMR spectrum shows a single, broad resonance. This apparent magnetic equivalence is a hallmark of its fluxional nature.[6] The broadness of the signal is further complicated by scalar coupling to the iodine nucleus (¹²⁷I, spin I = 5/2) and the effects of quadrupole relaxation.[7]
Q3: What is quadrupole relaxation and how does it impact the ¹⁹F NMR spectrum of IF₇?
A3: The iodine nucleus (¹²⁷I) has a nuclear spin greater than 1/2 (I = 5/2), which means it possesses an electric quadrupole moment.[8][9] This quadrupole moment interacts with the electric field gradient at the nucleus, providing an efficient mechanism for nuclear spin relaxation.[9][10] In the case of IF₇, this rapid relaxation of the ¹²⁷I nucleus causes a partial collapse of the expected multiplet in the ¹⁹F NMR spectrum. Instead of a well-resolved sextet (due to coupling with I = 5/2), a broad, often saddle-shaped doublet or a single broad line is observed.[6][7][11]
Q4: Can the fluxional process in IF₇ be "frozen out" on the NMR timescale?
A4: In principle, by lowering the temperature, the rate of a fluxional process can be slowed down. If the temperature is lowered sufficiently, the rate of exchange may become slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial fluorine atoms. However, for IF₇, the barrier to pseudorotation is very low, and "freezing out" the process would require extremely low temperatures that may be below the freezing point of available solvents. At lower temperatures, the observed signal for IF₇ tends to collapse into a single broad line due to changes in the quadrupole relaxation rate, rather than resolving into distinct axial and equatorial resonances.[6]
Q5: What are the characteristic vibrational modes of IF₇ in IR and Raman spectroscopy?
A5: For a D₅h symmetry molecule like IF₇, group theory predicts specific vibrational modes to be active in either Infrared (IR) or Raman spectroscopy, or both.[12][13] The principle of mutual exclusion applies, meaning that vibrations that are IR active are Raman inactive, and vice versa. The observed vibrational frequencies are consistent with the pentagonal bipyramidal structure.[12][13]
Troubleshooting Guides
¹⁹F NMR Spectroscopy
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Rolling or Distorted Baseline | 1. Large Spectral Width: ¹⁹F NMR has a wide chemical shift range, which can lead to baseline artifacts.[1] 2. Incorrect Phasing: Large phase corrections can introduce baseline roll.[1][2] 3. Acoustic Ringing: The radiofrequency pulse can cause oscillations in the FID.[1] 4. Probe Background Signals: Fluorine-containing materials in the NMR probe can create broad background signals.[2] | 1. Optimize Spectral Width: Set the spectral width to encompass all expected signals but avoid unnecessarily large ranges. 2. Careful Phasing: Use automated phasing routines first, then make small manual adjustments. Reset phase parameters to zero if necessary and re-phase.[2] 3. Adjust Acquisition Parameters: Use a longer pre-acquisition delay to allow the acoustic ringing to decay. 4. Background Subtraction: If possible, acquire a background spectrum of the empty probe and subtract it from the sample spectrum. |
| Poor Signal-to-Noise (S/N) Ratio | 1. Low Sample Concentration. 2. Insufficient Number of Scans. 3. Improper Probe Tuning. | 1. Increase Concentration: If possible, use a more concentrated sample. 2. Increase Scans: Acquire more transients. The S/N ratio increases with the square root of the number of scans.[2] 3. Tune and Match Probe: Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched to the impedance of the spectrometer. |
| Broad, Poorly Resolved Signal for IF₇ | 1. Inherent Fluxional Broadening and Quadrupole Relaxation: This is the expected lineshape for IF₇ at room temperature.[7] 2. Inhomogeneous Magnetic Field (Poor Shimming). 3. Presence of Paramagnetic Impurities. | 1. Understand the System: Recognize that a broad signal is characteristic of IF₇. Variable temperature studies can provide more information on the dynamics. 2. Optimize Shimming: Carefully shim the magnetic field on your sample to achieve the best possible homogeneity. 3. Sample Purity: Ensure the sample and solvent are free from paramagnetic impurities which can cause significant line broadening. |
| Presence of Small, Uneven Satellite Peaks | ¹³C Satellites: Natural abundance (1.1%) of ¹³C can lead to small satellite peaks due to ¹³C-¹⁹F coupling. These are often asymmetric in ¹⁹F NMR due to isotope effects on the chemical shift.[1][14] | Identify and Ignore: Recognize these as ¹³C satellites, which are expected. Their intensity should be approximately 0.55% of the main peak for each coupled fluorine. They can be useful for structural confirmation but should not be mistaken for impurities. |
Vibrational (IR/Raman) Spectroscopy
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Sloping or Drifting Baseline in IR Spectrum | 1. Instrumental Drift: Changes in the light source temperature or detector response between the background and sample scans.[15][16] 2. Sample Scattering: Particulates in a solid sample or turbidity in a liquid sample can scatter the IR beam. 3. Temperature Fluctuations: Changes in ambient temperature can affect the instrument's optics.[16] | 1. Allow Instrument to Equilibrate: Ensure the spectrometer has warmed up and stabilized before collecting spectra. Collect a new background spectrum frequently. 2. Proper Sample Preparation: For solid samples, ensure they are finely ground and uniformly dispersed. For liquids, ensure they are free of suspended particles. 3. Use Baseline Correction Algorithms: Most spectroscopy software includes algorithms to mathematically correct for baseline drift.[17] |
| Presence of Sharp Peaks around 2350 cm⁻¹ and 3600-3800 cm⁻¹ / 1600 cm⁻¹ in IR Spectrum | Atmospheric CO₂ and Water Vapor: Incomplete purging of the spectrometer's sample compartment. | Purge the Spectrometer: Ensure a steady flow of dry, CO₂-free gas (like nitrogen or argon) through the sample compartment before and during the measurement. |
| Noisy Spectrum or Weak Signals | 1. Low Sample Concentration. 2. Detector Malfunction or Aging. 3. Misaligned Optics. | 1. Increase Concentration or Path Length: Use a more concentrated sample or a sample cell with a longer path length. 2. Check Detector Performance: Run instrument performance qualification tests. The detector may need to be replaced. 3. Instrument Maintenance: If alignment is suspected, a service engineer should be contacted to realign the instrument's optics. |
| Discrepancy Between Observed and Expected Vibrational Frequencies | 1. Sample Phase: Vibrational frequencies can shift between gas, liquid, and solid phases. 2. Presence of Impurities: Impurity peaks can be mistaken for or overlap with the sample peaks. IOF₅ is a common impurity in IF₇ synthesis.[3][6] 3. Anharmonicity and Combination Bands: Theoretical calculations are often based on the harmonic oscillator approximation, while experimental spectra may show effects of anharmonicity and additional weak combination bands. | 1. Specify Sample Phase: Compare experimental data with literature data for the same phase. 2. Purify Sample: Ensure the purity of the IF₇ sample. The synthesis of IF₇ often involves IF₅, and hydrolysis can lead to IOF₅.[3] 3. Advanced Analysis: Consult literature for assignments of overtones and combination bands or perform higher-level theoretical calculations that account for anharmonicity. |
Quantitative Data Summary
Table 1: Spectroscopic Data for IF₇
| Parameter | Value | Technique | Notes |
| ¹⁹F Chemical Shift | Single broad resonance at room temperature | ¹⁹F NMR | All seven fluorine atoms are magnetically equivalent due to rapid fluxional exchange. |
| ¹²⁷I-¹⁹F Coupling Constant (JIF) | ~2100 Hz | ¹⁹F NMR | Estimated from the broad, partially collapsed doublet observed in the spectrum.[11] |
| Energy Barrier for Bartell Mechanism | ~2.7 kcal/mol | Theoretical Calculation | This low barrier explains the rapid fluxionality at room temperature.[4][5] |
| Vibrational Frequencies (cm⁻¹) (Vapor Phase) | See Table 2 below | IR & Raman Spectroscopy | Assignments are based on D₅h symmetry.[12][13] |
Table 2: Vibrational Frequencies and Assignments for IF₇ (D₅h Symmetry)
| Symmetry | Activity | Approximate Frequency (cm⁻¹) | Description |
| A₁' | Raman | ~677 | Symmetric I-F equatorial stretch |
| A₁' | Raman | ~310 | Symmetric I-F axial stretch |
| E₁' | IR | ~745 | Asymmetric I-F equatorial stretch |
| E₁' | IR | ~365 | Equatorial F-I-F bend |
| A₂" | IR | ~635 | Out-of-plane umbrella mode |
| E₁" | Raman | ~318 | In-plane F-I-F equatorial bend |
| E₂' | Raman | Inactive | In-plane F-I-F equatorial bend |
| E₂" | Inactive | Inactive | Torsional mode |
Note: The exact frequencies may vary slightly depending on the experimental conditions and the phase of the sample.
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹⁹F NMR of IF₇
-
Sample Preparation:
-
Due to the high reactivity of IF₇, all handling must be done in a dry, inert atmosphere (e.g., a glovebox).
-
Use a high-quality NMR tube designed for VT experiments.
-
Dissolve a small amount of purified IF₇ in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., anhydrous CD₂Cl₂ or a fluorinated solvent).
-
Flame-seal the NMR tube under vacuum or an inert atmosphere to prevent contamination and hydrolysis.
-
-
Spectrometer Setup:
-
Data Acquisition:
-
Insert the sample and lock on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain the best possible resolution.
-
Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K).
-
Begin cooling the sample in decrements of 10-20 K.[20]
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[18][20]
-
Acquire a ¹⁹F spectrum at each temperature point.
-
Monitor the lineshape of the IF₇ signal as a function of temperature.
-
-
Data Analysis:
-
Process each spectrum with appropriate phasing and baseline correction.
-
Analyze the changes in the linewidth and chemical shift of the IF₇ resonance as a function of temperature.
-
Note any coalescence or decoalescence behavior, although for IF₇, significant changes in broadening due to quadrupole relaxation effects are more likely to be observed than the freezing out of the fluxional process.[6]
-
Visualizations
Diagram 1: The Bartell Mechanism for Pseudorotation in IF₇
Caption: The Bartell mechanism exchanges axial (Fₐ) and equatorial (Fₑ) fluorines.
Diagram 2: Experimental Workflow for VT-NMR Analysis of IF₇
Caption: Workflow for Variable Temperature NMR analysis of fluxional molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Bartell mechanism - Wikipedia [en.wikipedia.org]
- 5. Illustration of the Berry Pseudorotation, the Turnstile and the Lever Mechanisms via animation of transition state normal vibrational modes [ch.ic.ac.uk]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. scite.ai [scite.ai]
- 12. webqc.org [webqc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 15. Origins of Baseline Drift and Distortion in Fourier Transform Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. peakspectroscopy.com [peakspectroscopy.com]
- 18. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 19. Referencing of the chemical shift scale in the NMR data - NMR Wiki [nmrwiki.org]
- 20. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: Iodine Heptafluoride (IF₇) Reactions
Welcome to the technical support center for Iodine Heptafluoride (IF₇) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and selectivity when working with this powerful fluorinating agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving IF₇.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and application of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of IF₇ during Synthesis | Incomplete reaction: The conversion of Iodine Pentafluoride (IF₅) to IF₇ may be insufficient. | Optimize reaction temperature: Ensure the vapors of IF₅ and Fluorine (F₂) are heated to approximately 270°C for efficient conversion.[1][2] |
| Decomposition of IF₇: IF₇ can decompose back into IF₅ and F₂ at elevated temperatures.[1][2] | Control temperature: Avoid temperatures significantly above 270°C during synthesis and purification. Thermal decomposition is more significant above 450°C.[3] | |
| Impurities in starting materials: Moisture or other impurities in the iodine source can lead to the formation of byproducts like Iodine Oxyfluoride (IOF₅).[1][4] | Use dry reagents: Employ dried potassium iodide or palladium iodide to minimize the formation of oxygen-containing impurities.[1][2] Ensure fluorine gas is free of HF.[3] | |
| Poor Selectivity in Fluorination Reactions (Over-fluorination) | High reactivity of IF₇: As an exceptionally reactive fluorinating agent, IF₇ can lead to the complete fluorination of substrates.[1][5] | Control reaction stoichiometry: Carefully manage the molar ratio of IF₇ to the substrate. |
| Elevated reaction temperature: Higher temperatures can increase the reaction rate and reduce selectivity. | Optimize reaction temperature: Conduct reactions at the lowest feasible temperature to control the reaction rate. | |
| Inadequate mixing: Poor mixing can lead to localized areas of high IF₇ concentration, causing over-fluorination. | Ensure efficient stirring: Use appropriate stirring methods to maintain a homogenous reaction mixture. | |
| Formation of Side Products | Reaction with moisture: IF₇ reacts violently with water to produce hydrofluoric acid (HF) and periodic acid or IOF₅.[3] | Maintain anhydrous conditions: All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be rigorously dried. |
| Reaction with glassware: IF₇ can corrode glass and quartz.[3] | Use compatible materials: Employ reaction vessels made of nickel, monel, or other resistant materials for industrial-scale or high-temperature reactions.[5] For laboratory scale, fluoropolymer (e.g., PFA, FEP) reaction vessels are recommended. | |
| Difficulty in Handling and Storage | High volatility and reactivity: IF₇ is a gas at room temperature and sublimes at 4.8°C, making it difficult to handle.[1][2][5] It is also a strong oxidizer.[6] | Follow strict safety protocols: Work in a well-ventilated fume hood.[7] Use personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.[7] Store in appropriate cylinders in a cool, dry, well-ventilated area away from combustible materials.[7] |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What is the most common laboratory method for synthesizing IF₇?
A1: The primary laboratory synthesis involves passing fluorine gas (F₂) through liquid iodine pentafluoride (IF₅) at 90°C, and then heating the resulting vapors to 270°C.[1][2]
Q2: What are the typical impurities in IF₇ synthesis, and how can they be minimized?
A2: The main impurity is unreacted IF₅.[1] Formation of iodine oxyfluoride (IOF₅) can occur if there is moisture present.[1][4] To minimize IOF₅, it is recommended to use dried palladium or potassium iodide as the iodine source.[1][2]
Q3: How can I purify synthesized IF₇?
A3: Purification can be achieved through fractional condensation or vacuum distillation to separate IF₇ from the less volatile IF₅.[1]
Handling and Safety
Q4: What are the primary hazards associated with IF₇?
A4: IF₇ is a highly toxic and corrosive gas that is fatal if inhaled and causes severe skin burns and eye damage.[7] It is also a strong oxidizer that can cause or intensify fire and may explode if heated under pressure.[6][7] It reacts violently with water.[3][7]
Q5: What personal protective equipment (PPE) should be used when working with IF₇?
A5: Appropriate PPE includes protective gloves, protective clothing, eye protection, a face shield, and, in case of inadequate ventilation, respiratory protection.[7] All work should be conducted in a well-ventilated fume hood.
Q6: How should IF₇ be stored?
A6: IF₇ should be stored in a cool, dry, well-ventilated area, protected from sunlight, and away from combustible materials, acids, and water.[7] The storage temperature should not exceed 50°C.[7]
Reactions and Selectivity
Q7: What types of reactions is IF₇ used for?
A7: IF₇ is a powerful fluorinating agent used to produce high-performance fluorocarbon materials.[1] It can completely fluorinate aromatic systems to yield perfluorocycloalkanes while retaining the ring structure.[1] It is also used in the electronics industry for chemical vapor deposition and etching.[1]
Q8: How can I control the selectivity of fluorination reactions with IF₇?
A8: Controlling selectivity with IF₇ is challenging due to its high reactivity. Key strategies include precise control of stoichiometry, maintaining the lowest possible reaction temperature, and ensuring efficient mixing to avoid localized high concentrations of the reagent.
Q9: What happens when IF₇ reacts with water?
A9: IF₇ reacts readily with water. With a small amount of water, it can form iodine oxyfluoride (IOF₅) and hydrofluoric acid (HF).[3] With sufficient water, it produces periodic acid and hydrofluoric acid.[3]
Experimental Protocols & Visualizations
Experimental Workflow: Synthesis of IF₇
The following diagram outlines the general laboratory synthesis of this compound from Iodine Pentafluoride and Fluorine gas.
Caption: Workflow for the laboratory synthesis of IF₇.
Logical Relationship: Troubleshooting Low Yield
This diagram illustrates the logical steps to troubleshoot low yields in IF₇ synthesis.
Caption: Decision tree for troubleshooting low IF₇ yield.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. This compound (IF7) | Research Fluorinating Agent [benchchem.com]
- 5. webqc.org [webqc.org]
- 6. Page loading... [guidechem.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Iodine Heptafluoride and Xenon Fluorides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Fluorinating and Oxidizing Capabilities of IF7 and Xenon Fluorides (XeF2, XeF4, and XeF6) with Supporting Experimental Data.
In the landscape of powerful fluorinating and oxidizing agents, iodine heptafluoride (IF7) and the xenon fluorides—xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6)—stand out for their exceptional reactivity. This guide provides a comprehensive comparison of these reagents, summarizing their key properties, presenting available quantitative data for their reactivity, detailing experimental protocols for their use, and illustrating their reaction pathways.
Physical and Chemical Properties: A Tabular Overview
A fundamental understanding of the physical and chemical properties of these compounds is crucial for their safe and effective handling in a laboratory setting. The following table summarizes some of their key characteristics.
| Property | This compound (IF7) | Xenon Difluoride (XeF2) | Xenon Tetrafluoride (XeF4) | Xenon Hexafluoride (XeF6) |
| Molar Mass ( g/mol ) | 259.90 | 169.29 | 207.28 | 245.28 |
| Appearance | Colorless gas | White crystalline solid | Colorless crystals | Colorless crystals |
| Melting Point (°C) | 4.5 (triple point) | 129 | 117.1 | 49.25 |
| Boiling Point (°C) | 4.77 (sublimes) | Sublimes at room temp. | Sublimes at 115.7 °C | 75.6 |
| Molecular Geometry | Pentagonal bipyramidal | Linear | Square planar | Distorted octahedral |
| Oxidation State of Central Atom | +7 | +2 | +4 | +6 |
Comparative Reactivity: Fluorination and Oxidation
Both this compound and xenon fluorides are potent fluorinating and oxidizing agents. Their reactivity stems from the high electronegativity of fluorine and the relatively weak bonds between the central atom and fluorine.
This compound (IF7): As an interhalogen compound with iodine in its highest oxidation state (+7), IF7 is an extremely powerful fluorinating agent. It can react with most elements, often at low temperatures. For instance, it fluorinates Pyrex glass and can set carbon monoxide on fire.[1]
Xenon Fluorides (XeF2, XeF4, XeF6): The reactivity of xenon fluorides increases with the oxidation state of xenon.[2]
-
XeF2 is the most stable and easiest to handle of the xenon fluorides. It is a versatile fluorinating agent for a wide range of organic compounds.
-
XeF4 is a stronger fluorinating agent than XeF2.
-
XeF6 is the most reactive of the three, acting as a powerful fluorinating and oxidizing agent. It reacts with I₂ to form IF₇.[3]
Quantitative Comparison:
Direct quantitative comparisons of the reactivity of IF7 and xenon fluorides under identical conditions are scarce in the literature. However, the relative oxidizing power can be inferred from their chemical properties and reactions. The order of oxidizing power among the xenon fluorides is generally accepted as XeF6 > XeF4 > XeF2.[2] IF7 is also considered an exceptionally strong oxidizing agent, comparable to or even exceeding the reactivity of the higher xenon fluorides in certain reactions.
The following table provides a qualitative comparison of their reactivity with selected substrates based on available literature.
| Substrate | IF7 | XeF2 | XeF4 | XeF6 |
| Water | Vigorous reaction | Slow hydrolysis | Vigorous hydrolysis | Violent hydrolysis |
| Benzene | Fluorination | Fluorination (often requires catalysis) | Fluorination | Fluorination |
| Alkenes | Addition of fluorine | Addition of fluorine | Addition of fluorine | Addition of fluorine |
| Iodine (I₂) | - | Oxidizes to IF | Oxidizes to IF₃ | Oxidizes to IF₇[3] |
| Lewis Acids (e.g., SbF₅) | Forms adducts | Forms adducts | Forms adducts | Forms adducts |
Experimental Protocols
Detailed experimental procedures are critical for the safe and successful application of these highly reactive compounds. Below are representative protocols for their synthesis and a common fluorination reaction.
Synthesis Protocols
Synthesis of this compound (IF7): IF7 can be prepared by the fluorination of iodine pentafluoride (IF5).
-
Procedure: Pass fluorine gas through liquid IF5 at 90 °C. The resulting vapor is then heated to 270 °C to yield IF7.[4] An alternative method involves the reaction of fluorine with dried potassium iodide to minimize the formation of impurities.[4]
Synthesis of Xenon Fluorides: Xenon fluorides are synthesized by the direct reaction of xenon and fluorine gases in a nickel vessel at elevated temperatures and pressures. The product formed (XeF2, XeF4, or XeF6) depends on the Xe:F2 ratio, temperature, and pressure.[5]
-
XeF2 Synthesis: A 2:1 molar ratio of xenon to fluorine is heated at 400 °C.[5]
-
XeF4 Synthesis: A 1:5 molar ratio of xenon to fluorine is heated at 400 °C under 6 atm pressure.[5]
-
XeF6 Synthesis: A 1:20 molar ratio of xenon to fluorine is heated at 300 °C under 50-60 atm pressure.[5]
Fluorination of an Aromatic Compound: Benzene
Using Xenon Difluoride (XeF2): The direct fluorination of benzene with XeF2 often requires a catalyst.
-
Procedure: A solution of benzene in a suitable solvent (e.g., acetonitrile) is treated with XeF2 in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). The reaction is typically carried out at low temperatures (-25 °C) to control the reactivity and improve selectivity. The reaction mixture is then carefully quenched and the products are isolated and purified using standard techniques such as chromatography.
Reaction Pathways and Mechanisms
The reactions of IF7 and xenon fluorides can proceed through various mechanisms, including electrophilic attack, radical pathways, and the formation of adducts with Lewis acids.
Lewis Acid-Base Adduct Formation
Both IF7 and xenon fluorides can act as Lewis bases (fluoride ion donors) or Lewis acids (fluoride ion acceptors). Their interaction with strong Lewis acids like SbF₅ leads to the formation of cationic species, which are even more powerful fluorinating agents.
Electrophilic Aromatic Substitution
The fluorination of aromatic compounds often proceeds via an electrophilic substitution mechanism. The fluorinating agent, or a more electrophilic species generated in situ, attacks the electron-rich aromatic ring.
Handling and Safety Precautions
This compound and xenon fluorides are extremely reactive and hazardous materials that require special handling procedures.
-
Toxicity and Corrosivity: They are highly toxic and corrosive. Contact with skin and mucous membranes must be avoided.[4] All manipulations should be carried out in a well-ventilated fume hood.
-
Moisture Sensitivity: These compounds react vigorously with water, producing hydrofluoric acid (HF). Therefore, all equipment must be scrupulously dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reactivity with Organic Materials: They can react explosively with organic materials.[4] Contact with flammable substances should be avoided.
-
Storage: Store in appropriate containers (e.g., nickel or passivated stainless steel for xenon fluorides) in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times. For handling larger quantities, a full protective suit may be necessary.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough understanding of the hazards and proper handling procedures for these chemicals. Always consult the relevant Safety Data Sheets (SDS) and established laboratory safety protocols before working with these materials.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical dynamics of XeF₂ and Xe(F₂) reactions with Si(100) [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating Theoretical Models of Iodine Heptafluoride (IF₇) Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical models describing the molecular structure of iodine heptafluoride (IF₇) and the experimental data that validates these models. Detailed experimental protocols for key validation techniques are also presented to aid in the design and interpretation of research.
Theoretical Models of IF₇ Structure
The bonding and geometry of this compound, a hypervalent molecule, have been a subject of significant interest. Two primary theoretical models are used to describe its structure: Valence Shell Electron Pair Repulsion (VSEPR) Theory and Molecular Orbital (MO) Theory.
Valence Shell Electron Pair Repulsion (VSEPR) Theory:
VSEPR theory provides a straightforward qualitative model for predicting molecular geometry based on minimizing electrostatic repulsion between electron pairs in the valence shell of the central atom.[1][2] For IF₇, the central iodine atom has seven valence electrons, and it forms single bonds with seven fluorine atoms. This results in seven bonding pairs of electrons and no lone pairs around the central iodine atom.[3]
-
Prediction: VSEPR theory predicts a pentagonal bipyramidal geometry for IF₇, which belongs to the D₅h point group.[4]
-
Hybridization: To accommodate seven bonding pairs, the theory invokes sp³d³ hybridization of the iodine atom's orbitals.[1]
-
Bonding: This model describes the formation of seven localized sigma (σ) bonds between the hybrid orbitals of iodine and the p-orbitals of the seven fluorine atoms.[3]
Molecular Orbital (MO) Theory:
MO theory offers a more sophisticated and quantitative description of bonding by considering the combination of atomic orbitals from all atoms in the molecule to form delocalized molecular orbitals. This approach is not limited by the octet rule and provides insights into the electronic structure and bond orders.
-
Prediction: High-level ab initio and density functional theory (DFT) calculations within the framework of MO theory also predict a pentagonal bipyramidal (D₅h) structure as the minimum energy geometry for IF₇.
-
Bonding: MO theory explains the bonding in IF₇ without resorting to d-orbital hybridization. Instead, it involves the formation of multi-center bonds. The bonding can be described by a combination of a two-center, two-electron bond for the axial I-F bonds and a five-center, six-electron bond for the equatorial I-F bonds. This indicates that the bonding in the equatorial plane is electron-deficient and delocalized.
-
Electronic Structure: MO calculations reveal a significant degree of ionic character in the I-F bonds due to the high electronegativity of fluorine. This approach also provides a more accurate picture of the electron distribution throughout the molecule.[5]
Comparison of Theoretical Predictions and Experimental Data
Experimental validation is crucial for assessing the accuracy of theoretical models. Gas-phase electron diffraction is a primary technique for determining the structure of free molecules like IF₇, while other spectroscopic and diffraction methods provide complementary data.
| Parameter | VSEPR Theory Prediction | Molecular Orbital Theory Prediction | Experimental Data |
| Molecular Geometry | Pentagonal Bipyramidal (D₅h) | Pentagonal Bipyramidal (D₅h) | Confirmed Pentagonal Bipyramidal (D₅h symmetry in gas phase)[6] |
| Axial I-F Bond Length | Assumes equal bond lengths initially, but allows for differences due to repulsion. | Predicts shorter and stronger axial bonds. | ~1.81 Å (Gas Electron Diffraction), 179.5(2) pm (Neutron Diffraction) |
| Equatorial I-F Bond Length | Assumes equal bond lengths initially. | Predicts longer and weaker equatorial bonds. | ~1.86 Å (Gas Electron Diffraction), 184.9 pm (avg, Neutron Diffraction) |
| Average I-F Bond Length | Not explicitly predicted. | Calculable from optimized geometry. | 1.825 ± 0.015 Å (Gas Electron Diffraction)[6] |
| Axial F-I-F Bond Angle | 180° | 180° | 180° |
| Equatorial F-I-F Bond Angle | 72° | 72° | 72° |
| Vibrational Modes | Consistent with D₅h symmetry. | Consistent with D₅h symmetry. | IR and Raman spectra are consistent with D₅h symmetry. |
| Fluxionality | Does not inherently predict fluxionality. | Can model the low energy barrier for pseudorotation. | ¹⁹F NMR shows a single resonance, indicating rapid exchange of axial and equatorial fluorine atoms (Bartell mechanism).[4] |
Experimental Protocol: Gas-Phase Electron Diffraction (GED) of IF₇
The following protocol is a detailed methodology for the determination of the molecular structure of gaseous IF₇ using electron diffraction. This protocol is adapted from procedures used for other volatile and reactive inorganic fluorides, such as UF₆.[7][8]
1. Sample Handling and Introduction:
-
Safety Precautions: this compound is a powerful fluorinating agent and is highly reactive with water. All handling must be conducted in a dry, inert atmosphere (e.g., a nitrogen- or argon-filled glovebox) and with appropriate personal protective equipment (PPE), including face shields and corrosion-resistant gloves.
-
Sample Loading: A custom-built, corrosion-resistant (e.g., Monel or stainless steel) sample holder with a valve is used. The IF₇ gas is condensed into the sample holder at low temperature (e.g., using a liquid nitrogen bath at -196 °C).
-
Pre-passivation: The evacuated inlet system of the electron diffraction apparatus, including the nozzle, is passivated by introducing a small amount of IF₇ vapor prior to the experiment. This is to ensure that any reactive sites on the surfaces are consumed before data collection begins.[7]
-
Sample Introduction: The sample holder is connected to the inlet system of the electron diffraction apparatus. The sample is allowed to warm to room temperature, and the vapor is introduced into the diffraction chamber through a fine nozzle (typically ~0.2 mm diameter) as a jet of gas.[9]
2. Data Acquisition:
-
Apparatus: A dedicated gas electron diffraction instrument is used. The diffraction chamber is maintained at a high vacuum (typically < 10⁻⁶ mbar) to minimize background scattering.[9]
-
Electron Beam: A high-energy electron beam (e.g., 40-60 keV) is generated and collimated.
-
Scattering: The electron beam is directed to intersect the effusing jet of IF₇ gas perpendicularly.
-
Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a suitable detector (e.g., a phosphor screen coupled to a CCD camera or imaging plates). To compensate for the steep decline in scattering intensity with increasing scattering angle, a rotating sector is placed in front of the detector.[9]
-
Cold Trap: A cold trap, cooled with liquid nitrogen (-196 °C), is positioned to condense the IF₇ gas after it has passed through the electron beam, preventing it from contaminating the vacuum chamber.[9]
3. Data Analysis:
-
Intensity Profile Extraction: The recorded 2D diffraction patterns are radially averaged to obtain a 1D intensity profile as a function of the scattering angle.
-
Background Subtraction: A theoretical atomic scattering background is calculated and subtracted from the total experimental intensity to yield the molecular scattering intensity.
-
Radial Distribution Curve (RDC): The molecular scattering intensity is subjected to a Fourier transform to generate a radial distribution curve. The peaks in the RDC correspond to the internuclear distances in the molecule.
-
Structural Refinement: A theoretical model of the IF₇ molecule (e.g., a pentagonal bipyramid) is defined with variable parameters (bond lengths, bond angles, and vibrational amplitudes). The theoretical molecular scattering intensity for this model is calculated and fitted to the experimental data using a least-squares refinement process to obtain the final structural parameters and their uncertainties.
Visualization of the Validation Workflow
The logical flow for validating theoretical models of IF₇ with experimental data can be visualized as follows:
References
- 1. quora.com [quora.com]
- 2. VSEPR theory - Wikipedia [en.wikipedia.org]
- 3. shaalaa.com [shaalaa.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of Iodine Pentafluoride (IF₅) and Iodine Heptafluoride (IF₇)
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of two key fluorinating agents.
This guide provides a detailed comparative analysis of iodine pentafluoride (IF₅) and iodine heptafluoride (IF₇), focusing on their vibrational and nuclear magnetic resonance (NMR) spectroscopic properties. The differences in their molecular structures are clearly reflected in their spectral data, providing a powerful tool for their identification and characterization.
Molecular Structure and Symmetry
The fundamental differences in the spectroscopic profiles of IF₅ and IF₇ arise from their distinct molecular geometries and symmetries.
-
Iodine Pentafluoride (IF₅): Adopts a square pyramidal geometry based on VSEPR theory for an AX₅E system. The central iodine atom is bonded to five fluorine atoms, and there is one lone pair of electrons. This arrangement results in a molecule with C₄ᵥ point group symmetry. The five fluorine atoms are in two chemically non-equivalent environments: one apical fluorine (Fₐ) and four basal fluorines (Fₑ).
-
This compound (IF₇): Exhibits a pentagonal bipyramidal structure, consistent with VSEPR theory for an AX₇ system with no lone pairs on the central iodine atom. This highly symmetric arrangement belongs to the D₅ₕ point group. The seven fluorine atoms are in two distinct positions: five equatorial fluorines (Fₑ) in a plane and two axial fluorines (Fₐ) positioned above and below the plane.
Vibrational Spectroscopy: IR and Raman
The number and activity of vibrational modes in Infrared (IR) and Raman spectroscopy are dictated by the molecule's symmetry.
Iodine Pentafluoride (C₄ᵥ symmetry): The 12 vibrational modes of IF₅ are distributed among the symmetry species as follows: 3A₁ + 2B₁ + 1B₂ + 3E.
-
IR Active: 3A₁ and 3E modes.
-
Raman Active: 3A₁, 2B₁, 1B₂, and 3E modes.
This compound (D₅ₕ symmetry): The 15 vibrational modes of IF₇ are represented by: 2A₁' + 1A₂' + 3E₁' + 2E₂' + 1A₂" + 2E₁".
-
IR Active: 3E₁' and 1A₂" modes.
-
Raman Active: 2A₁', 2E₂', and 2E₁" modes.
-
Inactive: The 1A₂' mode is inactive in both IR and Raman.
A key distinction for these molecules is the Rule of Mutual Exclusion . For molecules with a center of inversion, such as IF₇ (D₅ₕ), vibrational modes that are Raman active are IR inactive, and vice versa. IF₅ (C₄ᵥ), lacking a center of inversion, can have modes that are active in both IR and Raman.
Table 1: Comparative Vibrational Frequencies (cm⁻¹) of IF₅ and IF₇
| Molecule | Symmetry | Assignment | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| IF₅ | A₁ | ν(I-Fₐ) | 710 | 712 (polarized) |
| A₁ | νs(I-Fₑ) | 640 | 645 (polarized) | |
| A₁ | δ(Fₑ-I-Fₑ) | 315 | 318 (polarized) | |
| B₁ | νs(I-Fₑ) | Inactive | 595 (depolarized) | |
| B₁ | δ(Fₑ-I-Fₑ) | Inactive | 275 (depolarized) | |
| B₂ | δ(Fₑ-I-Fₑ) | Inactive | 370 (depolarized) | |
| E | νas(I-Fₑ) | 604 | 604 (depolarized) | |
| E | δ(Fₐ-I-Fₑ) | 375 | 372 (depolarized) | |
| E | δ(Fₑ-I-Fₑ) | 257 | 257 (depolarized) | |
| IF₇ | A₁' | νs(I-Fₑ) | Inactive | 678 (polarized) |
| A₁' | νs(I-Fₐ) | Inactive | 635 (polarized) | |
| E₂' | ν(I-Fₑ) | Inactive | 511 (depolarized) | |
| E₂' | δ(Fₑ-I-Fₑ) | Inactive | 310 (depolarized) | |
| E₁" | δ(Fₐ-I-Fₑ) | Inactive | 360 (depolarized) | |
| A₂" | π(I-Fₐ) | 428 | Inactive | |
| E₁' | ν(I-Fₑ) | 745 | Inactive | |
| E₁' | δ(Fₐ-I-Fₑ) | 446 | Inactive | |
| E₁' | δ(Fₑ-I-Fₑ) | 352 | Inactive |
Note: Frequencies can vary slightly based on the physical state (gas, liquid, or solid) and the solvent used.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy provides clear, distinguishable spectra for IF₅ and IF₇ due to the different chemical environments of the fluorine atoms.
-
Iodine Pentafluoride (IF₅): The ¹⁹F NMR spectrum of IF₅ in solution at low temperatures typically shows two distinct signals, confirming the presence of two types of fluorine atoms. The spectrum consists of a quintet and a doublet of quintets .
-
The apical fluorine (Fₐ) , being coupled to the four equivalent basal fluorines, appears as a quintet.
-
The four basal fluorines (Fₑ) are coupled to the apical fluorine and to each other, resulting in a more complex pattern, which is often approximated as a doublet of quintets. At room temperature, fluorine exchange can lead to broadening of the signals.
-
-
This compound (IF₇): In contrast, the ¹⁹F NMR spectrum of IF₇ typically displays a single, very broad resonance at room temperature, which resolves into a broad symmetric doublet at lower temperatures. This appearance is not due to chemical equivalence in a static molecule but rather to two key factors:
-
Fluxionality: The IF₇ molecule undergoes rapid intramolecular exchange (pseudorotation), which makes all seven fluorine atoms appear equivalent on the NMR timescale.
-
Quadrupolar Broadening: The central iodine atom has a nuclear spin of 5/2 and a large quadrupole moment. This leads to efficient quadrupole relaxation, which causes significant broadening of the fluorine signals due to unresolved scalar coupling (J-coupling) between ¹⁹F and ¹²⁷I.
-
Table 2: Comparative ¹⁹F NMR Spectroscopic Data for IF₅ and IF₇
| Molecule | Fluorine Environment | Signal Multiplicity | Approximate Chemical Shift (ppm vs. CFCl₃) | Approximate J-Coupling (Hz) |
| IF₅ | Apical (Fₐ) | Quintet | Varies with solvent and temperature | J(Fₐ-Fₑ) ≈ 150-200 |
| Basal (Fₑ) | Doublet of Quintets | Varies with solvent and temperature | J(Fₐ-Fₑ) ≈ 150-200 | |
| IF₇ | Axial and Equatorial | Broad Symmetric Doublet | ~ -18.5 | J(¹²⁷I-¹⁹F) ≈ 2100 |
Experimental Protocols
Both IF₅ and IF₇ are highly reactive and corrosive substances that react violently with water. Therefore, stringent safety precautions and specialized equipment are necessary for obtaining spectroscopic data.
General Handling and Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon).
-
Personal protective equipment (PPE), including safety goggles, a face shield, and gloves resistant to halogenated compounds (e.g., neoprene or Viton®), must be worn.
-
Materials of construction for sample cells and handling equipment should be resistant to attack by iodine fluorides, such as stainless steel, Monel®, nickel, or Teflon®. Glassware should be avoided as it can be etched by these compounds.
Vibrational Spectroscopy (IR and Raman)
-
Sample Preparation: For gas-phase IR spectroscopy of IF₇, a corrosion-resistant gas cell with windows transparent to IR radiation (e.g., AgCl, BaF₂) is required. For liquid-phase IR or Raman spectroscopy of IF₅, a sealed liquid cell made of compatible materials should be used. For Raman spectroscopy, samples can be sealed in quartz or sapphire capillaries.
-
Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer is suitable for IR analysis. For Raman spectroscopy, a high-resolution spectrometer with a suitable laser excitation source (e.g., an argon ion laser) is used.
-
Data Acquisition: Multiple scans are typically co-added to improve the signal-to-noise ratio. For Raman spectroscopy of these colorless compounds, fluorescence is generally not a major issue.
¹⁹F NMR Spectroscopy
-
Sample Preparation: Samples are typically prepared in an inert atmosphere. Due to the reactivity of iodine fluorides with glass, it is crucial to use NMR tubes with liners made of fluorine-resistant polymers like FEP or PFA. Anhydrous HF or SO₂ can be used as solvents, though handling these requires extreme care.
-
Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F is necessary. A variable temperature unit is essential for studying the effects of fluorine exchange and for resolving the spectra, particularly for IF₇.
-
Data Acquisition: Standard ¹⁹F NMR pulse sequences can be used. A sufficient relaxation delay should be employed to ensure quantitative results. Chemical shifts are typically referenced to an external standard such as CFCl₃.
Conclusion
The spectroscopic profiles of iodine pentafluoride and this compound are markedly different, reflecting their distinct molecular structures and symmetries. Vibrational spectroscopy, guided by the principles of group theory, provides a detailed fingerprint of each molecule's vibrational modes. ¹⁹F NMR spectroscopy offers a clear distinction based on the number of fluorine environments and the dynamic processes occurring in solution. A thorough understanding of these spectroscopic techniques and the necessary experimental precautions allows for the unambiguous identification and characterization of these important but challenging interhalogen compounds.
A Comparative Analysis of Fluorinating Power: Iodine Heptafluoride vs. Elemental Fluorine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Fluorinating Agents
In the landscape of modern chemistry, the introduction of fluorine atoms into molecular structures is a critical strategy for modulating the properties of pharmaceuticals, agrochemicals, and advanced materials. The choice of a fluorinating agent is paramount to the success of these synthetic endeavors. This guide provides a detailed comparison of two powerful fluorinating agents: iodine heptafluoride (IF₇) and elemental fluorine (F₂). While elemental fluorine is the ultimate source of fluorine, its extreme reactivity often necessitates the use of more manageable reagents. This compound, an interhalogen compound, presents itself as a viable, and in some cases, superior alternative.
Physical and Chemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of IF₇ and F₂ is essential for their safe and effective use in the laboratory.
| Property | This compound (IF₇) | Elemental Fluorine (F₂) |
| Formula | IF₇ | F₂ |
| Molar Mass | 259.90 g/mol [1] | 38.00 g/mol |
| Appearance | Colorless gas with a mouldy, acrid odor[1][2] | Pale yellow gas with a sharp, penetrating odor[3] |
| Boiling Point | 4.8 °C (sublimes)[1][4] | -188.1 °C |
| Melting Point | 4.5 °C (triple point)[1][4] | -219.6 °C |
| Oxidizing Power | Strong oxidizer[2][5] | The most powerful oxidizing agent known[6] |
| Reactivity | Highly reactive, strong fluorinating agent[1][7] | Extremely reactive, reacts with virtually all organic and inorganic substances[6] |
Comparative Fluorinating Performance
While both IF₇ and F₂ are potent fluorinating agents, their reactivity profiles and substrate selectivities can differ significantly.
Elemental Fluorine (F₂): The Benchmark of Reactivity
Elemental fluorine is the most reactive element and, consequently, a non-selective and often aggressive fluorinating agent.[6] Direct fluorination of hydrocarbons with pure F₂ is often explosive due to the low bond dissociation energy of the F-F bond and the highly exothermic nature of the reaction.[8] To control its reactivity, F₂ is typically diluted with an inert gas, such as nitrogen or argon, and reactions are often conducted at low temperatures or in specialized microreactors.[8][9]
In acidic media, the fluorination of aromatic systems with elemental fluorine can proceed via an electrophilic substitution mechanism.[10][11] Microreactor technology has enabled more controlled direct fluorination of aromatic compounds, providing higher yields and selectivities for monofluorinated products compared to traditional batch methods.[12]
This compound (IF₇): A Powerful and Potentially More Selective Alternative
This compound is a strong oxidizing and fluorinating agent.[1][5] While it is highly reactive, it can offer advantages in terms of selectivity and ease of handling compared to elemental fluorine. One notable application is in the fluorination of aromatic systems.
A key distinction in their reactivity is illustrated in the following conceptual reaction pathways:
Caption: Conceptual comparison of fluorination pathways.
Experimental Protocols: A General Overview
Detailed experimental procedures for fluorination reactions are highly substrate-dependent and require careful optimization. The following provides a general workflow for conducting fluorinations with these reagents.
References
- 1. webqc.org [webqc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fowler process - Wikipedia [en.wikipedia.org]
- 4. This compound [bionity.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. organicmystery.com [organicmystery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. The Use of Elemental Fluorine for Selective Direct Fluorinations | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Unraveling the Dynamic Structure of IF₇: An Experimental Verification of the Bartell Mechanism
For researchers, scientists, and professionals in drug development, understanding the intricate dance of atoms within a molecule is paramount. This guide provides a comparative analysis of the experimental evidence supporting the Bartell mechanism, the prevailing model for the intramolecular rearrangement in iodine heptafluoride (IF₇), and discusses its place among other theoretical pseudorotation pathways.
This compound (IF₇) presents a fascinating case of molecular fluxionality, where its constituent atoms rapidly exchange positions. The accepted model for this dynamic behavior is the Bartell mechanism, a pseudorotational pathway specific to pentagonal bipyramidal geometries. This guide delves into the experimental techniques that have been instrumental in verifying this mechanism, presenting the key quantitative data and outlining the experimental protocols.
At the Heart of the Matter: The Bartell Mechanism
The Bartell mechanism describes a low-energy pathway for the interchange of axial and equatorial fluorine atoms in IF₇. It is characterized as a "chimeric" mechanism, exhibiting features of other pseudorotational processes like the Berry and turnstile mechanisms.[1][2] The energy requirement for this intramolecular rearrangement is remarkably low, calculated to be approximately 2.7 kcal/mol.[2] This low energy barrier explains the rapid fluxionality of the IF₇ molecule observed experimentally.
Experimental Verification: A Two-Pronged Approach
The primary experimental evidence for the Bartell mechanism in IF₇ comes from two key techniques: gas-phase electron diffraction and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas-Phase Electron Diffraction: Capturing a Molecular Snapshot
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that exist in solid or liquid phases.[3] The seminal work by Adams, Thompson, and Bartell in 1970 provided the foundational experimental data supporting the dynamic nature of IF₇.[4]
Experimental Protocol:
A high-energy beam of electrons is directed at a stream of gaseous IF₇ molecules. The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern that is recorded on a detector. This pattern of concentric rings contains information about the internuclear distances within the molecule.[3] By analyzing the diffraction intensities, a radial distribution function can be generated, which reveals the probabilities of finding pairs of atoms at specific distances from each other.
The key findings from the electron diffraction study of IF₇ were that the molecule possesses a pentagonal bipyramidal geometry that is slightly distorted from perfect D₅ₕ symmetry. The data strongly suggested that the molecule undergoes nearly free pseudorotation, consistent with the low energy barrier of the Bartell mechanism.[4]
¹⁹F NMR Spectroscopy: Probing Atomic Exchange
¹⁹F NMR spectroscopy is an exquisitely sensitive tool for studying the behavior of fluorine atoms in molecules. In a static IF₇ molecule, one would expect to see distinct signals for the axial and equatorial fluorine atoms due to their different chemical environments. However, the ¹⁹F NMR spectrum of IF₇ at room temperature shows only a single, broad signal.[5][6]
Experimental Protocol:
A sample of IF₇ is placed in a strong magnetic field and irradiated with radiofrequency pulses. The fluorine nuclei absorb and re-emit this energy at specific frequencies, which are dependent on their local electronic environment. By analyzing the resulting spectrum, information about the number of different fluorine environments and the dynamics of their exchange can be obtained.
The observation of a single resonance in the ¹⁹F NMR spectrum is compelling evidence for a rapid intramolecular exchange process that averages the environments of the axial and equatorial fluorine atoms on the NMR timescale.[5][6] This rapid exchange is a hallmark of the fluxional behavior described by the Bartell mechanism. Furthermore, analysis of the spectral lineshape allows for the determination of the ¹²⁷I-¹⁹F coupling constant.[7][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from experimental studies of IF₇, which collectively support the operation of the Bartell mechanism.
| Parameter | Experimental Value | Technique | Reference |
| Axial I-F Bond Length | 1.786 ± 0.007 Å | Gas-Phase Electron Diffraction | [4] |
| Equatorial I-F Bond Length | 1.858 ± 0.004 Å | Gas-Phase Electron Diffraction | [4] |
| Average Ring Puckering Displacement | 7.5° | Gas-Phase Electron Diffraction | [4] |
| Average Axial Bend Displacement | 4.5° | Gas-Phase Electron Diffraction | [4] |
| ¹²⁷I-¹⁹F Coupling Constant (JIF) | ~2100 Hz | ¹⁹F NMR Spectroscopy | [8][9] |
| Energy Barrier for Pseudorotation | ~2.7 kcal/mol | Theoretical Calculation | [2] |
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the relationship between the Bartell mechanism and other pseudorotation pathways.
References
- 1. scientificlib.com [scientificlib.com]
- 2. Bartell mechanism - Wikipedia [en.wikipedia.org]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. apps.dtic.mil [apps.dtic.mil]
Cross-Referencing Vibrational Spectra Data for Iodine Heptafluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vibrational spectra of iodine heptafluoride (IF₇) and other common fluorinating agents. The data presented is essential for researchers in various fields, including materials science and drug development, for the identification and characterization of these highly reactive compounds.
Comparative Vibrational Spectra Data
The following table summarizes the fundamental vibrational frequencies for this compound (IF₇) and selected alternative fluorinating agents: bromine pentafluoride (BrF₅), chlorine pentafluoride (ClF₅), and xenon hexafluoride (XeF₆). The data is compiled from established spectroscopic studies.
| Compound | Symmetry | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| IF₇ | D₅h | Raman | 676 | ν₁, I-F axial stretch | [1] |
| Raman | 635 | ν₂, I-F equatorial stretch | [1] | ||
| IR | 672 | ν₃, I-F axial stretch | [1] | ||
| IR | 257 | ν₄, F-I-F axial bend | [1] | ||
| IR | 746 | ν₅, I-F equatorial stretch | [1] | ||
| IR | 425 | ν₆, F-I-F equatorial in-plane bend | [1] | ||
| IR | 363 | ν₇, F-I-F axial-equatorial bend | [1] | ||
| Raman | 310 | ν₈, F-I-F equatorial out-of-plane bend | [1] | ||
| Raman | 510 | ν₉, I-F equatorial stretch | [1] | ||
| Raman | 352 | ν₁₀, F-I-F equatorial in-plane bend | [1] | ||
| Inactive | 200 | ν₁₁, F-I-F axial-equatorial bend | [1] | ||
| BrF₅ | C₄ᵥ | IR | 684 | ν₁, Br-F axial stretch | [2] |
| Raman | 683 | ν₁, Br-F axial stretch | [2] | ||
| IR | 586 | ν₂, Br-F equatorial stretch | [2] | ||
| Raman | 572 | ν₂, Br-F equatorial stretch | [2] | ||
| IR | 369 | ν₃, F-Br-F equatorial bend | [2] | ||
| Raman | 365 | ν₃, F-Br-F equatorial bend | [2] | ||
| IR | 644 | ν₇, Br-F equatorial stretch | [2] | ||
| Raman | 315 | ν₅, F-Br-F axial-equatorial bend | [2] | ||
| IR | 415 | ν₈, F-Br-F axial-equatorial bend | [2] | ||
| Raman | 240 | ν₆, F-Br-F equatorial out-of-plane bend | [2] | ||
| ClF₅ | C₄ᵥ | IR | 708.5 | ν₁, Cl-F axial stretch | [2] |
| Raman | 712 | ν₁, Cl-F axial stretch | [2] | ||
| IR | 536 | ν₂, Cl-F equatorial stretch | [2] | ||
| Raman | 540 | ν₂, Cl-F equatorial stretch | [2] | ||
| IR | 482 | ν₃, F-Cl-F equatorial bend | [2] | ||
| Raman | 490 | ν₃, F-Cl-F equatorial bend | [2] | ||
| IR | 730 | ν₇, Cl-F equatorial stretch | [2] | ||
| Raman | 400 | ν₅, F-Cl-F axial-equatorial bend | [2] | ||
| IR | 375 | ν₈, F-Cl-F axial-equatorial bend | [2] | ||
| Raman | 308 | ν₆, F-Cl-F equatorial out-of-plane bend | [2] | ||
| XeF₆ | Oₕ (distorted) | Raman | 609 | ν₁, Xe-F stretch | [3] |
| Raman | 520 | ν₂, Xe-F stretch | [3] | ||
| IR | 612 | ν₃, Xe-F stretch | [3] | ||
| IR | 315 | ν₄, F-Xe-F bend | [3] | ||
| Raman | 200 | ν₅, F-Xe-F bend | [3] | ||
| Inactive | - | ν₆, F-Xe-F bend | [3] |
Experimental Protocols
The vibrational spectra data presented in this guide were obtained through gas-phase infrared (IR) and Raman spectroscopy. While the full experimental details from the original publications were not accessible for this guide, a general methodology can be outlined.
General Methodology for Gas-Phase Spectroscopy of Halogen Fluorides:
Due to the highly reactive and corrosive nature of interhalogen compounds like this compound, specialized equipment and handling procedures are necessary.
-
Sample Handling: All sample manipulations are performed in a vacuum line constructed from materials resistant to fluorine compounds, such as stainless steel or Monel. The purity of the compounds is typically checked by infrared spectroscopy.
-
Infrared Spectroscopy: Gas-phase IR spectra are recorded using a spectrometer equipped with a gas cell. The cell body is often made of a resistant metal, and the windows are fabricated from materials transparent in the mid-infrared region, such as silver chloride (AgCl) or potassium bromide (KBr). The path length of the cell is chosen to achieve sufficient absorption for detection of the vibrational modes.
-
Raman Spectroscopy: For gas-phase Raman spectroscopy, the sample is contained in a cell made of a material that does not fluoresce, such as quartz. A laser is used as the excitation source, and the scattered light is collected and analyzed by a spectrometer. The highly reactive nature of these gases requires careful consideration of the cell material and laser power to avoid sample decomposition.
Logical Workflow for Spectral Cross-Referencing
The following diagram illustrates a logical workflow for the cross-referencing and analysis of vibrational spectra data.
Caption: Workflow for cross-referencing vibrational spectra data.
References
Benchmarking the Oxidizing Strength of Iodine Heptafluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oxidizing strength of iodine heptafluoride (IF₇), placing it in context with other potent oxidizing agents. Due to its extreme reactivity, direct experimental determination of some of its thermodynamic and electrochemical properties is challenging. Therefore, this document synthesizes available experimental data, estimated values, and qualitative reactivity observations to offer a comprehensive overview for research and development applications.
Quantitative Comparison of Oxidizing Strength
The oxidizing power of a substance can be quantified through various parameters, including standard reduction potential and enthalpy of formation. The following table summarizes key data for this compound and other strong oxidizing agents.
| Compound | Formula | Standard Reduction Potential (E°) (V) | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Physical State (at STP) |
| This compound | IF₇ | +2.8 (estimated) [1] | -959 [1] | Gas [1] |
| Fluorine | F₂ | +2.87 | 0 | Gas |
| Chlorine Trifluoride | ClF₃ | Not readily available | -158.8 | Gas[2] |
| Bromine Pentafluoride | BrF₅ | Not readily available | -429.2 | Liquid[3] |
| Ozone | O₃ | +2.07 | +142.7 | Gas |
| Potassium Permanganate | KMnO₄ | +1.70 (in acidic solution) | -828.4 | Solid |
| Hydrogen Peroxide | H₂O₂ | +1.78 (in acidic solution) | -187.8 | Liquid |
Note: The standard reduction potential for this compound is an estimated value. Experimental determination is complicated by its high reactivity.[1]
Reactivity Profile and Qualitative Comparisons
This compound is an exceptionally powerful oxidizing and fluorinating agent, capable of reacting vigorously, often explosively, with a wide range of materials.[1] Its reactivity is generally considered to be greater than that of iodine pentafluoride (IF₅) but less than that of elemental fluorine.[1][4]
Key Reactivity Characteristics of this compound:
-
Reaction with Water: Reacts violently with water to produce hydrofluoric acid and periodic acid.[1]
-
Reaction with Organic Compounds: Reacts explosively with many organic materials, often leading to complete fluorination.[1][5]
-
Reaction with Metals and Non-metals: Reacts with most metals and non-metals to form the corresponding fluorides.[5]
-
Thermal Stability: Decomposes at 200 °C to iodine pentafluoride and fluorine gas.[1][5]
Comparative Reactivity:
-
vs. Fluorine (F₂): While fluorine has a slightly higher standard reduction potential, the reactivity of IF₇ is comparable in many instances due to the kinetic ease of fluorine atom transfer.
-
vs. Chlorine Trifluoride (ClF₃): Both are extremely potent oxidizers. Chlorine trifluoride is known to be hypergolic with many common materials, including water, and can ignite materials like asbestos and sand.[2] Direct comparative studies on their oxidizing strength are scarce, but both are considered among the most reactive chemical oxidizers.
-
vs. Bromine Pentafluoride (BrF₅): Bromine pentafluoride is also a powerful fluorinating agent that reacts violently with water and most metals and non-metals.[3] Generally, the oxidizing power of interhalogen compounds decreases with a decrease in the electronegativity of the central atom and an increase in its size.
Experimental Protocols
Handling and conducting experiments with this compound and other strong interhalogen oxidizers requires specialized equipment and stringent safety protocols due to their extreme reactivity, corrosiveness, and toxicity.
General Safety and Handling Precautions
-
Personal Protective Equipment (PPE): A full-face shield, heavy-duty gloves (e.g., neoprene over leather), and a full-body protective suit are mandatory. A self-contained breathing apparatus (SCBA) may be necessary.
-
Inert Atmosphere: All manipulations should be carried out in a dry, inert atmosphere (e.g., nitrogen or argon) within a glovebox or a well-ventilated fume hood designed for highly reactive materials.
-
Materials Compatibility: All apparatus must be constructed from materials resistant to attack by IF₇, such as nickel, Monel, or passivated stainless steel. Glass and other silicate-based materials are readily attacked.
-
Exclusion of Water and Organic Materials: Rigorous exclusion of water and organic compounds is critical to prevent violent reactions and explosions.
Proposed Experimental Protocol for Comparative Calorimetry
This protocol outlines a conceptual approach for comparing the heat of reaction of IF₇ and other strong oxidizers with a common, relatively stable reducing agent in the gas phase.
Objective: To determine and compare the enthalpy of reaction (ΔH_rxn) of IF₇, ClF₃, and F₂ with a controlled flow of a reducing agent (e.g., sulfur hexafluoride, SF₆, which is highly inert but can be oxidized by the most powerful agents).
Apparatus:
-
A custom-built, corrosion-resistant flow calorimeter.
-
Mass flow controllers for precise delivery of gaseous reactants.
-
Temperature and pressure sensors.
-
A downstream scrubbing system to neutralize unreacted oxidizer and reaction products.
Procedure:
-
System Passivation: The entire apparatus must be thoroughly cleaned, dried, and passivated by controlled exposure to a low concentration of the oxidizing agent to form a protective fluoride layer on internal surfaces.
-
Inert Gas Purge: The system is purged with a dry, inert gas (e.g., nitrogen) to remove any residual moisture or air.
-
Reactant Introduction: A controlled, low flow rate of the oxidizing agent (e.g., IF₇) is introduced into the reaction chamber of the calorimeter.
-
Initiation of Reaction: A controlled flow of the reducing agent (e.g., SF₆) is introduced into the reaction chamber to initiate the reaction.
-
Data Acquisition: The temperature change in the calorimeter is continuously monitored and recorded until the reaction reaches a steady state.
-
System Purge and Neutralization: The flow of reactants is stopped, and the system is purged with an inert gas. All effluent gases are passed through a scrubbing system containing, for example, soda lime and activated alumina.
-
Calculation: The enthalpy of reaction is calculated from the measured temperature change, the flow rates of the reactants, and the heat capacity of the calorimeter.
-
Repeatability: The experiment is repeated for other oxidizing agents (e.g., ClF₃, F₂) under identical conditions to allow for direct comparison.
Visualizing Experimental and Logical Workflows
Logical Relationship of Oxidizing Strength
Caption: Relative oxidizing strength based on standard reduction potentials.
Experimental Workflow for Comparative Calorimetry
Caption: Workflow for comparative gas-phase calorimetry of strong oxidizers.
References
Safety Operating Guide
Safe Disposal of Iodine Heptafluoride: A Step-by-Step Laboratory Protocol
For Immediate Reference: This document provides crucial safety and procedural information for the proper disposal of iodine heptafluoride (IF₇) in a laboratory setting. Due to the highly reactive and hazardous nature of this substance, all procedures must be conducted by trained personnel in a controlled environment with appropriate personal protective equipment.
This compound is a powerful fluorinating agent and a strong oxidizer that reacts violently with water.[1] Proper disposal is not merely a matter of dilution but requires a carefully controlled chemical neutralization process. The primary method for the safe disposal of small quantities of this compound involves controlled hydrolysis followed by the neutralization of the resulting acidic and oxidizing byproducts.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Work Area: All operations must be conducted in a certified chemical fume hood with the sash positioned as low as possible. The work area should be free of combustible materials.
-
Personal Protective Equipment (PPE): Wear a full suite of appropriate PPE, including:
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile).
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
-
-
Spill Kit: An appropriate spill kit for corrosive and oxidizing materials, as well as a neutralizing agent for hydrofluoric acid (such as calcium carbonate or calcium hydroxide), should be readily available.
Quantitative Data for Disposal Reagents
For the disposal of approximately 1 gram of this compound, the following quantities of reagents are recommended.
| Reagent | Molar Mass ( g/mol ) | Quantity Required (per g of IF₇) | Purpose |
| This compound (IF₇) | 259.90 | 1.0 g | Substance to be neutralized |
| Water (H₂O) | 18.02 | > 500 mL | Hydrolysis medium |
| Calcium Hydroxide (Ca(OH)₂) | 74.09 | ~ 1.5 g | Neutralization of Hydrofluoric Acid (HF) and Periodic Acid (HIO₄) |
| Sodium Bisulfite (NaHSO₃) | 104.06 | ~ 2.0 g | Reduction of Periodic Acid (HIO₄) |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the safe hydrolysis and neutralization of a small quantity (e.g., residual gas in a lecture bottle or tubing) of this compound.
1. Preparation of the Neutralization Solution:
-
In a large beaker (e.g., 1 L or larger) made of a material resistant to hydrofluoric acid (e.g., polyethylene or Teflon®), place approximately 500 mL of cold water.
-
Place the beaker in an ice bath to manage the exothermic reaction.
-
Slowly and with stirring, add approximately 1.5 grams of calcium hydroxide to the water to create a slurry. This will serve to neutralize the hydrofluoric acid and periodic acid that will be formed.
-
Add approximately 2.0 grams of sodium bisulfite to the slurry. This will reduce the periodic acid to less hazardous iodide ions.
2. Controlled Hydrolysis of this compound:
-
Securely clamp the reaction beaker within the fume hood.
-
Use appropriate gas handling equipment (e.g., a stainless steel or Monel® needle valve and tubing) to introduce the this compound gas into the neutralization solution.
-
The end of the delivery tube should be submerged well below the surface of the stirred neutralization slurry.
-
Introduce the this compound gas at a very slow and controlled rate. The reaction is vigorous and will generate heat. Monitor the temperature of the solution and adjust the gas flow to maintain a safe reaction rate.
3. Post-Hydrolysis Neutralization and Verification:
-
Once all the this compound has been introduced, continue to stir the solution for at least one hour to ensure the complete reaction of all byproducts.
-
Remove the gas delivery tube from the solution.
-
Carefully test the pH of the solution using a pH meter or pH paper. The solution should be neutral or slightly basic (pH 7-9).
-
If the solution is still acidic, slowly add more calcium hydroxide until the desired pH is reached.
4. Final Waste Disposal:
-
The resulting mixture will contain insoluble calcium fluoride, calcium sulfate, and a solution of calcium iodide.
-
Allow the solids to settle.
-
The entire slurry should be disposed of as hazardous waste according to your institution's and local regulations. Do not pour the solution down the drain.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Iodine heptafluoride
Essential Safety and Handling Guide for Iodine Heptafluoride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (IF₇) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Summary
This compound is a highly reactive and hazardous substance. It is a colorless gas with a moldy, acrid odor that forms crystals upon cooling.[1] Understanding its hazards is the first step in safe handling.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Oxidizing Gases | 1 | H270: May cause or intensify fire; oxidizer.[2] |
| Gases Under Pressure | Liquefied Gas | H280: Contains gas under pressure; may explode if heated.[2] |
| Acute Toxicity (Inhalation) | 1 | H330: Fatal if inhaled.[2] |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | 1 | Assumed to cause serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |
Exposure Limits
| Organization | Limit | Notes |
| PEL | 2.5 mg/m³ | As Fluoride (F)[1] |
| TLV | 2.5 mg/m³ | As Fluoride (F)[1] |
| MAK | 1.0 mg/m³ | As Fluoride (F), inhalable fraction[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment based on OSHA 29 CFR 1910 regulations.
Required Personal Protective Equipment
| Body Part | Protection | Standard | Details |
| Respiratory | Full-facepiece respirator with cartridges for acid gases or a self-contained breathing apparatus (SCBA). | 29 CFR 1910.134 | Required in case of inadequate ventilation or for emergency response.[2] |
| Eyes/Face | Chemical safety goggles and a face shield. | 29 CFR 1910.133 | Must be worn at all times when handling IF₇.[2][3] |
| Hands | Cryogenic, chemical-resistant gloves (e.g., Neoprene, Butyl rubber). | 29 CFR 1910.138 | Cold insulating gloves are necessary for handling the liquefied gas to prevent frostbite.[2] |
| Body | Chemical-resistant apron or suit and long-sleeved lab coat. | - | Wear suitable protective clothing to prevent skin contact.[2][3] |
| Feet | Closed-toe, chemical-resistant safety shoes. | 29 CFR 1910.136 | Recommended for foot protection.[2] |
Operational Plan for Handling
Safe handling of this compound requires a controlled environment and strict adherence to established protocols.
Preparation and Handling Protocol
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Equipment Check: Ensure that an emergency eye wash station and safety shower are readily accessible and have been recently tested.[2]
-
Material Compatibility: Use only materials compatible with this compound. It is incompatible with acids, water, bases, combustible materials, glass, halogenated hydrocarbons, halogens, metals, metal oxides, and reducing agents.[2]
-
Cylinder Handling:
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the chemical.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response Protocol
| Emergency | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | For frostbite, thaw the affected area with lukewarm water.[2] For chemical burns, remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. Apply a 2.5% calcium gluconate gel to the affected area.[2] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Spill or Leak | Evacuate all non-essential personnel from the area.[2] If it is safe to do so, stop the leak.[2] Increase ventilation to the area. Do not attempt to clean up a large spill without appropriate training and PPE. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Consult Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.
-
Containment: All waste materials contaminated with this compound should be collected in a designated, properly labeled, and sealed container.
-
Treatment: Unused or excess this compound should not be disposed of in the sewer system. It should be sent to a licensed chemical destruction facility or undergo controlled incineration with flue gas scrubbing.[4]
-
Contaminated Materials: Any materials, such as absorbents or PPE, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
-
Incompatible Waste: Do not mix this compound waste with incompatible materials, especially combustible materials or water.
Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
